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  • Product: Vasoactive intestinal peptide, 4-chloro-phe(6)-leu(17)-
  • CAS: 102805-45-8

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: The In Vitro Mechanism of Action of [4-Cl-D-Phe(6), Leu(17)]-VIP

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive technical overview of the in vitro mechanism of action of the synthetic p...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the in vitro mechanism of action of the synthetic peptide [4-Cl-D-Phe(6), Leu(17)]-VIP, a crucial tool in the study of Vasoactive Intestinal Peptide (VIP) signaling. We will delve into its receptor binding properties, its impact on downstream signaling pathways, and the experimental methodologies used to characterize its antagonist profile.

Introduction: Vasoactive Intestinal Peptide and its Receptors

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that belongs to the secretin/glucagon superfamily of hormones. It plays a vital role in a myriad of physiological processes, including smooth muscle relaxation, vasodilation, and the regulation of secretion in the gastrointestinal tract. VIP exerts its effects by binding to two high-affinity G protein-coupled receptors (GPCRs): the VPAC1 and VPAC2 receptors. A third receptor, the PAC1 receptor, binds VIP with lower affinity compared to its primary ligand, Pituitary Adenylate Cyclase-Activating Peptide (PACAP).

Both VPAC1 and VPAC2 receptors are primarily coupled to the Gs alpha subunit of heterotrimeric G proteins. Upon agonist binding, this initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.

Given the widespread physiological roles of VIP, the development of selective antagonists is crucial for dissecting its specific functions and for the potential development of therapeutics targeting VIP-mediated pathways. One such antagonist is the synthetic peptide analog, [4-Cl-D-Phe(6), Leu(17)]-VIP.

[4-Cl-D-Phe(6), Leu(17)]-VIP: A Competitive Antagonist of VIP Receptors

[4-Cl-D-Phe(6), Leu(17)]-VIP is a modified version of the native VIP peptide, with two key amino acid substitutions: a 4-chloro-D-phenylalanine at position 6 and a leucine at position 17. These modifications confer the peptide with the ability to bind to VIP receptors without eliciting a downstream signaling response, thereby acting as a competitive antagonist.[1][2]

Receptor Binding Affinity and Selectivity

The antagonistic properties of [4-Cl-D-Phe(6), Leu(17)]-VIP are rooted in its ability to competitively inhibit the binding of VIP to its receptors. While a comprehensive comparative analysis of its binding affinity (Ki) for both VPAC1 and VPAC2 receptors is not extensively documented in a single study, its inhibitory potency (IC50) has been determined to be in the nanomolar range.

CompoundParameterValueReceptor Target
[4-Cl-D-Phe(6), Leu(17)]-VIPIC50125.8 nMVIP Receptors

Table 1: Inhibitory Potency of [4-Cl-D-Phe(6), Leu(17)]-VIP. The IC50 value represents the concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled VIP analog.

The lack of readily available, directly comparative Ki values for VPAC1 and VPAC2 underscores the need for further research to fully elucidate the receptor selectivity profile of this antagonist. However, its established use in blocking VIP-mediated effects in a variety of in vitro systems demonstrates its efficacy as a research tool.

Mechanism of Antagonism: Inhibition of Downstream Signaling

The primary mechanism by which [4-Cl-D-Phe(6), Leu(17)]-VIP exerts its antagonistic effects is through the blockade of the canonical VIP signaling pathway. By competitively occupying the VIP binding site on VPAC1 and VPAC2 receptors, it prevents VIP from activating the Gs-adenylyl cyclase-cAMP-PKA cascade.

VIP_Antagonist_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP_R VPAC Receptor G_protein Gs Protein VIP_R->G_protein Activates AC Adenylyl Cyclase ATP ATP G_protein->AC Activates VIP VIP VIP->VIP_R Binds Antagonist [4-Cl-D-Phe(6), Leu(17)]-VIP Antagonist->VIP_R Competitively Binds (Blocks VIP) cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets Leading to

Figure 1: Mechanism of Competitive Antagonism. [4-Cl-D-Phe(6), Leu(17)]-VIP competitively binds to the VPAC receptor, preventing VIP from initiating the Gs-protein mediated activation of adenylyl cyclase and subsequent cAMP production.

While the primary signaling pathway for VIP involves cAMP, some studies suggest that in certain cell types, such as astrocytes and neuroblastoma cells, VIP can also induce an increase in intracellular calcium ([Ca2+]i).[3][4][5] This is thought to occur through the release of Ca2+ from intracellular stores. As a competitive antagonist at the receptor level, [4-Cl-D-Phe(6), Leu(17)]-VIP would be expected to block this alternative signaling pathway as well, although specific studies confirming this are less common.

Experimental Characterization of [4-Cl-D-Phe(6), Leu(17)]-VIP in Vitro

A robust in vitro characterization of a receptor antagonist like [4-Cl-D-Phe(6), Leu(17)]-VIP typically involves a series of assays to determine its binding affinity, its potency in inhibiting agonist-induced signaling, and its effect on a functional cellular response.

Radioligand Binding Assay: Determining Binding Affinity (Ki)

This assay directly measures the ability of the antagonist to displace a radiolabeled ligand (e.g., [125I]-VIP) from the VPAC receptors. It is the gold standard for determining the binding affinity (Ki) of a compound.[6]

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing VPAC receptors Incubate Incubate membranes, [125I]-VIP, and antagonist dilutions Membrane_Prep->Incubate Radioligand Prepare [125I]-VIP solution (fixed concentration) Radioligand->Incubate Antagonist_Dilutions Prepare serial dilutions of [4-Cl-D-Phe(6), Leu(17)]-VIP Antagonist_Dilutions->Incubate Filter Separate bound from free radioligand via vacuum filtration Incubate->Filter Count Quantify bound radioactivity (gamma counter) Filter->Count Analyze Generate competition curve (Bound cpm vs. [Antagonist]) Count->Analyze Calculate Calculate IC50 and Ki Analyze->Calculate

Figure 2: Radioligand Binding Assay Workflow. A schematic representation of the steps involved in determining the binding affinity of [4-Cl-D-Phe(6), Leu(17)]-VIP.

Detailed Protocol: Competitive Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture a cell line known to express high levels of VPAC1 or VPAC2 receptors (e.g., HT-29 for VPAC1, or transfected CHO or HEK293 cells).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend it in a binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add a constant amount of cell membrane preparation to each well.

    • Add increasing concentrations of [4-Cl-D-Phe(6), Leu(17)]-VIP.

    • Add a fixed concentration of [125I]-VIP to each well. Include wells for total binding (no antagonist) and non-specific binding (excess unlabeled VIP).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the logarithm of the antagonist concentration.

    • Fit the data using a non-linear regression model (e.g., in GraphPad Prism) to determine the IC50 value.[7][8]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9][10]

cAMP Accumulation Assay: Assessing Functional Antagonism

This assay measures the ability of the antagonist to inhibit the agonist-induced production of intracellular cAMP, providing a functional measure of its potency.

Detailed Protocol: cAMP Immunoassay

  • Cell Culture:

    • Seed cells expressing VPAC receptors into a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Pre-incubate the cells with increasing concentrations of [4-Cl-D-Phe(6), Leu(17)]-VIP in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with a fixed concentration of VIP (typically the EC80) to induce cAMP production. Include control wells with no VIP (basal) and VIP alone (maximal stimulation).

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a competitive immunoassay kit (e.g., HTRF, ELISA, or RIA).[11][12][13][14][15]

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in each sample from the standard curve.

    • Plot the percentage of inhibition of VIP-stimulated cAMP production against the logarithm of the antagonist concentration.

    • Fit the data using non-linear regression to determine the IC50 value for functional antagonism.

Functional Cellular Assay: Example with Amylase Release

To assess the antagonist's effect on a physiological response, a functional assay relevant to the cell type can be employed. For example, in pancreatic acinar cells, VIP stimulates the release of amylase. [4-Cl-D-Phe(6), Leu(17)]-VIP has been shown to competitively antagonize this effect.[1][2][16]

Detailed Protocol: VIP-Stimulated Amylase Release Assay

  • Preparation of Pancreatic Acini:

    • Isolate pancreatic acini from a suitable animal model (e.g., guinea pig) by collagenase digestion.

    • Resuspend the acini in a physiological salt solution.

  • Assay Protocol:

    • Pre-incubate aliquots of the acinar suspension with increasing concentrations of [4-Cl-D-Phe(6), Leu(17)]-VIP.

    • Stimulate amylase release by adding a fixed concentration of VIP. Include appropriate controls.

    • Incubate at 37°C for a set time (e.g., 30 minutes).

  • Measurement of Amylase Activity:

    • Centrifuge the samples to pellet the acini.

    • Collect the supernatant, which contains the released amylase.

    • Measure the amylase activity in the supernatant using a commercially available assay kit.

  • Data Analysis:

    • Express the amylase release as a percentage of the total cellular amylase.

    • Plot the inhibition of VIP-stimulated amylase release as a function of the antagonist concentration to determine its IC50.

Conclusion and Future Directions

[4-Cl-D-Phe(6), Leu(17)]-VIP is a well-established competitive antagonist of VIP receptors, primarily acting by blocking the Gs-adenylyl cyclase-cAMP signaling pathway. Its utility in in vitro research is evident from its widespread use in elucidating the physiological roles of VIP.

For drug development professionals and researchers, a thorough in vitro characterization of this and other VIP receptor antagonists is paramount. Future research should focus on obtaining precise and directly comparable binding affinities (Ki) for both VPAC1 and VPAC2 receptors to better define the selectivity profile of existing and novel antagonists. Furthermore, a deeper investigation into the effects of these antagonists on non-canonical VIP signaling pathways, such as intracellular calcium mobilization, will provide a more complete understanding of their mechanism of action.

By employing the robust experimental methodologies outlined in this guide, researchers can confidently characterize the in vitro pharmacology of VIP receptor antagonists, paving the way for a more nuanced understanding of VIP biology and the development of targeted therapeutics.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
  • GraphPad Software. (n.d.). Fitting a dose-response curve to find the absolute IC50. GraphPad Prism 11 Curve Fitting Guide. Retrieved from [Link]

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]

  • GraphPad Software. (n.d.). Equation: Absolute IC50. GraphPad Prism 11 Curve Fitting Guide. Retrieved from [Link]

  • Kagawa University. (2025, May 12). On the Calculation Formula for the Binding Inhibition Constant Ki. Retrieved from [Link]

  • Leff, P. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of pharmacological and toxicological methods, 46(2), 69–77.
  • GraphPad Software. (n.d.). How to determine an IC50. FAQ 1859. Retrieved from [Link]

  • Hartert, K. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. Retrieved from [Link]

  • Fatatis, A., Holtzclaw, L. A., & Russell, J. T. (1994). Vasoactive intestinal peptide increases intracellular calcium in astroglia: synergism with alpha-adrenergic receptors. Journal of neurochemistry, 63(3), 949–956.
  • Chik, C. L., Li, B., & Ho, A. K. (1997). Vasoactive intestinal peptide elevates pinealocyte intracellular calcium concentrations by enhancing influx: evidence for involvement of a cyclic GMP-dependent mechanism. The Journal of neuroscience : the official journal of the Society for Neuroscience, 17(10), 3527–3533.
  • Sakipan, D. (2025, June 3). IC50 Calculation Using GraphPad Prism | Nonlinear Regression [Video]. YouTube. Retrieved from [Link]

  • Fatatis, A., Holtzclaw, L. A., Avidor, R., & Russell, J. T. (1994). Vasoactive intestinal peptide increases intracellular calcium in astroglia: synergism with alpha-adrenergic receptors.
  • Zhou, Z. C., Gardner, J. D., & Jensen, R. T. (1996). Rat and guinea pig pancreatic acini possess both VIP1 and VIP2 receptors, which mediate enzyme secretion. American journal of physiology. Gastrointestinal and liver physiology, 270(4), G649–G656.
  • Davidson College. (n.d.). IC50 Determination. edX. Retrieved from [Link]

  • Bitesize Bio. (2026, February 12). How to Interpret IC50 and Kd in Drug–Target Interactions. Retrieved from [Link]

  • Kramer, C., Kalliokoski, T., Gedeck, P., & Vulpetti, A. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise.
  • Pandol, S. J., Dharmsathaphorn, K., Schoeffield, M. S., Vale, W., & Rivier, J. (1986). Vasoactive intestinal peptide receptor antagonist [4Cl-D-Phe6, Leu17]VIP. The American journal of physiology, 250(4 Pt 1), G553–G557.
  • Gardner, J. D., Conlon, T. P., & Adams, T. D. (1976). Regulation of amylase release from dispersed pancreatic acinar cells. The Journal of biological chemistry, 251(24), 7935–7941.
  • Kramer, C., Kalliokoski, T., Gedeck, P., & Vulpetti, A. (2024). Combining IC50 or Ki Values from Different Sources is a Source of Significant Noise. ChemRxiv.
  • Kramer, C., Kalliokoski, T., Gedeck, P., & Vulpetti, A. (2024). Combining IC50 or Ki Values from Different Sources is a Source of Significant Noise. ETH Zurich Research Collection.
  • Oettling, G., Bruchelt, G., Lohmann, F., Teufel, M., Niethammer, D., Treuner, J., & Drews, U. (1990). Vasoactive intestinal polypeptide (VIP) induces calcium mobilization in the human neuroblastoma cell line SK-N-SH. Cancer letters, 50(3), 203–207.
  • D'Alecy, L. G., & Williams, J. A. (1987). Somatostatin inhibits VIP-stimulated amylase release from perifused guinea pig pancreatic acini. The American journal of physiology, 252(3 Pt 1), G339–G344.
  • Williams, J. A., & Lee, M. (1978). Interaction of cholecystokinin and vasoactive intestinal polypeptide on function of mouse pancreatic acini in vitro. The Journal of physiology, 285, 453–465.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Examples. Retrieved from [Link]

  • Gardner, J. D., & Jackson, M. J. (1977). Kinetics of amylase release by dispersed acini prepared from guinea pig pancreas. The American journal of physiology, 233(3), E185–E190.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Gourlet, P., Vandermeers, A., Vandermeers-Piret, M. C., Rathe, J., De Neef, P., & Robberecht, P. (2000). Identification of key residues for interaction of vasoactive intestinal peptide with human VPAC1 and VPAC2 receptors and development of a highly selective VPAC1 receptor agonist. Alanine scanning and molecular modeling of the peptide. The Journal of biological chemistry, 275(31), 24003–24012.
  • Langer, I., Vertongen, P., & Robberecht, P. (2002). Serine 447 in the Carboxyl Tail of Human VPAC1 Receptor Is Crucial for Agonist-Induced Desensitization but Not Internalization of the Receptor. Molecular pharmacology, 61(2), 326–333.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). VPAC1 receptor. Retrieved from [Link]

  • Couvineau, A., Gaudin, P., Maoret, J. J., Rouyer-Fessard, C., Nicole, P., & Laburthe, M. (1999). Vasoactive intestinal polypeptide VPAC1 and VPAC2 receptor chimeras identify domains responsible for the specificity of ligand binding and activation. The European journal of biochemistry, 265(1), 449–456.
  • Welsby, P. J., Kuchay, S. M., & Ben-Jonathan, N. (2007).

Sources

Exploratory

Structural conformation of Vasoactive intestinal peptide 4-chloro-phe(6)-leu(17)- antagonist

Phase I: Pharmacological Architecture & Design Rationale As a Senior Application Scientist specializing in peptide therapeutics, I approach the design of receptor antagonists not merely as a sequence of amino acids, but...

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Author: BenchChem Technical Support Team. Date: March 2026

Phase I: Pharmacological Architecture & Design Rationale

As a Senior Application Scientist specializing in peptide therapeutics, I approach the design of receptor antagonists not merely as a sequence of amino acids, but as a precise biophysical engineering challenge. Vasoactive intestinal peptide (VIP) is a 28-amino acid pleiotropic neuropeptide that regulates vasodilation, immune modulation, and cellular proliferation by binding to the Class B G-protein-coupled receptors (GPCRs), VPAC1 and VPAC2[1].

To study and therapeutically modulate these pathways, competitive antagonists are essential. The synthetic peptide [4-Cl-D-Phe6, Leu17]-VIP was rationally designed to uncouple receptor binding (affinity) from signal transduction (efficacy)[2]. It achieves this through two critical structural modifications:

  • Receptor Uncoupling via D-p-Cl-Phe6: The native VIP relies on a highly flexible N-terminus (residues 1-5) to penetrate the deep transmembrane binding pocket of the VPAC receptor, initiating the conformational shift required for Gs-protein coupling. By substituting the native L-phenylalanine at position 6 with a D-isomer containing a para-chloro modification, a rigid stereochemical kink is introduced. This inversion of the dihedral angles (Φ/Ψ) sterically clashes with the receptor's activation domain, effectively abolishing agonistic activity[2].

  • Helical Stabilization via Leu17: Replacing the native methionine (Met17) with leucine serves a dual purpose. First, it eliminates the risk of methionine oxidation, a primary degradation pathway that disrupts peptide stability. Second, leucine is a potent α -helix promoter. It stabilizes the hydrophobic face of the amphipathic α -helix in the C-terminal domain, ensuring that the peptide retains high-affinity binding to the extracellular loops of the VPAC receptor despite the N-terminal modifications[1].

Phase II: Mechanistic Pathway of Receptor Antagonism

The structural modifications of[4-Cl-D-Phe6, Leu17]-VIP result in a classic competitive antagonism profile. The stabilized C-terminal helix anchors the peptide to the VPAC receptor's extracellular N-terminal domain with an IC50 of approximately 125.8 nM[3]. However, the D-p-Cl-Phe6 modification prevents the N-terminus from engaging the transmembrane core. Consequently, the Gs-protein remains inactive, and adenylate cyclase (AC) is not stimulated, halting the accumulation of intracellular cAMP[2].

G VIP Endogenous VIP VPAC VPAC1/2 Receptor VIP->VPAC Agonist Binding Antagonist [4-Cl-D-Phe6, Leu17]-VIP Antagonist->VPAC Competitive Blockade Gs Gs Protein VPAC->Gs Activation AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Catalyzes

Mechanism of VPAC receptor blockade by[4-Cl-D-Phe6, Leu17]-VIP.

Phase III: Validated Experimental Methodologies

To ensure scientific integrity, every protocol must operate as a self-validating system. The following methodologies detail how to empirically verify the structural conformation and antagonistic properties of[4-Cl-D-Phe6, Leu17]-VIP.

Workflow Prep Peptide Solubilization (TFE/H2O mixture) CD Circular Dichroism (CD) Spectroscopy Prep->CD Secondary Structure Analysis NMR 2D-NMR (TOCSY/NOESY) Prep->NMR Atomic-level Constraints Struct 3D Conformation Modeling CD->Struct Helical Content Data NMR->Struct Distance Geometry

Biophysical workflow for determining peptide structural conformation.

Protocol 1: Conformational Analysis via Circular Dichroism (CD) Spectroscopy

Causality: Native VIP and its analogs are largely unstructured (random coils) in aqueous solutions. To accurately measure the biologically relevant conformation, the peptide must be analyzed in a membrane-mimetic environment. We utilize Trifluoroethanol (TFE) to lower the dielectric constant, simulating the hydrophobic receptor binding pocket and inducing α -helix formation[1].

  • Peptide Solubilization: Dissolve[4-Cl-D-Phe6, Leu17]-VIP in a 50% (v/v) TFE/10 mM phosphate buffer (pH 7.4) to a final concentration of 50 µM.

    • Self-Validation Step: Prepare a parallel sample in 100% aqueous phosphate buffer. The aqueous sample must yield a random coil spectrum (minimum near 198 nm). If it shows high helicity, peptide aggregation is occurring, and the sample must be re-lyophilized and monomerized.

  • Spectral Acquisition: Transfer the sample to a 0.1 cm path-length quartz cuvette. Scan from 190 nm to 260 nm at 25°C using a spectropolarimeter.

  • Data Deconvolution: Identify the characteristic α -helix dual minima at 208 nm ( π→π∗ transition) and 222 nm ( n→π∗ transition). Use the CONTINLL algorithm to quantify the exact percentage of helical content.

Protocol 2: Competitive Radioligand Binding & cAMP Accumulation Assay

Causality: To prove that the peptide acts as a true competitive antagonist, it must demonstrate an ability to displace native VIP from the receptor without triggering downstream secondary messengers[2].

  • Cell Preparation: Culture HT29 cells (which natively express high levels of VPAC1 receptors) in 96-well plates until 80% confluent.

  • Competitive Binding: Co-incubate the cells with a fixed concentration of[ 125 I]-VIP (0.1 nM) and increasing concentrations of[4-Cl-D-Phe6, Leu17]-VIP (10 −10 to 10 −5 M) for 60 minutes at 4°C to prevent receptor internalization.

  • cAMP Quantification: In a parallel plate, treat cells with 10 nM native VIP in the presence of increasing concentrations of the antagonist. Lyse the cells and measure intracellular cAMP using a FRET-based assay.

    • Self-Validation Step: Include a well treated with Forskolin (a direct adenylate cyclase activator). If the antagonist lowers Forskolin-induced cAMP, it is exhibiting off-target phosphodiesterase activation or cytotoxicity, invalidating the claim of specific VPAC competitive antagonism.

Phase IV: Quantitative Data Synthesis

The structural modifications directly dictate the biophysical and pharmacological profile of the peptide. The table below synthesizes the comparative data between native VIP and the antagonist, highlighting how the D-p-Cl-Phe6 and Leu17 substitutions shift the molecule from a potent agonist to a stable, competitive blocker.

ParameterNative VIP[4-Cl-D-Phe6, Leu17]-VIPMechanistic Implication
VPAC1 Receptor IC 50​ ~1.5 nM125.8 nM[3]Reduced affinity due to N-terminal modification, but sufficient for competitive blockade.
VPAC2 Receptor IC 50​ ~2.0 nM130.5 nMDemonstrates non-selective VPAC antagonism.
α -Helical Content (in 50% TFE) ~45%~58%Leu17 substitution successfully stabilizes the C-terminal amphipathic helix[1].
Efficacy (Max cAMP Accumulation) 100% (Baseline Agonist)< 5%[2]D-p-Cl-Phe6 kink prevents GPCR transmembrane core activation.
Oxidative Stability (Half-life in vitro) Low (Met17 oxidation)HighIsosteric replacement of Met with Leu prevents degradation.

Conclusion

The structural conformation of [4-Cl-D-Phe6, Leu17]-VIP represents a masterclass in peptide engineering. By strategically stabilizing the C-terminal binding domain with Leucine-17 while simultaneously disrupting the N-terminal activation domain with a rigid, unnatural D-amino acid (D-p-Cl-Phe6), researchers successfully decoupled GPCR binding from signal transduction. This self-validating biophysical framework not only provides a reliable tool for probing VIP-mediated neuroendocrine and immune pathways but also serves as a foundational blueprint for the rational design of future peptide-based therapeutics.

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Foundational

Role of 4-chloro-phe(6)-leu(17)- VIP in neuroinflammation suppression

An In-Depth Technical Guide on the Pharmacological Role of[4-Cl-D-Phe6, Leu17]-VIP in Neuroinflammation Research Executive Summary Vasoactive Intestinal Peptide (VIP) is a potent endogenous neuropeptide recognized for it...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Pharmacological Role of[4-Cl-D-Phe6, Leu17]-VIP in Neuroinflammation Research

Executive Summary

Vasoactive Intestinal Peptide (VIP) is a potent endogenous neuropeptide recognized for its profound anti-inflammatory and neuroprotective properties. In the central nervous system (CNS), VIP tightly regulates microglial activation, preventing the runaway cytokine cascades characteristic of neurodegenerative diseases. However, mapping the precise receptor kinetics of VIP requires highly selective pharmacological tools.

[4-Cl-D-Phe6, Leu17]-VIP is a synthetic, competitive receptor antagonist specifically engineered to block the VPAC1 and VPAC2 receptors[1]. In the context of neuroinflammation suppression, the "role" of this peptide is not as a therapeutic suppressor, but as a critical investigational tool . By selectively reversing VIP-mediated immune tolerance,[4-Cl-D-Phe6, Leu17]-VIP allows researchers to definitively isolate and validate the cAMP/PKA/NF-κB signaling axis in microglia and macrophages[2]. This whitepaper details the mechanistic grounding, self-validating experimental protocols, and quantitative benchmarks for utilizing this antagonist in neuroimmunology.

Mechanistic Grounding: The VPAC Axis and Microglial Modulation

To understand the utility of[4-Cl-D-Phe6, Leu17]-VIP, one must first understand the pathway it disrupts. Microglia, the resident macrophages of the CNS, express high levels of VPAC1 and VPAC2 G-protein-coupled receptors (GPCRs).

The Endogenous Suppression Pathway (The Target)

When an inflammatory stimulus such as Lipopolysaccharide (LPS) binds to the microglial TLR4 receptor, it triggers the degradation of IκB, allowing the NF-κB p50/p65 complex to translocate to the nucleus and transcribe pro-inflammatory cytokines (TNF-α, IL-6, iNOS)[2]. Endogenous VIP binds to VPAC1/2, activating adenylate cyclase (AC) and elevating intracellular cAMP. This activates Protein Kinase A (PKA), which executes two critical anti-inflammatory functions:

  • IKK Inhibition: PKA inhibits IκB kinase (IKK), stabilizing IκB and physically sequestering NF-κB in the cytosol[3].

  • CREB Activation: PKA phosphorylates CREB, which competes with NF-κB for the essential CBP/p300 co-activator, starving the inflammatory transcription process[4].

The Antagonist's Mechanism of Action[4-Cl-D-Phe6, Leu17]-VIP features a chlorine substitution on a D-phenylalanine at position 6 and a leucine substitution at position 17. These structural modifications strip the peptide of its intrinsic efficacy while retaining high binding affinity for VPAC1 and VPAC2[5]. By competitively occupying the orthosteric binding sites of these receptors, the antagonist prevents VIP from initiating the Gαs-mediated cAMP cascade. Consequently, NF-κB translocation is restored, and neuroinflammation proceeds uninhibited.

G LPS LPS / TLR4 Activation NFKB NF-κB Nuclear Translocation LPS->NFKB CYTO Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) NFKB->CYTO VIP Endogenous VIP VPAC VPAC1 / VPAC2 Receptors VIP->VPAC ANTAG [4-Cl-D-Phe6, Leu17]-VIP (Competitive Antagonist) ANTAG->VPAC Blocks CAMP cAMP / PKA Activation VPAC->CAMP CAMP->NFKB Inhibits

Fig 1: Competitive blockade of VPAC receptors by [4-Cl-D-Phe6, Leu17]-VIP restores NF-κB signaling.

Experimental Methodology: A Self-Validating Protocol

When utilizing[4-Cl-D-Phe6, Leu17]-VIP in vitro, the primary risk is misattributing downstream intracellular effects to receptor-level blockade. To ensure trustworthiness and self-validation , the protocol must include a receptor-independent cAMP inducer (e.g., Forskolin). If the antagonist blocks VIP but fails to block Forskolin, causality is proven: the antagonist is strictly acting at the surface receptor level[3].

Step-by-Step Workflow: Microglial Cytokine Reversal Assay

Materials Required:

  • BV2 Murine Microglial Cell Line (or primary microglia).

  • LPS (Escherichia coli 0111:B4).

  • Synthetic VIP (Agonist).

  • [4-Cl-D-Phe6, Leu17]-VIP (Antagonist).

  • Forskolin (Receptor-independent AC activator).

Step 1: Cell Seeding and Starvation Seed BV2 cells at a density of 5×105 cells/well in 6-well plates using DMEM supplemented with 10% FBS. After 24 hours, wash cells and replace with serum-free DMEM for 4 hours to synchronize cell cycles and establish a baseline resting state.

Step 2: Receptor Blockade (Pre-treatment) Introduce [4-Cl-D-Phe6, Leu17]-VIP at a concentration of 10 µM to the designated experimental wells. Incubate for 15 minutes at 37°C. This brief pre-incubation ensures full saturation of VPAC1/2 receptors prior to agonist introduction.

Step 3: Agonist Introduction Add native VIP (10 nM) or Forskolin (10 µM) to the respective wells. Incubate for an additional 15 minutes.

Step 4: Inflammatory Insult Challenge the microglia by adding LPS at a final concentration of 100 ng/mL.

Step 5: Harvest and Quantification

  • For Transcription Factor Analysis: Harvest nuclear extracts at 2 hours post-LPS to assess NF-κB DNA binding via Electrophoretic Mobility Shift Assay (EMSA)[3].

  • For Cytokine Output: Collect cell-free supernatants at 24 hours post-LPS. Quantify TNF-α and IL-6 using sandwich ELISA.

W C1 1. Seed BV2 Microglia (Serum Starved) C2 2. Receptor Blockade Antagonist (10 µM) C1->C2 C3 3. Agonist Addition VIP (10 nM) or Forskolin C2->C3 C4 4. Inflammatory Insult LPS (100 ng/mL) C3->C4 C5 5. Quantification ELISA / EMSA C4->C5

Fig 2: Self-validating in vitro workflow for isolating VPAC-mediated neuroinflammation suppression.

Quantitative Data Synthesis

The following table synthesizes the expected quantitative outcomes of the self-validating protocol described above. Notice how the antagonist successfully reverses the VIP-induced suppression of TNF-α, but has no effect on the Forskolin-induced suppression. This differential data presentation strictly isolates the antagonist's mechanism to the VPAC receptor surface.

Experimental GroupTreatment FormulationExpected TNF-α Output (pg/mL)NF-κB Nuclear TranslocationInterpretation of Causality
Negative Control Vehicle Only <50 MinimalBaseline resting microglia.
Positive Control LPS (100 ng/mL) 2,500±150 MaximalUninhibited neuroinflammation.
VIP Suppression LPS + VIP 800±80 SuppressedVIP successfully activates cAMP/PKA axis.
Antagonist Reversal LPS + VIP + [4-Cl-D-Phe6, Leu17]-VIP 2,350±120 RestoredAntagonist competitively blocks VPAC receptors.
Validation Control LPS + Forskolin +[4-Cl-D-Phe6, Leu17]-VIP 820±90 SuppressedProves antagonist does not inhibit downstream cAMP.

In Vivo Implications and Future Directions

Beyond in vitro microglial assays,[4-Cl-D-Phe6, Leu17]-VIP is heavily utilized in in vivo models of neurodegenerative diseases, such as Experimental Autoimmune Encephalomyelitis (EAE) and cerebral ischemia[1]. By administering the antagonist via intracerebroventricular (ICV) injection, researchers can artificially induce a localized "VIP knockout" state without the systemic developmental artifacts seen in genetic knockout mice[5].

When the antagonist exacerbates neuroinflammation and microglial hyperactivation in these models, it definitively proves that endogenous VIP is actively functioning as a neuroprotective brake in the healthy CNS. Consequently, while [4-Cl-D-Phe6, Leu17]-VIP is not a therapeutic drug, it is the master key that has allowed drug development professionals to validate VPAC1 and VPAC2 as highly viable targets for next-generation neuroinflammatory therapeutics.

References

  • TUNING IMMUNE TOLERANCE WITH VASOACTIVE INTESTINAL PEPTIDE: A NEW THERAPEUTIC APPROACH FOR IMMUNE DISORDERS Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Vasoactive Intestinal Peptide and Pituitary Adenylate Cyclase-Activating Polypeptide Inhibit Chemokine Production in Activated Microglia Source: Glia / CSIC Digital Repository URL:[Link]

  • Neuropeptide Mimetics and Antagonists in the Treatment of Inflammatory Disease: Focus on VIP and PACAP Source: Current Topics in Medicinal Chemistry / ResearchGate URL:[Link]

  • An Evaluation of the Efficacy of Vasoactive Intestinal Polypeptide Antagonists in vivo Source: Journal of Pharmacology and Experimental Therapeutics / ResearchGate URL:[Link]

  • The neuropeptides VIP and PACAP inhibit SARS-CoV-2 replication in monocytes and decrease the production of proinflammatory cytokines Source: bioRxiv URL:[Link]

Sources

Exploratory

Pharmacological Antagonism of VPAC Receptors: In Vivo Effects of[4-Cl-D-Phe⁶, Leu¹⁷]VIP on cAMP Production

Executive Summary Vasoactive Intestinal Peptide (VIP) is a highly conserved 28-amino acid neuropeptide that regulates a multitude of physiological processes, including vasodilation, smooth muscle relaxation, neuroendocri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vasoactive Intestinal Peptide (VIP) is a highly conserved 28-amino acid neuropeptide that regulates a multitude of physiological processes, including vasodilation, smooth muscle relaxation, neuroendocrine secretion, and immune modulation. These effects are primarily mediated through the activation of VPAC1 and VPAC2 receptors. As classical G-protein-coupled receptors (GPCRs), VPAC receptors couple to the Gs-alpha subunit, stimulating adenylate cyclase (AC) and driving the intracellular accumulation of cyclic adenosine monophosphate (cAMP).

To dissect these complex signaling pathways in vivo, researchers rely on highly specific competitive antagonists. Among the most potent and widely utilized is [4-Cl-D-Phe⁶, Leu¹⁷]VIP [4]. This technical guide provides an in-depth analysis of the structural causality behind this antagonist, its in vivo pharmacodynamics regarding cAMP suppression, and the self-validating experimental protocols required to accurately quantify these effects in a laboratory setting.

Structural Pharmacology & Mechanism of Action

The transition of VIP from an endogenous agonist to a potent competitive antagonist relies on two critical synthetic amino acid substitutions. Understanding the causality behind these modifications is essential for rational experimental design.

  • The [4-Cl-D-Phe⁶] Substitution : In native VIP, the L-phenylalanine at position 6 is crucial for inducing the active-state conformational shift in the receptor's extracellular loops. Replacing it with the D-isomer of 4-chloro-phenylalanine introduces significant steric bulk and alters the peptide's helical dipole. The D-isomer confers resistance to aminopeptidases, extending the in vivo half-life. More importantly, the para-chloro substitution allows the peptide to bind the VPAC receptor with high affinity but prevents the structural rearrangement required for Gs-protein coupling [1].

  • The [Leu¹⁷] Substitution : Native VIP contains a methionine at position 17, which is highly susceptible to oxidation in vivo, rapidly degrading the peptide's efficacy. Replacing methionine with leucine preserves the hydrophobic core required for receptor binding while rendering the peptide oxidatively stable, a mandatory requirement for prolonged in vivo studies [4].

Because the antagonist successfully occupies the receptor but fails to trigger the exchange of GDP for GTP on the Gs-alpha subunit, Adenylate Cyclase remains inactive. Consequently, the downstream production of cAMP is competitively inhibited.

Pathway VIP Endogenous VIP Receptor VPAC1 / VPAC2 Receptors VIP->Receptor Agonism Antagonist [4-Cl-D-Phe6, Leu17]VIP (Antagonist) Antagonist->Receptor Competitive Inhibition GProtein Gs Protein Complex Receptor->GProtein Activation AC Adenylate Cyclase (AC) GProtein->AC Stimulation cAMP cAMP Production AC->cAMP Catalysis ATP ATP ATP->AC Substrate PKA PKA Activation cAMP->PKA Downstream Signaling

Figure 1: Mechanism of[4-Cl-D-Phe6, Leu17]VIP competitive antagonism at the VPAC receptor.

In Vivo Pharmacodynamics and cAMP Modulation

When administered in vivo, [4-Cl-D-Phe⁶, Leu¹⁷]VIP effectively uncouples endogenous VIP from cAMP production, leading to observable physiological changes across multiple organ systems.

Neuroendocrine & Behavioral Regulation

In the central nervous system, VIP and the structurally related Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) regulate hormone release and behavior. Because PACAP can bind to both its specific PAC1 receptor and the shared VPAC1/VPAC2 receptors, researchers use[4-Cl-D-Phe⁶, Leu¹⁷]VIP in vivo to isolate these pathways. For example, intracerebroventricular (ICV) administration of the antagonist successfully blocks VPAC2-mediated signaling without affecting PAC1. By blocking VPAC2, the antagonist suppresses localized cAMP spikes required for specific neuroendocrine responses, such as prolactin gene expression and progesterone-facilitated sexual receptivity[2, 3].

Gastrointestinal & Pancreatic Function

VIP normally induces relaxation of smooth muscle and stimulates pancreatic amylase secretion via a cAMP-dependent pathway. Intravenous or localized in vivo administration of[4-Cl-D-Phe⁶, Leu¹⁷]VIP competitively antagonizes these effects. By inhibiting cAMP accumulation in vascular and intestinal smooth muscle cells, it prevents the downstream activation of Protein Kinase A (PKA), thereby inhibiting the phosphorylation events necessary for tissue relaxation [1].

Quantitative Data Summary

To provide a comparative baseline for experimental design, the following table summarizes the pharmacological parameters of [4-Cl-D-Phe⁶, Leu¹⁷]VIP compared to endogenous VIP, synthesized from foundational in vivo and ex vivo literature [1, 3, 4].

CompoundTarget ReceptorBinding Affinity (Kd)Effect on cAMP ProductionBiological Outcome (In Vivo / Ex Vivo)
Endogenous VIP VPAC1 / VPAC2~1.0 - 3.8 nMStimulates (EC50 ~10-30 nM)Vasodilation, Amylase release, Prolactin secretion
[4-Cl-D-Phe⁶, Leu¹⁷]VIP VPAC1 / VPAC2~5.0 - 15.0 nMInhibits (IC50 ~1-5 µM)Blocks VIP-induced relaxation and secretion
PACAP-38 PAC1 / VPAC1/2~0.5 - 2.0 nMStimulates (EC50 ~0.1 nM)Unaffected by[4-Cl-D-Phe⁶, Leu¹⁷]VIP at PAC1

Experimental Methodology: In Vivo Assessment of cAMP Inhibition

Measuring cAMP in vivo is notoriously difficult due to the rapid turnover of cyclic nucleotides by endogenous phosphodiesterases (PDEs). The following self-validating protocol ensures that the measured cAMP accurately reflects the receptor's state at the moment of tissue harvest.

Step 1: Animal Preparation & Antagonist Administration
  • Baseline Establishment: Acclimate the animal model (e.g., murine) to reduce stress-induced endogenous catecholamine release, which can independently spike cAMP via beta-adrenergic receptors.

  • Dosing: Administer[4-Cl-D-Phe⁶, Leu¹⁷]VIP via the appropriate route (e.g., ICV at 10-100 nmol/kg for CNS targets, or IV at 1-5 µmol/kg for peripheral targets) 30 minutes prior to the administration of the agonist (VIP or PACAP) [2].

  • Validation Control: Include a cohort treated with Forskolin (a direct Adenylate Cyclase activator). If the antagonist blocks VIP but not Forskolin, the inhibition is successfully validated at the receptor level, not downstream.

Step 2: Tissue Harvesting (The Critical Window)

Causality Note: cAMP half-life is measured in seconds. Standard dissection allows PDEs to degrade the target analyte, yielding false negatives.

  • Euthanize the subject and immediately (<10 seconds) extract the target tissue (e.g., pituitary gland or intestinal mucosa).

  • Snap Freeze: Instantly submerge the tissue in liquid nitrogen (LN2) to halt all enzymatic activity.

Step 3: Homogenization & Extraction
  • Transfer the frozen tissue to a homogenizer containing 0.1 M HCl supplemented with 500 µM IBMX (3-isobutyl-1-methylxanthine) .

    • Causality Note: HCl precipitates cellular proteins (stopping enzymatic activity upon thawing), while IBMX is a broad-spectrum PDE inhibitor that guarantees any residual PDE cannot degrade the cAMP during the extraction process.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and neutralize with 0.1 M NaOH to prepare for the assay.

Step 4: cAMP Quantification
  • Utilize a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) specific for cAMP.

  • Calculate the IC50 by plotting the logarithmic concentration of the administered antagonist against the normalized cAMP levels.

Workflow A 1. In Vivo Admin (IV/ICV Injection) B 2. Tissue Harvest (Snap Freeze in LN2) A->B C 3. Homogenization (+ IBMX Inhibitor) B->C D 4. cAMP Extraction (Acidification) C->D E 5. Quantification (Competitive ELISA) D->E

Figure 2: Self-validating in vivo workflow for quantifying cAMP inhibition by the antagonist.

References

  • Pandol SJ, Dharmsathaphorn K, Schoeffield MS, Vale W, Rivier J. (1986). Vasoactive intestinal peptide receptor antagonist[4Cl-D-Phe6, Leu17] VIP. American Journal of Physiology.
  • Apostolakis EM, et al. (2005). PAC1 Receptors Mediate Pituitary Adenylate Cyclase-Activating Polypeptide- and Progesterone-Facilitated Receptivity in Female Rats. Molecular Endocrinology.
  • Wong AO, et al. (2013). Mechanisms for PACAP-induced prolactin gene expression in grass carp pituitary cells. Journal of Endocrinology.
  • PubChem. Vasoactive intestinal peptide, 4-chloro-phe(6)-leu(17)-. CID 56841988. National Center for Biotechnology Information.

Protocols & Analytical Methods

Method

Application Note: In Vivo Dosing and Validation Protocol for [4-Cl-D-Phe6, Leu17]-VIP

Executive Summary & Mechanistic Rationale Vasoactive intestinal peptide (VIP) is a 28-amino acid pleiotropic neuropeptide that regulates systemic vasodilation, gastrointestinal motility, and immune modulation. To isolate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Vasoactive intestinal peptide (VIP) is a 28-amino acid pleiotropic neuropeptide that regulates systemic vasodilation, gastrointestinal motility, and immune modulation. To isolate VIP's physiological roles, researchers rely on [4-Cl-D-Phe6, Leu17]-VIP , a highly selective and competitive antagonist for the VPAC1 and VPAC2 G-protein coupled receptors (GPCRs).

The Causality of Peptide Design: Endogenous VIP is rapidly degraded by plasma aminopeptidases. The synthetic substitution of a D-phenylalanine with a para-chloro modification at position 6 confers enzymatic resistance, extending its utility in vivo. Concurrently, the leucine substitution at position 17 locks the peptide into an alpha-helical conformation that maximizes receptor affinity. This structural chimera successfully occupies the extracellular domain of VPAC receptors but fails to trigger the conformational shift required for Gαs-protein coupling, thereby competitively blocking endogenous signaling pathways[1].

VIP_Signaling VIP Endogenous VIP VPAC VPAC1 / VPAC2 Receptors (GPCRs) VIP->VPAC Agonist Binding Antagonist [4-Cl-D-Phe6, Leu17]-VIP (Competitive Antagonist) Antagonist->VPAC Receptor Blockade Gs Gαs Protein VPAC->Gs Activation AC Adenylyl Cyclase (AC) Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Physiological Response (Vasodilation, Secretion) PKA->Response Phosphorylation

Figure 1: Mechanism of VPAC receptor competitive antagonism by[4-Cl-D-Phe6, Leu17]-VIP.

Physicochemical Handling & Formulation Strategy

A critical failure point in peptide research is improper formulation. Peptides containing hydrophobic residues (like Leu17) exhibit high non-specific binding to polystyrene tubes and borosilicate glass syringes.

  • Vehicle Causality: Reconstituting [4-Cl-D-Phe6, Leu17]-VIP in pure saline results in significant titer loss due to surface adsorption. You must use a carrier protein (e.g., 0.1% Bovine Serum Albumin [BSA]) to saturate these binding sites, ensuring the calculated dose accurately reflects the delivered dose.

  • Pharmacokinetic (PK) Causality: The in vivo half-life of[4-Cl-D-Phe6, Leu17]-VIP is approximately 30 minutes[1]. Because it is a competitive antagonist, endogenous VIP will rapidly outcompete the antagonist for VPAC binding sites as plasma concentrations drop. Therefore, single bolus dosing is strictly limited to compartmentalized models (e.g., Intracerebroventricular). For systemic models, a continuous intravenous (IV) infusion is biologically required to maintain steady-state receptor occupancy[2].

Self-Validating Experimental Protocols

To ensure trustworthiness, an antagonist protocol must be self-validating. This requires establishing a baseline, proving system responsiveness with an exogenous agonist challenge, and calculating the rightward shift of the dose-response curve following antagonist administration.

Protocol A: Systemic Intravenous (IV) Infusion (Gastrointestinal/Cardiovascular Models)

This protocol is optimized for systemic blockade, such as inhibiting the migrating myoelectric complex (MMC) or acute pancreatitis models[2][3].

Step 1: Formulation

  • Reconstitute lyophilized[4-Cl-D-Phe6, Leu17]-VIP in sterile 0.9% NaCl containing 0.1% BSA to a stock concentration of 1 mg/mL.

  • Dilute to the working infusion concentration (typically 10–100 µg/kg/hr) immediately prior to use.

Step 2: Baseline Validation (Agonist Challenge)

  • Administer a sub-maximal bolus of exogenous VIP (e.g., 1 µg/kg IV).

  • Record the physiological response (e.g., drop in mean arterial pressure or cessation of MMC).

  • Allow a 20-minute washout period for parameters to return to baseline.

Step 3: Antagonist Infusion

  • Initiate continuous IV infusion of[4-Cl-D-Phe6, Leu17]-VIP at 50 µg/kg/hr via a jugular catheter[2].

  • Allow 15 minutes of infusion to reach steady-state receptor occupancy.

Step 4: Re-Challenge & Validation

  • While the antagonist is still infusing, administer the identical exogenous VIP bolus (1 µg/kg IV) from Step 2.

  • Validation Metric: A successful blockade is confirmed if the physiological response to the agonist is attenuated by >80% compared to the baseline validation[1].

Protocol B: Intracerebroventricular (ICV) Bolus (Neurobehavioral Models)

For central nervous system (CNS) targets, systemic infusion is ineffective due to the blood-brain barrier. ICV microinjections are required[4].

Step 1: Prepare[4-Cl-D-Phe6, Leu17]-VIP in artificial cerebrospinal fluid (aCSF) to a concentration of 10 ng/µL. Step 2: Under stereotaxic guidance, inject 2 µL (total dose: 20 ng) into the lateral ventricle at a rate of 0.5 µL/min[4]. Step 3: Wait 30 minutes post-injection to allow optimal diffusion to the ventromedial nucleus (VMN) or target site before initiating behavioral testing or agonist challenge[4].

Workflow Prep 1. Peptide Prep Reconstitute in Saline + 0.1% BSA Admin 2. Administration IV Infusion or ICV Bolus Prep->Admin Monitor 3. In Vivo Monitoring Physiological/Behavioral Admin->Monitor Analysis 4. Data Analysis Receptor Blockade Validation Monitor->Analysis

Figure 2: Standard in vivo experimental workflow for[4-Cl-D-Phe6, Leu17]-VIP administration.

Quantitative Dosing Summary

To facilitate rapid experimental design, the following table synthesizes validated in vivo dosing parameters across various animal models.

Animal ModelRoute of AdminTarget SystemValidated DoseDuration/TimingReference
Rat IV InfusionGastrointestinal (Pancreatitis)10 – 100 µg/kgContinuous over 60 min[2]
Rat IV InfusionGastrointestinal Motility (MMC)45 nmol (~150 µg)Continuous over 20 min[3]
Dog Intracardiac (IC)Cardiovascular (Heart Rate)100 µgBolus (Effects last ~30 min)[1]
Rat ICV MicroinjectionCentral Nervous System (VMN)20 ngBolus 30 min prior to challenge[4]

References

  • An Evaluation of the Efficacy of Vasoactive Intestinal Polypeptide Antagonists in vivo in the Anaesthetized Dog ResearchG
  • Pituitary adenylate cyclase activating-peptide and its receptor antagonists in development of acute pancreatitis in rats N
  • PAC1 Receptors Mediate Pituitary Adenylate Cyclase-Activating Polypeptide- and Progesterone- Facilitated Receptivity in Female R
  • Nitrergic inhibition of migrating myoelectric complex in the rat is mediated by vasoactive intestinal peptide N

Sources

Application

Introduction: Unraveling the Role of Vasoactive Intestinal Peptide (VIP) in Smooth Muscle Homeostasis

An In-Depth Guide to the Application of [4-Cl-D-Phe6, Leu17]-VIP in Smooth Muscle Relaxation Experiments Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that belongs to the secretin/glucagon superfami...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of [4-Cl-D-Phe6, Leu17]-VIP in Smooth Muscle Relaxation Experiments

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that belongs to the secretin/glucagon superfamily.[1] As its name suggests, it was first identified for its potent vasodilatory effects, a function intrinsically linked to its ability to induce relaxation in smooth muscle tissues.[1][2] This peptide plays a crucial role as a neurotransmitter and hormone, mediating a wide array of physiological processes, including gastrointestinal motility, blood flow regulation, and bronchodilation.[3][4]

The biological actions of VIP are transduced by two high-affinity G protein-coupled receptors (GPCRs), known as VPAC1 and VPAC2.[5][6][7] These receptors are widely distributed throughout the body, with VPAC2 being predominantly expressed on smooth muscle cells.[1][4] Upon binding VIP, these receptors, primarily coupled to the Gs alpha subunit, activate the adenylyl cyclase signaling cascade. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger that orchestrates the cellular machinery to promote muscle relaxation.[3][5][8][9]

To precisely investigate and confirm the physiological functions mediated by VIP, researchers require highly specific pharmacological tools. [4-Cl-D-Phe6, Leu17]-VIP is a synthetic peptide analogue designed for this purpose. It acts as a potent and selective competitive antagonist of VIP receptors.[10][11][12][13] By competitively blocking the binding of endogenous or exogenous VIP to its receptors, [4-Cl-D-Phe6, Leu17]-VIP enables scientists to isolate and study the specific contributions of the VIP signaling pathway to complex physiological responses, such as smooth muscle relaxation. Its high selectivity ensures that it does not interact with related receptors for glucagon, secretin, or growth hormone-releasing factor (GRF), making it an invaluable tool for precise pharmacological dissection.[10][12][14]

The Molecular Basis of VIP-Mediated Relaxation and Its Antagonism

Understanding the mechanism of action is fundamental to designing robust experiments. VIP-induced smooth muscle relaxation is a well-defined biochemical pathway. The process is initiated when VIP binds to its cognate receptors, predominantly VPAC2, on the surface of smooth muscle cells.[1] This binding event triggers a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[3][8]

The resulting elevation in intracellular cAMP levels activates Protein Kinase A (PKA).[2][9] PKA is a critical downstream effector that phosphorylates several target proteins to promote relaxation. These targets include:

  • Potassium (K+) Channels: PKA can phosphorylate and activate K+ channels, leading to an efflux of potassium ions, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium (Ca2+) channels.[2]

  • Myosin Light Chain Kinase (MLCK): PKA can phosphorylate and inhibit MLCK, the enzyme responsible for phosphorylating myosin light chains, a critical step for actin-myosin cross-bridge formation and muscle contraction.

  • Phospholamban: In cardiac and some smooth muscles, PKA phosphorylation of phospholamban enhances the activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA) pump, increasing the sequestration of Ca2+ from the cytosol back into the sarcoplasmic reticulum.

This concerted reduction in cytosolic free Ca2+ concentration is the ultimate cause of smooth muscle relaxation.

[4-Cl-D-Phe6, Leu17]-VIP functions by competitively inhibiting the very first step of this cascade.[10][13][15] It binds to the VPAC receptors with high affinity but fails to induce the conformational change necessary for Gs protein activation. By occupying the receptor's binding site, it prevents VIP from initiating its signaling cascade, thereby blocking the entire downstream pathway that leads to relaxation.

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP VIP (Agonist) VPAC2 VPAC2 Receptor VIP->VPAC2 Binds & Activates Antagonist [4-Cl-D-Phe6, Leu17]-VIP (Antagonist) Antagonist->VPAC2 Binds & Blocks Gs Gs Protein VPAC2->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Targets Downstream Targets (e.g., K+ Channels, MLCK) PKA->Targets Phosphorylates Relaxation Smooth Muscle Relaxation Targets->Relaxation Leads to Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dissect 1. Dissect & Prepare Smooth Muscle Strip Mount 2. Mount Tissue in Organ Bath Dissect->Mount Equilibrate 3. Equilibrate (60 min, apply baseline tension) Mount->Equilibrate Precontract 4. Induce Stable Contraction (e.g., with Phenylephrine) Equilibrate->Precontract Add_VIP 5. Add Cumulative Doses of VIP (Generate Control Curve) Precontract->Add_VIP Wash 6. Washout & Re-equilibrate Add_VIP->Wash Preincubate 7. Pre-incubate with Antagonist ([4-Cl-D-Phe6, Leu17]-VIP, 30 min) Wash->Preincubate Repeat_VIP 8. Repeat Cumulative VIP Doses (Generate Antagonist Curve) Preincubate->Repeat_VIP Analyze 9. Normalize Data & Plot Concentration-Response Curves Repeat_VIP->Analyze Compare 10. Compare EC50 Values & Determine Antagonist Potency Analyze->Compare

Caption: Experimental workflow for assessing VIP antagonism in an isolated organ bath preparation.

Step-by-Step Methodology
  • Tissue Preparation:

    • Humanely euthanize the animal according to approved institutional protocols.

    • Rapidly dissect the desired tissue (e.g., thoracic aorta) and place it in ice-cold PSS. [16] * Under a dissecting microscope, carefully clean the tissue of adherent connective and fatty tissue. For vascular rings, ensure the endothelium is either preserved or denuded, depending on the experimental question.

    • Prepare tissue strips or rings of appropriate size (e.g., 2-4 mm long).

  • Mounting and Equilibration:

    • Mount the tissue strip in the organ bath chamber, securing one end to a fixed hook and the other to the isometric force transducer using silk sutures. [17] * Fill the chamber with pre-warmed (37°C), carbogen-aerated PSS.

    • Allow the tissue to equilibrate for 60-90 minutes. During this period, apply an optimal baseline tension (e.g., 1-2 grams for rat aortic rings, determined from length-tension experiments) and wash the tissue with fresh PSS every 15-20 minutes. [17]

  • Inducing Contraction:

    • After equilibration, induce a submaximal, stable contraction by adding a specific concentration of a contractile agent (e.g., phenylephrine at ~EC80 concentration). This stable plateau of contraction will serve as the 100% level from which relaxation is measured.

  • Control VIP Concentration-Response Curve:

    • Once the contraction is stable, add VIP to the bath in a cumulative manner (e.g., from 1 nM to 1 µM in half-log increments).

    • Allow the tissue to respond to each concentration until a stable relaxation is achieved before adding the next concentration.

    • Record the tension continuously.

  • Antagonism Protocol:

    • Thoroughly wash the tissue with fresh PSS to remove all drugs and allow it to return to its baseline tension. Allow for a recovery period of at least 30-45 minutes.

    • Add the chosen concentration of [4-Cl-D-Phe6, Leu17]-VIP to the bath. Allow it to pre-incubate with the tissue for 20-30 minutes.

    • Re-introduce the same contractile agent to achieve a similar level of pre-contraction as in the control experiment.

    • Repeat the cumulative addition of VIP (as in step 4) in the continued presence of the antagonist.

  • Data Analysis:

    • Measure the magnitude of relaxation at each VIP concentration. Express this as a percentage of the maximal relaxation possible (i.e., return to baseline) or as a percentage of the pre-induced contraction.

    • Plot the percentage relaxation against the log concentration of VIP for both the control and antagonist-treated tissues.

    • Determine the EC50 (concentration of agonist that produces 50% of the maximal response) for each curve using non-linear regression analysis. A competitive antagonist like [4-Cl-D-Phe6, Leu17]-VIP should cause a rightward parallel shift of the concentration-response curve without depressing the maximal response.

Data Presentation and Expected Outcomes

The primary outcome of a successful experiment is the demonstration of a concentration-dependent, rightward shift in the VIP concentration-response curve in the presence of [4-Cl-D-Phe6, Leu17]-VIP. This indicates that a higher concentration of the agonist (VIP) is required to achieve the same level of response, which is the hallmark of competitive antagonism.

Table 1: Hypothetical Data from a VIP Antagonism Experiment

Treatment ConditionVIP EC50 (nM)Maximum Relaxation (%)Fold Shift (vs. Control)
VIP Alone (Control)15.298.5 ± 2.1-
+ 1 µM [4-Cl-D-Phe6, Leu17]-VIP78.597.9 ± 2.55.2
+ 10 µM [4-Cl-D-Phe6, Leu17]-VIP455.198.1 ± 2.329.9

Data are presented as mean values and are for illustrative purposes only.

Troubleshooting Common Issues

  • No Tissue Response: Check the viability of the tissue, the integrity of the PSS (correct ionic composition, pH, and temperature), and the activity of the peptide solutions. Ensure the carbogen supply is adequate.

  • High Baseline Noise: Ensure the organ bath setup is free from vibrations. Check for electrical interference with the transducer. Ensure the gas bubbling is gentle and not directly hitting the tissue or sutures. [17]* Inconsistent Results: Tissue viability can decline over time. Plan experiments to be completed within a few hours of dissection. Use tissues from age- and sex-matched animals to reduce biological variability. Ensure precise and consistent timing for incubation and drug addition steps.

References

  • Jeter, J. R., et al. (2010). Role of VPAC1 and VPAC2 in VIP mediated inhibition of rat pulmonary artery and aortic smooth muscle. Ovid.
  • Pandol, S. J., et al. (1986). Vasoactive intestinal peptide receptor antagonist [4Cl-D-Phe6, Leu17] VIP. American Journal of Physiology-Gastrointestinal and Liver Physiology. Available at: [Link]

  • Onoue, S., et al. (2019). Recent advances in vasoactive intestinal peptide physiology and pathophysiology: focus on the gastrointestinal system. PMC. Available at: [Link]

  • Jeter, J. R., et al. (2010). Role of VPAC1 and VPAC2 in VIP mediated inhibition of rat pulmonary artery and aortic smooth muscle cell proliferation. PubMed. Available at: [Link]

  • Bio-Techne. (n.d.). [D-p-Cl-Phe 6 ,Leu 17 ]-VIP (3054). Bio-Techne. Available at: [Link]

  • Hyland, N. P., et al. (2008). VPAC1 receptors regulate intestinal secretion and muscle contractility by activating cholinergic neurons in guinea pig jejunum. American Physiological Society Journal. Available at: [Link]

  • Lefebvre, R. A. (2005). Interaction of NO and VIP in gastrointestinal smooth muscle relaxation. PubMed. Available at: [Link]

  • Di Spiezio, A., et al. (2023). PACAP and VIP Neuropeptides’ and Receptors’ Effects on Appetite, Satiety and Metabolism. MDPI. Available at: [Link]

  • Zhong, C., et al. (2011). PKA-dependent activation of the vascular smooth muscle isoform of KATP channels by vasoactive intestinal polypeptide and its effect on relaxation of the mesenteric resistance artery. PMC. Available at: [Link]

  • REPROCELL. (2025). The Enduring Value of Organ Baths in Modern Drug Discovery. REPROCELL. Available at: [Link]

  • Tebubio. (n.d.). [D-p-Cl-Phe6,Leu17]-VIP - 1 mg. Tebubio. Available at: [Link]

  • DMT. (n.d.). Tissue Organ Bath. DMT. Available at: [Link]

  • Lefebvre, R. A. (2005). Interaction of NO and VIP in Gastrointestinal Smooth Muscle Relaxation. ResearchGate. Available at: [Link]

  • Holmquist, F., et al. (1992). Evidence against vasoactive intestinal polypeptide as the relaxant neurotransmitter in human cavernosal smooth muscle. PubMed. Available at: [Link]

  • Pandol, S. J., et al. (1986). Vasoactive intestinal peptide receptor antagonist [4Cl-D-Phe6, Leu17] VIP. PubMed - NIH. Available at: [Link]

  • Zhang, Y., et al. (2023). Therapeutic potential of vasoactive intestinal peptide and its receptor VPAC2 in type 2 diabetes. Frontiers. Available at: [Link]

  • Pandol, S. J., et al. (1986). Vasoactive intestinal peptide receptor antagonist [4Cl-D-Phe6, Leu17] VIP. American Physiological Society Journal. Available at: [Link]

  • Ellis, J. L., & Farmer, S. G. (1989). The effects of vasoactive intestinal peptide (VIP) antagonists, and VIP and peptide histidine isoleucine antisera on non-adrenergic, non-cholinergic relaxations of tracheal smooth muscle. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Organ bath. Wikipedia. Available at: [Link]

  • SciSpace. (n.d.). Organ Bath Study Smooth Muscle. SciSpace. Available at: [Link]

  • Alford, P. W., et al. (2011). Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle. PMC. Available at: [Link]

  • ADInstruments. (n.d.). Organ Bath Systems. ADInstruments. Available at: [Link]

  • Taylor, W. R., & Dikalov, S. (2017). In Vitro Assays to Determine Smooth Muscle Cell Hypertrophy, Protein Content, and Fibrosis. SpringerLink. Available at: [Link]

  • Asomugha, C. N., et al. (2015). Comparative in vitro Studies on Isolated Smooth Muscles Contractions from Different Anatomical Sites of the Same Animal under Same Experimental Conditions. Science Alert. Available at: [Link]

  • Weick, R. F., et al. (1989). Effect of [4Cl-D-Phe6,Leu17]VIP on the inhibition of pulsatile LH release by VIP and related peptides in the ovariectomized rat. PubMed. Available at: [Link]

  • Lopera, H., et al. (2024). A method for isolating contractile smooth muscle cells from cryopreserved tissue. AJP-Lung. Available at: [Link]

  • Balistreri, C. R., et al. (2023). Protocol to generate an in vitro model to study vascular calcification using human endothelial and smooth muscle cells. ResearchGate. Available at: [Link]

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Method

Application Notes &amp; Protocols: Continuous In Vivo Administration of the VIP Antagonist [4-Cl-D-Phe(6)-Leu(17)]-VIP via Osmotic Minipump

Abstract: This document provides a comprehensive guide for the continuous in vivo administration of the Vasoactive Intestinal Peptide (VIP) receptor antagonist, [4-Cl-D-Phe(6)-Leu(17)]-VIP, using osmotic minipumps. Vasoa...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the continuous in vivo administration of the Vasoactive Intestinal Peptide (VIP) receptor antagonist, [4-Cl-D-Phe(6)-Leu(17)]-VIP, using osmotic minipumps. Vasoactive Intestinal Peptide is a neuropeptide with a wide range of biological functions mediated through its interaction with the G protein-coupled receptors VPAC1 and VPAC2.[1][2][3][4][5] The use of a specific antagonist like [4-Cl-D-Phe(6)-Leu(17)]-VIP allows for the targeted investigation of these pathways. Continuous delivery via osmotic minipumps ensures stable plasma concentrations, avoiding the peaks and troughs associated with bolus injections and thereby providing more reliable and reproducible data. This guide details the mechanism of action, provides step-by-step protocols for peptide reconstitution, pump preparation, and surgical implantation, and outlines essential post-operative care to ensure experimental success and animal welfare.

Scientific Background & Rationale

Vasoactive Intestinal Peptide (VIP) and its Receptors

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid peptide hormone belonging to the glucagon/secretin superfamily.[5][6] It is widely distributed throughout the central and peripheral nervous systems and exerts a variety of physiological effects, including vasodilation, smooth muscle relaxation, and modulation of immune responses.[5][6][7] VIP mediates its effects by binding to two high-affinity G protein-coupled receptors: VPAC1 and VPAC2.[1][4]

Upon ligand binding, these receptors couple primarily to the Gs alpha subunit, activating adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA).[5][6][8][9] PKA then phosphorylates downstream targets, including transcription factors like CREB, to elicit a cellular response.[5][6]

The Antagonist: [4-Cl-D-Phe(6)-Leu(17)]-VIP

[4-Cl-D-Phe(6)-Leu(17)]-VIP is a potent and selective competitive antagonist of VIP receptors.[10][11] Its structural modifications allow it to bind to VPAC receptors without initiating the downstream signaling cascade, thereby blocking the effects of endogenous VIP. It displays no significant activity on related receptors for glucagon, secretin, or growth hormone-releasing factor (GRF), ensuring its specificity for the VIP system.[11] This makes it an invaluable tool for elucidating the specific roles of VIP signaling in various physiological and pathological models.

Rationale for Osmotic Minipump Delivery

VIP has a very short half-life in the blood, estimated at about two minutes.[5] This makes maintaining consistent, therapeutically relevant concentrations through traditional methods like repeated injections challenging and stressful for the animal. Osmotic minipumps overcome this limitation by providing continuous, controlled, and unattended delivery of the antagonist for periods ranging from days to several weeks.[12][13] This method ensures stable compound exposure, reduces animal handling stress, and improves the reproducibility and reliability of experimental outcomes.

VIP/VPAC Receptor Signaling Pathway and Antagonist Action

The following diagram illustrates the canonical signaling pathway activated by VIP and its blockade by the antagonist [4-Cl-D-Phe(6)-Leu(17)]-VIP.

VIP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular VPAC_Receptor VPAC1 / VPAC2 Receptor G_Protein G Protein (Gs) VPAC_Receptor->G_Protein Activates VIP VIP (Agonist) VIP->VPAC_Receptor Binds & Activates Antagonist [4-Cl-D-Phe, Leu]-VIP (Antagonist) Antagonist->VPAC_Receptor Binds & Blocks AC Adenylyl Cyclase (AC) G_Protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Inactive) PKA->CREB Phosphorylates pCREB p-CREB (Active) Response Cellular Response (e.g., Gene Expression) pCREB->Response Leads to

Caption: VIP/VPAC signaling cascade and antagonist inhibition.

Materials and Reagents

  • Peptide: Lyophilized [4-Cl-D-Phe(6)-Leu(17)]-VIP (e.g., Tocris, MedChemExpress)

  • Osmotic Minipumps: Appropriate model based on desired duration and flow rate (e.g., ALZET®)

  • Solvent/Vehicle: Sterile, pyrogen-free saline (0.9% NaCl) or other appropriate sterile buffer.

    • Scientist's Note: The solubility of [4-Cl-D-Phe(6)-Leu(17)]-VIP is reported as up to 1 mg/mL in water. Always confirm the solubility and stability of your specific peptide lot in the chosen vehicle. The vehicle must be compatible with the osmotic pump's internal components.

  • Surgical Supplies:

    • Anesthetic (e.g., Isoflurane, Ketamine/Xylazine mixture)

    • Analgesic (e.g., Buprenorphine, Meloxicam)

    • Sterile surgical instruments (scalpel, forceps, hemostats, wound clips or suture material)[14]

    • Sterile surgical gloves, mask, and gown[14][15][16]

    • Sterile drapes

    • Hair clippers or depilatory cream

    • Antiseptic solution (e.g., 70% ethanol, povidone-iodine, chlorhexidine)[15][17]

    • Ophthalmic ointment

    • Warming pad

  • General Lab Equipment:

    • Sterile laminar flow hood

    • Sterile syringes and needles (various sizes)

    • Sterile conical tubes or beakers

    • Vortex mixer (optional, for gentle mixing)

    • Analytical balance

Quantitative Data & Calculations

Osmotic Minipump Specifications

Researchers must select a pump model that matches the size of the animal and the required duration and rate of infusion.

Pump Model (Example)Pumping Rate (µL/hr)Duration (days)Reservoir Volume (µL)Animal Size (Mouse)
1003D 1.03100≥ 10 g
1007D 0.57100≥ 10 g
2001 1.07200≥ 20 g
2002 0.514200≥ 20 g
2004 0.2528200≥ 20 g
Data is illustrative. Always consult the manufacturer's specifications for the exact model used.
Dosage Calculation

Accurate calculation of the peptide concentration is critical for achieving the desired in vivo dose.

Formula: Concentration (mg/mL) = [Dose (mg/kg/day) x Animal Weight (kg)] / [Flow Rate (µL/hr) x 24 (hr/day) x 0.001 (mL/µL)]

Example Calculation:

  • Target Dose: 1 mg/kg/day

  • Animal: 25 g mouse (0.025 kg)

  • Pump Model: ALZET® 2004 (Flow Rate = 0.25 µL/hr)

  • Daily Dose per Animal: 1 mg/kg/day * 0.025 kg = 0.025 mg/day

  • Daily Volume Delivered: 0.25 µL/hr * 24 hr/day = 6 µL/day (or 0.006 mL/day)

  • Required Concentration: 0.025 mg/day / 0.006 mL/day = 4.17 mg/mL

This concentration must be achievable based on the peptide's solubility.

Experimental Protocols

Protocol 1: Reconstitution of [4-Cl-D-Phe(6)-Leu(17)]-VIP

Aseptic technique is paramount to prevent contamination.[18][19]

  • Equilibrate: Allow the lyophilized peptide vial and the sterile vehicle to warm to room temperature for 15-30 minutes before opening. This prevents atmospheric moisture condensation inside the vial.[18][20][21]

  • Prepare Workspace: Thoroughly disinfect a laminar flow hood or a designated clean area.

  • Calculate Volume: Based on your dosage calculation, determine the precise volume of vehicle needed to reconstitute the entire contents of the vial to the target concentration.

  • Add Vehicle: Using a sterile syringe, slowly add the calculated volume of vehicle down the inner wall of the peptide vial. Avoid squirting the vehicle directly onto the lyophilized powder.[18][20]

  • Dissolve Gently: Gently swirl or roll the vial to dissolve the peptide. If necessary, invert the vial several times.[21] Do not shake vigorously or vortex , as this can cause aggregation and denaturation.[20][22]

  • Confirm Dissolution: Allow the vial to sit at room temperature for 15-30 minutes to ensure complete dissolution.[19][22] Visually inspect the solution against a light source to ensure it is clear and free of particulates before proceeding.[19][20]

Protocol 2: Osmotic Minipump Filling and Priming
  • Prepare Pump: Under sterile conditions, lay out the osmotic pump and its corresponding flow moderator.

  • Fill Syringe: Attach a sterile filling tube (provided by the manufacturer) to a sterile syringe and draw up the reconstituted peptide solution. Ensure there are no air bubbles.

  • Fill Pump: Hold the pump upright and insert the filling tube until it touches the bottom of the pump's reservoir. Inject the solution slowly and steadily until the reservoir is full and a small amount of solution is visible at the top.[23][24]

  • Insert Flow Moderator: Carefully remove the filling tube and insert the flow moderator into the pump opening until it is flush with the top. A small amount of excess solution will be displaced; wipe this away with a sterile gauze.

  • Prime Pump (In Vitro): Place the filled pump into a sterile tube containing sterile saline or PBS at 37°C. This pre-incubation step is crucial to ensure the pump begins delivering at its specified rate immediately upon implantation.[23][24] Priming duration depends on the pump model and manufacturer guidelines (typically 24-48 hours).

Protocol 3: Subcutaneous Implantation Surgery (Mouse Model)

All surgical procedures must be performed using aseptic technique and be approved by the institution's animal care and use committee (IACUC).[14][17]

  • Anesthesia and Analgesia: Anesthetize the mouse using an approved method (e.g., isoflurane inhalation).[25] Administer a pre-operative analgesic as specified in your protocol to manage pain.[26][27] Confirm the depth of anesthesia using a toe-pinch reflex test.[17]

  • Animal Preparation:

    • Apply ophthalmic ointment to the eyes to prevent drying.[27]

    • Place the animal on a sterile drape over a warming pad to maintain body temperature (37°C).[17][28][29]

    • Shave the fur from the surgical site, typically the mid-scapular region on the back.[13][30]

    • Prepare the surgical site by scrubbing with an antiseptic (e.g., chlorhexidine or povidone-iodine) followed by 70% alcohol, repeating this cycle three times.[15][17][29]

  • Incision: Using a sterile scalpel, make a small transverse incision (approx. 1-1.5 cm) in the skin at the prepared site.[12][13]

  • Create Subcutaneous Pocket: Insert a sterile hemostat into the incision. By gently opening and closing the hemostat, bluntly dissect the subcutaneous tissue to create a pocket posterior to the incision.[13][23][25][30] The pocket should be large enough for the pump but not so large that it can rotate or migrate.[23][25]

  • Pump Insertion: Insert the primed osmotic minipump into the subcutaneous pocket, delivery portal first .[23][25] This directs the released compound away from the healing incision.

  • Wound Closure: Close the skin incision using wound clips or appropriate sutures. Typically, one or two clips are sufficient.[12][13]

  • Recovery: Place the animal in a clean, warm cage for recovery. Do not leave the animal unattended until it has regained sufficient consciousness to maintain sternal recumbency.[28] Do not return the animal to be with cage mates until it is fully ambulatory.[26][28]

Protocol 4: Post-Operative Care and Monitoring
  • Analgesia: Administer post-operative analgesics for a minimum of 48-72 hours, as dictated by your approved protocol.[28]

  • Hydration & Nutrition: Provide a source of hydration (e.g., hydrogel) and place moistened food mash or soft chow on the cage floor for easy access during the initial recovery period.[23][26]

  • Daily Monitoring: Monitor the animal daily for at least 5-7 days post-surgery.[26][27][29] Check for:

    • General well-being (activity, grooming, posture).

    • Signs of pain (piloerection, hunched posture, reluctance to move).

    • Condition of the surgical site (redness, swelling, discharge).[26]

    • Body weight, food, and water intake.[26]

  • Wound Clip/Suture Removal: Remove wound clips or non-absorbable sutures 7-10 days after surgery, once the incision has fully healed.[26][28]

Experimental Workflow Visualization

The following diagram provides a high-level overview of the entire experimental process.

Caption: Workflow for osmotic minipump administration.

References

  • Queen's University. Rodent Post-operative Care (Mice). Animals in Science. [Link]

  • Hoffer, J. M. (2008). TECHNIQUES IN ASEPTIC RODENT SURGERY. Current protocols in immunology, Chapter 1, Unit 1.12. [Link]

  • UTSA. Rodent Surgery Application of Aseptic Technique and Perioperative Care. Research. [Link]

  • Yang, L. M., et al. (2009). Vasoactive intestinal peptide acts via multiple signal pathways to regulate hippocampal NMDA receptors and synaptic transmission. Hippocampus, 19(9), 779-89. [Link]

  • Carvalho, T., et al. (2017). VPAC1 and VPAC2 receptor activation on GABA release from hippocampal nerve terminals involve several different signalling pathways. British journal of pharmacology, 174(24), 4816-4830. [Link]

  • GenScript. (2025, May 23). How to Reconstitute Lyophilized Peptides: Best Practices. [Link]

  • Hannibal, J., et al. (2017). PAC1- and VPAC2 receptors in light regulated behavior and physiology: Studies in single and double mutant mice. PloS one, 12(11), e0188591. [Link]

  • Jayachandran, D., et al. (2024). VPAC2 Receptor Signaling Promotes Growth and Immunosuppression in Pancreatic Cancer. Cancer research communications, 4(9), 3290-3305. [Link]

  • Grider, J. R., et al. (2006). Vasoactive intestinal peptide receptor subtypes and signalling pathways involved in relaxation of human stomach. The Journal of physiology, 576(Pt 3), 923-33. [Link]

  • Boston University. (2022, April). Osmotic Pumps in Mice and Rats. Office of Research. [Link]

  • University of Kentucky. Implantation of Osmotic Pumps in Rodents. UK Research. [Link]

  • Toth, G., et al. (2024). VPAC1 and VPAC2 Receptor Heterozygosity Confers Distinct Biological Properties to BV2 Microglial Cells. International journal of molecular sciences, 25(5), 2955. [Link]

  • WikiDoc. (2018, March 9). Vasoactive intestinal peptide. [Link]

  • Bluewell Peptides. (2025, January 2). The Complete Peptide Reconstitution & Storage Guide. [Link]

  • Queen's University. Aseptic Surgical Techniques (Mice). Animals in Science. [Link]

  • ResearchGate. (2025, August 5). Vasoactive Intestinal Peptide Acts via Multiple Signal Pathways to Regulate Hippocampal NMDA Receptors and Synaptic Transmission. [Link]

  • Piteau, S., et al. (2003). Role for VPAC2 Receptor-Mediated Signals in Pancreas Development. Diabetes, 52(1), 24-32. [Link]

  • AWS. (2019, November 7). guidelines for rodent survival surgery. [Link]

  • Li, J., et al. (2023). Therapeutic potential of vasoactive intestinal peptide and its receptor VPAC2 in type 2 diabetes. Frontiers in Endocrinology, 14, 1172918. [Link]

  • JPT. How to Reconstitute Peptides. [Link]

  • UAMS. Aseptic Survival Surgery – Rodents. UAMS Laboratory Animal Medicine. [Link]

  • Le, H. T., & Conboy, I. M. (2018). Delivery of Stem Cell Rejuvenating Compounds via Subcutaneous Osmotic Pumps. Methods in molecular biology (Clifton, N.J.), 1841, 133-140. [Link]

  • University of Rochester Medical Center. (2019). POLICY ON ASEPTIC RECOVERY SURGERY ON RODENTS AND BIRDS. [Link]

  • Tschop, M., et al. (2009). Optimized surgical techniques and postoperative care improve survival rates and permit accurate telemetric recording in exercising mice. Journal of the American Association for Laboratory Animal Science, 48(4), 391-7. [Link]

  • University of Arizona. (2023, October 11). Surgery - Rodent (Mouse & Rat) Survival Surgery (Guideline). Vertebrate Animal Research. [Link]

  • R&D Systems. (2018, November 17). How to Reconstitute Lyophilized Proteins. YouTube. [Link]

  • ALZET® Osmotic Pumps. Implantation & Explantation. [Link]

  • ARC. (2010, March 19). aseptic rodent surgery and postoperative care. [Link]

  • Dutta, S., & Tanti, A. (2018). Osmotic Minipump Implantation for Increasing Glucose Concentration in Mouse Cerebrospinal Fluid. Journal of visualized experiments : JoVE, (136), 57790. [Link]

  • ALZET® Osmotic Pumps. Route of Agent Administration. [Link]

  • Wikipedia. Vasoactive intestinal peptide. [Link]

  • Pandol, S. J., et al. (1986). Vasoactive intestinal peptide receptor antagonist [4Cl-D-Phe6, Leu17] VIP. American journal of physiology, 250(4 Pt 1), G553-7. [Link]

  • Institute of Laboratory Animal Sciences. (2019, October 20). SOP-LTK-RES-4-D-EN Implantation of osmotic minipumps. [Link]

  • Dr.Oracle. What is the mechanism of action of Vasoactive Intestinal Peptide (VIP)?. [Link]

  • Zhang, L., et al. (2012). A study of the chemical and biological stability of vasoactive intestinal peptide. Drug development and industrial pharmacy, 38(6), 743-8. [Link]

Sources

Application

Application Note: Interrogating In Vitro Circadian Rhythm Synchrony Using the VPAC1/2 Antagonist 4-chloro-phe(6)-leu(17)- VIP

Introduction & Scientific Rationale The mammalian suprachiasmatic nucleus (SCN) functions as the master circadian pacemaker. While individual SCN neurons possess cell-autonomous molecular clocks driven by transcription-t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The mammalian suprachiasmatic nucleus (SCN) functions as the master circadian pacemaker. While individual SCN neurons possess cell-autonomous molecular clocks driven by transcription-translation feedback loops (e.g., Per and Cry genes), network-level synchronization is strictly required to generate robust, coherent circadian outputs. Vasoactive Intestinal Polypeptide (VIP), signaling primarily through the VPAC2 receptor, is the critical neuropeptide responsible for coupling these individual cellular oscillators[1]. Disruptions to the VIP-VPAC2 signaling axis result in behavioral arrhythmicity and rapid desynchronization of SCN neurons in vitro[2].

To study the precise temporal dynamics of SCN coupling, researchers require highly specific pharmacological tools. 4-chloro-phe(6)-leu(17)- VIP (commonly denoted as [4-Cl-D-Phe6, Leu17]-VIP) is a potent, competitive VIP receptor antagonist that effectively blocks VPAC1 and VPAC2 receptors[3]. Unlike genetic knockout models (e.g., VIP-/- or VPAC2-/- mice) which suffer from developmental compensation and irreversible network rewiring, the acute application of [4-Cl-D-Phe6, Leu17]-VIP in ex vivo SCN slice cultures allows for the real-time, reversible uncoupling of the circadian network.

Mechanistic Overview

VIP released from the ventral core of the SCN binds to VPAC2 receptors on dorsal shell neurons. This Gs-protein coupled receptor activates adenylyl cyclase, increasing cAMP levels and activating Protein Kinase A (PKA). PKA subsequently phosphorylates CREB, which drives the transcription of Per1 and Per2 genes, effectively resetting and synchronizing the molecular clock[4].

As a competitive antagonist,[4-Cl-D-Phe6, Leu17]-VIP binds to the VPAC2 receptor without initiating the Gs signaling cascade. By occupying the receptor, it prevents endogenous VIP from binding, thereby isolating individual neurons functionally and dampening the macroscopic circadian rhythm[5].

G VIP Endogenous VIP (SCN Neurons) VPAC2 VPAC2 Receptor VIP->VPAC2 Binds Antag [4-Cl-D-Phe6, Leu17]-VIP (Antagonist) Antag->VPAC2 Competitively Blocks G_protein Gs Protein Activation VPAC2->G_protein Activates cAMP cAMP Accumulation G_protein->cAMP Increases PKA PKA Activation cAMP->PKA Activates Per Per1/Per2 Transcription (Circadian Synchrony) PKA->Per Upregulates

VIP-VPAC2 signaling pathway and competitive inhibition by[4-Cl-D-Phe6, Leu17]-VIP.

Quantitative Data & Experimental Parameters

When utilizing[4-Cl-D-Phe6, Leu17]-VIP in vitro, concentration optimization is critical. Because it is a competitive antagonist, it must be supplied in molar excess relative to the endogenous VIP released locally within the dense SCN tissue architecture.

ParameterRecommended ValueCausality / Rationale
Target Receptors VPAC1, VPAC2Competes directly with endogenous VIP at the receptor binding pocket.
Working Concentration 1 µM – 10 µMRequires molar excess to outcompete locally released endogenous VIP in dense SCN slice cultures[5].
Application Timing CT 10 – CT 14Applied prior to the subjective night to block light-mimicking phase shifts.
Expected Effect (Phase) Blocks phase advance/delayPrevents VIP-induced phase resetting of the PER2::LUC rhythm.
Expected Effect (Amplitude) >50% reduction in macroscopic amplitudeNetwork desynchronization causes individual cellular rhythms to destructively interfere, dampening the overall signal[2].

Experimental Protocol: Reversible Desynchronization of SCN Slices

Self-Validating System Design: To ensure absolute trustworthiness of the data, this protocol utilizes PER2::LUC knock-in mice to monitor real-time clock gene expression. The workflow incorporates a baseline establishment phase, an intervention phase, and a critical washout/rescue phase. The rescue phase proves that any observed amplitude dampening is due to specific pharmacological uncoupling (VPAC2 antagonism) rather than irreversible tissue death or phototoxicity.

Workflow Step1 1. SCN Slice Preparation (PER2::LUC Mice) Step2 2. Baseline Recording (Establish Intrinsic Period) Step1->Step2 Step3 3. Antagonist Intervention (Add [4-Cl-D-Phe6, Leu17]-VIP) Step2->Step3 Step4 4. Monitor Desynchronization (Observe Amplitude Dampening) Step3->Step4 Step5 5. Washout & Rescue (Add VIP Agonist to Validate) Step4->Step5

Step-by-step workflow for evaluating SCN circadian rhythms using PER2::LUC slices.

Step-by-Step Methodology

Step 1: SCN Slice Preparation (Day 0)

  • Action : Euthanize a PER2::LUC transgenic mouse and rapidly extract the brain into ice-cold, oxygenated (95% O₂ / 5% CO₂) Hank's Balanced Salt Solution (HBSS).

  • Action : Section the hypothalamus into 300 µm coronal slices using a vibratome. Isolate the bilateral SCN.

  • Expertise & Causality : Ice-cold, oxygenated conditions prevent excitotoxicity and ischemic damage. Preserving the delicate peptidergic network integrity during slicing is an absolute prerequisite for baseline synchronization.

Step 2: Baseline Recording (Days 1-4)

  • Action : Transfer the SCN slice to a Millicell culture insert placed in a 35 mm Petri dish containing 1.2 mL of recording medium (DMEM supplemented with B27, 10 mM HEPES, and 0.1 mM D-luciferin).

  • Action : Seal the dish and place it in a photomultiplier tube (PMT) assembly or a bioluminescence imaging system at 36.5°C. Record baseline luminescence for 3 to 4 days.

  • Expertise & Causality : Establishing a 3-4 day baseline is crucial to calculate the intrinsic free-running period and amplitude of the specific slice. The slice serves as its own internal control, eliminating slice-to-slice biological variability.

Step 3: Antagonist Intervention (Day 4)

  • Action : Reconstitute 4-chloro-phe(6)-leu(17)- VIP in sterile water to a 1 mM stock.

  • Action : At Circadian Time (CT) 12 (the onset of subjective night), add the antagonist to the culture medium to achieve a final concentration of 5 µM. Gently swirl to ensure diffusion.

  • Expertise & Causality : Application at CT 12 targets the peak window of VIP release and VPAC2 receptor sensitivity. The 5 µM concentration ensures sufficient tissue penetration to outcompete endogenous VIP deep within the 300 µm slice[5].

Step 4: Monitoring Desynchronization (Days 4-8)

  • Action : Resume bioluminescence recording.

  • Observation : Over the next 72-96 hours, observe a progressive dampening of the macroscopic PER2::LUC amplitude.

  • Expertise & Causality : The antagonist blocks intercellular VIP signaling. Individual neurons continue to oscillate (cell-autonomous), but their phases drift apart. The sum of these out-of-phase oscillations results in a flattened, low-amplitude macroscopic signal[2].

Step 5: Washout and Rescue (Day 8)

  • Action : Carefully aspirate the antagonist-containing medium. Wash the slice twice with warm, fresh recording medium.

  • Action : Replace with fresh medium containing 100 nM VIP (agonist) to rapidly resynchronize the network.

  • Expertise & Causality : This is the critical self-validating step. If the SCN regains high-amplitude rhythmicity, it proves the dampening was due to reversible pharmacological uncoupling rather than tissue necrosis or substrate depletion.

Sources

Method

Application Note: Preparation and Handling of [4-Cl-D-Phe⁶, Leu¹⁷]-VIP Stock Solutions

Introduction & Pharmacological Context Vasoactive intestinal peptide (VIP) is a pleiotropic neuropeptide that modulates diverse physiological processes, including neuroendocrine secretion, immune system regulation, and c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Vasoactive intestinal peptide (VIP) is a pleiotropic neuropeptide that modulates diverse physiological processes, including neuroendocrine secretion, immune system regulation, and cardiovascular tone. To dissect the specific roles of VIP and its receptors (VPAC1 and VPAC2), researchers rely on highly selective competitive antagonists.

[4-Cl-D-Phe⁶, Leu¹⁷]-VIP is a synthetic, rationally designed peptide antagonist. The substitution of a 4-chloro-D-phenylalanine at position 6 and a leucine at position 17 confers high resistance to enzymatic degradation while maintaining strong binding affinity, effectively blocking VIP-elicited increases in intracellular calcium ([Ca²⁺]i) and cyclic AMP (cAMP)[1]. This application note provides a field-proven, self-validating protocol for the preparation, verification, and storage of [4-Cl-D-Phe⁶, Leu¹⁷]-VIP stock solutions to ensure absolute reproducibility in in vitro and in vivo assays.

Physicochemical Profiling & Rationale

Understanding the physicochemical nature of a peptide is the first step in designing a reliable reconstitution strategy.[4-Cl-D-Phe⁶, Leu¹⁷]-VIP contains multiple basic amino acid residues (Arginine, Lysine, Histidine), giving the molecule a net positive charge at physiological pH. This structural characteristic dictates its high hydrophilicity and excellent solubility in aqueous buffers.

Table 1: Physicochemical Properties & Storage Parameters
ParameterSpecification / ValueCausality & Experimental Impact
Sequence H-His-Ser-Asp-Ala-Val-(4-Cl-D-Phe)-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Leu-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH₂Modifications at positions 6 and 17 prevent receptor activation while anchoring the peptide to the VPAC binding pocket.
Molecular Weight ~3342.8 g/mol Required for accurate molarity calculations during stock preparation.
Primary Solvents Sterile H₂O, PBS (pH 7.2 - 7.4)Basic residues ensure rapid dissolution in aqueous media without the need for organic solvents like DMSO.
Stock Concentration 1 mM (Primary), 100 µM (Working)High-concentration stocks minimize the volume of vehicle added to sensitive cell cultures.
Storage Temperature -80°C (Long-term)Prevents spontaneous hydrolysis and enzymatic degradation of the peptide bonds.

Self-Validating Protocol: Stock Solution Preparation

Peptides are highly susceptible to non-specific adsorption to plastic surfaces and degradation via repeated freeze-thaw cycles. The following protocol incorporates physical and spectrophotometric validation steps to ensure the integrity of the stock solution.

Materials Required
  • Lyophilized [4-Cl-D-Phe⁶, Leu¹⁷]-VIP powder

  • HPLC-grade sterile double-distilled water (ddH₂O) or 1X PBS

  • Bovine Serum Albumin (BSA), Fraction V (IgG-Free)

  • Low-protein binding polypropylene microcentrifuge tubes

  • UV-Vis Spectrophotometer (e.g., NanoDrop)

Step-by-Step Methodology

Step 1: Initial Reconstitution & Visual Validation

  • Allow the vial containing the lyophilized peptide to equilibrate to room temperature in a desiccator for 30 minutes. Rationale: Prevents ambient moisture condensation on the hygroscopic peptide powder.

  • Centrifuge the vial briefly (10,000 x g for 30 seconds) to pellet any peptide dislodged during shipping.

  • Add the calculated volume of sterile ddH₂O or PBS to achieve a 1 mM stock solution . (e.g., For 1 mg of peptide, add ~299 µL of solvent).

  • Vortex gently for 15 seconds and let it sit at room temperature for 5 minutes.

  • Self-Validation (Visual Check): Hold the tube against a light source. The solution must be completely clear and colorless. Any turbidity indicates incomplete solubilization, which requires gentle water-bath sonication (pulse for 10 seconds).

Step 2: Spectrophotometric Verification

  • Before adding any carrier protein, verify the peptide concentration. [4-Cl-D-Phe⁶, Leu¹⁷]-VIP contains two Tyrosine (Tyr) residues (positions 10 and 22).

  • Measure the absorbance at 280 nm (A280). Using the extinction coefficient of Tyrosine (ε ≈ 1490 M⁻¹cm⁻¹ per residue; total ε ≈ 2980 M⁻¹cm⁻¹), calculate the exact molarity.

  • Self-Validation (Concentration Check): If the calculated concentration deviates by >5% from the theoretical 1 mM, adjust the volume accordingly. This ensures precise dosing in downstream assays.

Step 3: Carrier Protein Addition & Aliquoting

  • Once the concentration is verified, prepare a separate buffer containing 0.1% BSA in PBS.

  • Dilute the 1 mM primary stock into the BSA-containing buffer to create a 100 µM working stock . Rationale: Peptides at concentrations below 100 µM will rapidly adsorb to the hydrophobic walls of plastic tubes. The BSA acts as a carrier protein, saturating the plastic binding sites and preserving the effective peptide concentration.

  • Divide the working stock into single-use aliquots (e.g., 20 µL) in low-protein binding tubes.

  • Flash-freeze the aliquots in liquid nitrogen and transfer them to -80°C. Rationale: Eliminates freeze-thaw cycles, which induce peptide aggregation and loss of secondary structure.

Experimental Application Workflow[4-Cl-D-Phe⁶, Leu¹⁷]-VIP is extensively used to isolate the specific pathways mediated by VPAC receptors. For instance, it has been deployed at 100 nM concentrations to block PACAP/VIP-induced prolactin (PRL) gene expression in pituitary cells[2], and to differentiate the effects of VPAC2 and PAC1 receptors in neurobehavioral models[3].

Typical In Vitro Antagonism Assay
  • Thaw a single 100 µM aliquot of [4-Cl-D-Phe⁶, Leu¹⁷]-VIP on ice immediately prior to use.

  • Pre-incubate the target cells (e.g., T lymphoblastoma cells or pituitary cells) with the antagonist at a final concentration of 100 nM to 1 µM for 30 minutes. Rationale: Allows the antagonist to achieve binding equilibrium at the VPAC receptors before the agonist is introduced.

  • Challenge the cells with the agonist (e.g., endogenous VIP or PACAP)[2].

  • Measure downstream effectors, such as intracellular cAMP accumulation or target gene transcription[1].

G VIP Endogenous VIP (Agonist) VPAC VPAC1 / VPAC2 Receptor VIP->VPAC Activation Antagonist [4-Cl-D-Phe6, Leu17]-VIP (Competitive Antagonist) Antagonist->VPAC Blockade Gs Gαs Protein VPAC->Gs AC Adenylate Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP PKA PKA Activation cAMP->PKA Response Cellular Response (e.g., PRL Gene Expression) PKA->Response

Figure 1: Mechanism of VPAC receptor antagonism by [4-Cl-D-Phe6, Leu17]-VIP.

Quantitative Pharmacological Data

To design effective experiments, researchers must reference the binding affinities of the antagonist across different receptor subtypes.

Table 2: Pharmacological Profile of [4-Cl-D-Phe⁶, Leu¹⁷]-VIP
Target ReceptorActionEffective Concentration (In Vitro)Biological Effect Blocked
VPAC1 / VPAC2 Competitive Antagonist100 nM - 1 µMBlocks VIP-induced cAMP production and [Ca²⁺]i spikes[1].
PAC1 Inactive> 10 µMFails to block PACAP-specific signaling pathways[2][3].

References

  • Lin, C., et al. (2017). Mechanisms for PACAP-induced prolactin gene expression in grass carp pituitary cells. Journal of Endocrinology. 2

  • Apostolakis, E. M., et al. (2005). PAC1 Receptors Mediate Pituitary Adenylate Cyclase-Activating Polypeptide- and Progesterone- Facilitated Receptivity in Female Rats. Molecular Endocrinology. 3

  • Xia, M., et al. (1997). Predominant expression of type II vasoactive intestinal peptide receptors by human T lymphoblastoma cells: transduction of both Ca2+ and cyclic AMP signals. PubMed (NIH). 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Receptor Binding Assays for[4-Cl-D-Phe6, Leu17]-VIP

Welcome to the Technical Support Center for Vasoactive Intestinal Peptide (VIP) receptor pharmacology. This guide is engineered for researchers and drug development professionals characterizing the competitive antagonist...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Vasoactive Intestinal Peptide (VIP) receptor pharmacology. This guide is engineered for researchers and drug development professionals characterizing the competitive antagonist [4-Cl-D-Phe6, Leu17]-VIP .

Because VIP and its analogs are highly basic, sticky, and susceptible to rapid proteolytic degradation, standard GPCR binding protocols often fail to yield reproducible data. This guide provides a self-validating, mechanistically grounded workflow to ensure high signal-to-noise ratios and accurate affinity ( Ki​ ) determinations.

Mechanistic Context & Signaling Pathway

[4-Cl-D-Phe6, Leu17]-VIP is a well-characterized competitive antagonist that binds to both VPAC1 and VPAC2 receptors (Class B GPCRs)[1]. By occupying the orthosteric binding site, it prevents native VIP from inducing the conformational changes required for Gs-protein coupling, thereby blocking downstream adenylyl cyclase activation and cAMP accumulation[2][3].

Signaling Antagonist [4-Cl-D-Phe6, Leu17]-VIP (Competitive Antagonist) Receptor VPAC1 / VPAC2 Receptor Antagonist->Receptor Competitively Blocks Agonist Native VIP (Endogenous Agonist) Agonist->Receptor Activates GProtein Gs Protein Complex Receptor->GProtein Effector Adenylyl Cyclase (AC) GProtein->Effector Messenger cAMP Accumulation Effector->Messenger

Caption: VPAC1/VPAC2 GPCR signaling pathway and the competitive antagonistic action of [4-Cl-D-Phe6, Leu17]-VIP.

Standardized Radioligand Binding Workflow

To evaluate the affinity of[4-Cl-D-Phe6, Leu17]-VIP, a competitive radioligand binding assay utilizing 125 I-VIP is the gold standard.

Workflow A 1. Membrane Preparation B 2. Assay Setup (TB, NSB, Test) A->B C 3. Incubation (60 min, 30°C) B->C D 4. Rapid Filtration (0.1% PEI GF/C) C->D E 5. Gamma Counting D->E

Caption: Step-by-step radioligand binding assay workflow for VIP receptor antagonists.

Step-by-Step Methodology (Self-Validating Protocol)

1. Buffer Preparation (Critical Step)

  • Assay Buffer: 20 mM HEPES (pH 7.4), 2 mM MgCl 2​ , 2% (w/v) Bovine Serum Albumin (BSA), and 0.1% (w/v) bacitracin.

  • Causality: MgCl 2​ is required to stabilize the G-protein-receptor complex in a high-affinity state. BSA prevents the highly basic VIP peptides from adsorbing to plastic tubes. Bacitracin is a non-specific protease inhibitor essential for preventing the rapid cleavage of the peptide by membrane-bound endopeptidases.

2. Assay Setup & Validation Controls Set up the assay in 96-well plates or borosilicate glass tubes (total volume 200-500 µL). Every experiment must include the following internal validation controls:

  • Total Binding (TB): Membrane + 125 I-VIP (0.05 nM) + Buffer.

  • Non-Specific Binding (NSB): Membrane + 125 I-VIP (0.05 nM) + 1 µM unlabeled native VIP.

  • Test Samples: Membrane + 125 I-VIP (0.05 nM) + increasing concentrations of[4-Cl-D-Phe6, Leu17]-VIP ( 10−10 to 10−5 M).

3. Incubation

  • Incubate the mixture at 30°C for 60 minutes.

  • Causality: 30°C provides the optimal thermodynamic balance. It allows the binding reaction to reach equilibrium without accelerating the enzymatic degradation of the peptides that occurs at 37°C.

4. Surface Passivation & Rapid Filtration

  • Pre-soak GF/C glass fiber filters in 0.1% Polyethylenimine (PEI) for at least 2 hours prior to filtration.

  • Causality: Glass fiber filters carry a net negative charge, which acts as an ion-exchange resin for positively charged peptides like VIP, causing massive background noise. PEI is a cationic polymer that neutralizes the filter surface, drastically reducing NSB.

  • Terminate the reaction by rapid vacuum filtration, washing three times with ice-cold 20 mM HEPES containing 10% sucrose or 1% BSA.

5. Data Acquisition

  • Quantify bound radioactivity using a gamma scintillation counter.

  • Validation Check: Specific Binding (TB minus NSB) must account for at least 60-70% of the Total Binding. If it is lower, the assay fails validation and troubleshooting is required.

Quantitative Data Benchmarks

When optimizing your assay, your resulting Ki​ values should align with the established literature benchmarks for Chinese Hamster Ovary (CHO) cells or native tissues expressing VPAC1/VPAC2[3].

LigandTarget Receptor(s)Affinity ( Ki​ / Kd​ )Functional Action
Native VIP VPAC1 / VPAC20.4 - 1.0 nMEndogenous Agonist (cAMP ↑)
[4-Cl-D-Phe6, Leu17]-VIP VPAC1 / VPAC20.7 - 1.6 µMCompetitive Antagonist (cAMP ↓)

Troubleshooting & FAQs

Q1: My Non-Specific Binding (NSB) is over 50% of my Total Binding. How do I fix this? A: High NSB in VIP assays is almost always a surface adsorption issue. Ensure you are strictly adhering to two parameters:

  • PEI Treatment: Your GF/C filters must be pre-soaked in 0.1% to 0.3% PEI for a minimum of 2 hours.

  • Carrier Protein: Ensure your assay buffer contains at least 1-2% BSA. VIP is notoriously "sticky." Without sufficient BSA to coat the plasticware, the radioligand will bind to the tube walls rather than the receptor.

Q2: The specific binding signal is extremely low, even with fresh radioligand. What is happening? A: This is a hallmark of proteolytic degradation. Membrane preparations (especially from native tissues like lung or brain) are rich in metalloproteases and endopeptidases. Ensure your buffer contains 0.1% bacitracin. If the issue persists, supplement your lysis and assay buffers with a broader protease inhibitor cocktail (e.g., PMSF, aprotinin, and EDTA) during the membrane preparation phase.

Q3: I am getting biphasic competition curves when using [4-Cl-D-Phe6, Leu17]-VIP. Why? A: Biphasic curves indicate the presence of multiple affinity states of the receptor. Because VIP receptors are G-protein coupled, they exist in high-affinity (G-protein coupled) and low-affinity (uncoupled) states. To force the receptors into a uniform low-affinity state for accurate antagonist profiling, you can add 100 µM GTP γ S (a non-hydrolyzable GTP analog) to your assay buffer[2]. Antagonists typically bind with equal affinity to both states, but residual endogenous agonists in the membrane prep can skew the curve.

Q4: Can I use [4-Cl-D-Phe6, Leu17]-VIP to distinguish between VPAC1 and VPAC2 receptor subtypes in my tissue? A: No. While [4-Cl-D-Phe6, Leu17]-VIP is a reliable antagonist, it is non-selective and binds to both VPAC1 and VPAC2 receptors with similar micromolar affinities[1][3]. If you need to differentiate between the subtypes, you must use highly selective agonists in parallel competition assays, such as[Ala11,22,28]VIP (which is >1,000-fold selective for VPAC1)[4].

Sources

Optimization

Enhancing stability of Vasoactive intestinal peptide 4-chloro-phe(6)-leu(17)- in serum

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals working with [4Cl-D-Phe6, Leu17]VIP , a potent and competitive vasoactive inte...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals working with [4Cl-D-Phe6, Leu17]VIP , a potent and competitive vasoactive intestinal peptide (VIP) receptor antagonist[1].

While this analog is critical for isolating VPAC1/VPAC2 receptor-mediated pathways, its linear structure makes it highly susceptible to the same pharmacokinetic limitations as native VIP—namely, rapid proteolytic degradation and poor serum stability[2]. Below, we provide field-proven troubleshooting guides, mechanistic FAQs, and validated protocols to ensure the integrity of your experimental data.

Part 1: Mechanistic FAQs on Peptide Degradation

Q: Why does my[4Cl-D-Phe6, Leu17]VIP signal disappear within minutes during in vitro serum assays? A: The rapid loss of signal is driven by two distinct mechanisms: enzymatic cleavage and non-specific adsorption.

  • Enzymatic Cleavage: Like native VIP, this analog is highly unstable in biological fluids[3]. It is rapidly cleaved by ubiquitous serum proteases, particularly dipeptidyl peptidase IV (DPP-IV) and trypsin-like endopeptidases. In an aqueous state, the peptide exists as a random coil, leaving its scissile bonds fully exposed to these enzymes[4].

  • Non-Specific Adsorption: VIP analogs are highly cationic and hydrophobic. If you are not using a carrier protein, the peptide will rapidly adsorb to the walls of polystyrene or polypropylene tubes. This physical loss is frequently misdiagnosed as enzymatic degradation[5].

Q: Can I just lower the pH of my assay buffer to stabilize the peptide? A: Yes, but only for storage, not for live serum assays. VIP is chemically stable in acidic to neutral solutions (pH ≤ 7) but degrades almost completely within 30 minutes in basic conditions[3]. For serum assays, which must be conducted at physiological pH (7.4), you must rely on structural shielding rather than pH adjustments.

Part 2: Troubleshooting Guide for Formulation & Storage

Issue: Inconsistent biological activity across different experimental replicates. Root Cause: Freeze-thaw degradation or improper reconstitution. Solution:

  • Reconstitution: Always reconstitute the lyophilized powder in sterile 18MΩ-cm H2O at a concentration of no less than 100 µg/mL[5].

  • Carrier Protein: Immediately add a carrier protein (0.1% Human Serum Albumin [HSA] or Bovine Serum Albumin [BSA]) to the stock solution to saturate plastic binding sites[5].

  • Storage: Aliquot the reconstituted peptide and store at -20°C or below. Strictly prevent freeze-thaw cycles, as the sheer stress and localized pH shifts during freezing will denature the peptide[5].

Issue: Rapid degradation in in vivo plasma models despite proper storage. Root Cause: The peptide's random coil conformation in plasma leaves it vulnerable to proteolysis. Solution: Formulate the peptide with anionic lipids. Studies have demonstrated that incorporating VIP analogs with phosphatidylglycerol (PG) induces an amphipathic α-helical conformation[4]. This structural shift sterically shields the peptide backbone from trypsin-catalyzed and uncatalyzed cleavage, increasing its longevity up to 5-fold in vivo[4].

G VIP [4Cl-D-Phe6, Leu17]VIP (Random Coil) Proteases Serum Proteases (e.g., DPP-IV) VIP->Proteases Degradation Rapid Cleavage (Loss of Activity) Proteases->Degradation Helix α-Helical Shielding (Steric Hindrance) Proteases->Helix Enzymatic Action Blocked VIP_Lipid Peptide + PG Lipids (Formulation) VIP_Lipid->Helix Stable High Serum Stability (Prolonged Half-Life) Helix->Stable

Logical pathway of VIP analog degradation vs. lipid-induced stabilization.

Part 3: Quantitative Impact of Stabilization Strategies

To select the appropriate stabilization strategy for your specific assay, refer to the comparative data below.

Table 1: Impact of Stabilization Strategies on VIP Analog Serum Half-Life

Formulation / ConditionPeptide ConformationApparent Serum Half-Life (t½)Primary Mechanism of Protection
Aqueous Buffer (No Additives) Random Coil< 5 minutesNone (Fully exposed to endopeptidases)
+ 0.1% BSA / HSA Random Coil~ 10 - 15 minutesSaturates tube binding sites; prevents adsorption
+ Protease Inhibitor Cocktail Random Coil4 - 6 hoursDirect chemical inhibition of serum proteases
+ Phosphatidylglycerol (PG) α-Helical> 24 hours (in vitro)Steric shielding of scissile bonds[4]

Part 4: Validated Ex Vivo Serum Stability Protocol

To accurately measure the serum stability of[4Cl-D-Phe6, Leu17]VIP (Molecular Weight: ~3343.2 g/mol [6]), you must utilize a self-validating workflow that simultaneously controls for non-specific adsorption and halts enzymatic activity at precise time points.

Step-by-Step Methodology

Phase 1: Preparation & Formulation

  • Stock Generation: Reconstitute [4Cl-D-Phe6, Leu17]VIP to 1 mg/mL in sterile 18MΩ H2O containing 0.1% BSA[5].

  • Lipid Complexation (Optional): If testing lipid-stabilized formulations, incubate the peptide with phosphatidylglycerol (PG) liposomes at a 1:10 molar ratio for 30 minutes at room temperature to induce α-helicity[4].

Phase 2: Serum Incubation 3. Matrix Prep: Pre-warm 50% human or mouse serum (diluted in 1X PBS, pH 7.4) to 37°C in a low-protein-binding Eppendorf tube. 4. Spiking: Spike the peptide stock into the serum matrix to achieve a final concentration of 10 µM. Vortex gently.

Phase 3: Time-Course Quenching 5. Sampling: At strictly timed intervals (t = 0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots of the serum mixture. 6. Precipitation: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold extraction solvent (Acetonitrile containing 1% Formic Acid and an internal standard). Note: The organic solvent instantly denatures serum proteases, halting degradation.

Phase 4: Extraction & Analysis 7. Centrifugation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated serum proteins. 8. LC-MS/MS: Transfer the supernatant to glass autosampler vials. Quantify the remaining intact peptide using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, targeting the specific precursor/product ions for the 3343.2 Da mass[6].

Workflow Prep 1. Preparation Reconstitute in 18MΩ H2O + 0.1% BSA Serum 2. Incubation Spike into 50% Serum at 37°C Prep->Serum Quench 3. Quenching Extract aliquots & add cold Acetonitrile Serum->Quench Centrifuge 4. Precipitation Centrifuge at 14,000 x g, 4°C Quench->Centrifuge LCMS 5. Quantification LC-MS/MS MRM Analysis Centrifuge->LCMS

Step-by-step workflow for ex vivo serum stability quantification.

References

  • [6] Title: Vasoactive intestinal peptide, 4-chloro-phe(6)-leu(17)- | C148H238ClN43O43 | CID - PubChem. Source: nih.gov. URL: 6

  • [2] Title: Stapled Vasoactive Intestinal Peptide (VIP) Derivatives Improve VPAC2 Agonism and Glucose-Dependent Insulin Secretion - PMC - PubMed Central. Source: nih.gov. URL: 2

  • [1] Title: Vasoactive intestinal peptide receptor antagonist[4Cl-D-Phe6, Leu17] VIP - PubMed - NIH. Source: nih.gov. URL: 1

  • [4] Title: Stabilization of vasoactive intestinal peptide by lipids - PubMed - NIH. Source: nih.gov. URL: 4

  • [5] Title: VIP Peptide | Vasoactive Intestinal Peptide - Prospec Bio. Source: prospecbio.com. URL: 5

  • [3] Title: A study of the chemical and biological stability of vasoactive intestinal peptide - PubMed. Source: nih.gov. URL: 3

Sources

Troubleshooting

Minimizing toxicity of 4-chloro-phe(6)-leu(17)- VIP in primary cell cultures

A Guide to Minimizing Toxicity in Primary Cell Cultures Welcome to the technical support center for 4-chloro-phe(6)-leu(17)-VIP. This guide is designed for researchers, scientists, and drug development professionals enco...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Toxicity in Primary Cell Cultures

Welcome to the technical support center for 4-chloro-phe(6)-leu(17)-VIP. This guide is designed for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity when using this potent Vasoactive Intestinal Peptide (VIP) antagonist in sensitive primary cell culture systems. As Senior Application Scientists, we have compiled this resource to provide not just protocols, but the underlying rationale to empower you to troubleshoot effectively.

Section 1: Understanding 4-Chloro-Phe(6)-Leu(17)-VIP

What is 4-chloro-phe(6)-leu(17)-VIP?

4-chloro-phe(6)-leu(17)-VIP is a synthetic peptide analog of the naturally occurring Vasoactive Intestinal Peptide.[1] It is engineered with two key amino acid substitutions: a 4-chloro-phenylalanine at position 6 and a leucine at position 17. These modifications transform it from an agonist into a competitive antagonist of VIP receptors.[1][2]

Mechanism of Action

Endogenous VIP is a 28-amino acid peptide that exerts a wide range of biological effects by binding to the VPAC1 and VPAC2 receptors, which are Class B G protein-coupled receptors (GPCRs).[3][4] This binding typically activates an adenylate cyclase-mediated signaling cascade, leading to a rise in intracellular cyclic AMP (cAMP).[3][5] 4-chloro-phe(6)-leu(17)-VIP functions by competitively binding to these same receptors, but without initiating this downstream signaling, thereby blocking the effects of endogenous VIP.[1][2][6]

cluster_membrane Cell Membrane cluster_pathway Intracellular Signaling cluster_ligands Extracellular Space VPAC_R VPAC Receptor AC Adenylate Cyclase VPAC_R->AC Activates G-Protein cAMP cAMP AC->cAMP Converts ATP PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets VIP VIP (Agonist) VIP->VPAC_R Binds & Activates Antagonist 4-Cl-Phe-VIP (Antagonist) Antagonist->VPAC_R Binds & Blocks

Caption: VIP signaling pathway and the inhibitory action of its antagonist.

Section 2: Troubleshooting Guide: Unexpected Cytotoxicity

Primary cells are significantly more sensitive to environmental stressors than immortalized cell lines. If you are observing cytotoxicity, a systematic approach is required to pinpoint the cause.

Q1: My primary cells are dying after treatment. What are the most common initial checks?

Answer: Before investigating complex biological causes, it's crucial to rule out common experimental variables.

  • Peptide Purity and Integrity:

    • Cause: Synthetic peptides can contain impurities from synthesis (truncated sequences, residual solvents) that are cytotoxic. Degradation due to improper storage also compromises experiments.

    • Solution: Always source high-purity (>95%) peptide. Upon receipt, validate the identity and purity via HPLC and Mass Spectrometry if possible. Store the lyophilized powder at -20°C or lower in a desiccated, dark environment.[7]

  • Solvent Toxicity:

    • Cause: Solvents like DMSO, used to reconstitute hydrophobic peptides, are toxic to primary cells at even low concentrations.

    • Solution: Perform a solvent-only control experiment. Determine the maximum tolerable solvent concentration for your specific primary cell type (often <0.1% for DMSO).

  • Concentration and Dosing Errors:

    • Cause: Simple miscalculations can lead to a dose far exceeding the effective range.

    • Solution: Double-check all calculations for dilution series. Ensure the peptide is fully dissolved before adding it to the culture medium to avoid localized high concentrations. Gently swirl to mix; do not shake aggressively, as this can promote aggregation.[7]

Q2: I've ruled out basic errors. What are the likely biological causes of toxicity?

Answer: The toxicity of a synthetic peptide antagonist can stem from several biological phenomena. Identifying the most likely cause will guide your optimization strategy.

cluster_causes Potential Biological Causes Toxicity Observed Cytotoxicity OnTarget On-Target Effects (Prolonged receptor blockade stress) Toxicity->OnTarget OffTarget Off-Target Effects (e.g., Caspase Activation, Membrane Disruption) Toxicity->OffTarget Aggregation Peptide Aggregation (Formation of toxic oligomers) Toxicity->Aggregation Metabolites Metabolite Toxicity (Toxic degradation products) Toxicity->Metabolites

Caption: Potential biological drivers of peptide-induced cytotoxicity.

  • On-Target, Off-Pathway Stress: While designed as an antagonist, high concentrations or prolonged binding of 4-chloro-phe(6)-leu(17)-VIP to VPAC receptors could induce cellular stress responses, such as receptor internalization or initiation of non-canonical signaling, that are detrimental to sensitive primary cells.

  • Off-Target Effects: The peptide may interact with other cellular structures.

    • Direct Caspase Activation: Some synthetic peptides have been shown to directly interact with and activate pro-apoptotic proteins like procaspase-3, bypassing traditional signaling pathways.[8]

    • Oxidative Stress: Many antimicrobial and synthetic peptides can induce the production of reactive oxygen species (ROS), leading to oxidative damage and cell death.[9][10][11]

    • Non-specific Interactions: The 4-chloro-phenylalanine is a non-natural amino acid that could mediate unforeseen interactions.[12]

  • Peptide Aggregation: Peptides can self-assemble into aggregates, particularly at high concentrations or in certain buffer conditions.[13][14] These aggregates are often a primary source of non-specific toxicity.[15]

Q3: How do I determine the optimal, non-toxic working concentration?

Answer: The key is to find the "therapeutic window" where the peptide effectively antagonizes the VIP receptor without causing significant cell death. This requires a matrix experiment evaluating both dose and time.

Experimental Workflow: Dose-Response and Time-Course Analysis

cluster_workflow Toxicity Optimization Workflow Start Start: Primary Cell Culture Dose Step 1: Dose-Response (e.g., 10 nM to 100 µM) 24h incubation Start->Dose Assay1 Step 2: Viability Assay (MTT / LDH) Dose->Assay1 Analysis1 Step 3: Determine IC50 (Toxicity) Assay1->Analysis1 Time Step 4: Time-Course (Use concentrations below IC50) (e.g., 6h, 12h, 24h, 48h) Analysis1->Time Assay2 Step 5: Viability & Functional Assay (e.g., cAMP inhibition) Time->Assay2 Analysis2 Step 6: Select Optimal Time & Concentration Assay2->Analysis2

Caption: Workflow for determining the optimal non-toxic peptide concentration.

Protocol: Determining the Cytotoxicity (IC50) and Efficacy (EC50)

  • Cell Seeding: Plate your primary cells at their optimal density in a 96-well plate and allow them to adhere/recover for 24 hours.

  • Dose-Response Setup: Prepare serial dilutions of 4-chloro-phe(6)-leu(17)-VIP in your complete culture medium. A wide range is recommended initially (e.g., 10 nM to 100 µM). Include a "vehicle-only" control and a "no treatment" control.

  • Toxicity (IC50) Arm: Add the dilutions to a set of wells and incubate for a standard duration (e.g., 24 or 48 hours).

    • After incubation, measure cell viability using a standard method like an MTT assay (measures metabolic activity) or an LDH release assay (measures membrane integrity).

    • Plot the results as % viability vs. log[concentration] to determine the IC50, the concentration at which 50% of cells are non-viable.

  • Efficacy (EC50) Arm: To another set of wells, first add the antagonist dilutions and incubate for a short pre-incubation period (e.g., 30-60 minutes).

    • Next, add a known concentration of VIP agonist (the concentration that normally gives a sub-maximal response, e.g., its EC80 for cAMP production).

    • After the appropriate stimulation time, lyse the cells and measure the functional output that VIP stimulates (e.g., cAMP levels using an ELISA kit).

    • Plot the results as % inhibition of VIP response vs. log[concentration] to determine the EC50, the concentration at which the antagonist blocks 50% of the VIP signal.

  • Analysis: Compare the IC50 and EC50 values. An ideal experimental concentration is at least 10-fold lower than the IC50 while being well above the EC50.

ParameterDescriptionGoal
IC50 (Toxicity) Concentration causing 50% cell death.Maximize this value.
EC50 (Efficacy) Concentration causing 50% inhibition of VIP signal.Minimize this value.
Therapeutic Index Ratio of IC50 / EC50Maximize this ratio for a wide experimental window.
Q4: Could interactions with my culture media be the problem?

Answer: Yes, absolutely. The presence or absence of serum proteins is a critical and often overlooked variable.

  • The Role of Serum: Serum contains abundant proteins like albumin. Peptides, especially those with charged or hydrophobic residues, can bind to albumin.[16][17] This interaction can have two opposing effects:

    • Toxicity Mitigation: Albumin can "coat" the peptide, preventing it from aggregating or engaging in non-specific, charge-based interactions with the cell membrane, thereby reducing toxicity.[18]

    • Reduced Bioavailability: This same binding can sequester the peptide, reducing the free concentration available to interact with the VPAC receptor.

Protocol: Testing the Effect of Serum

  • Establish Baseline: Determine the IC50 of the peptide in your standard culture medium (e.g., with 10% Fetal Bovine Serum).

  • Test Reduced Serum: Repeat the IC50 determination in medium containing a lower serum concentration (e.g., 2% or 0.5% FBS) or in serum-free medium.

  • Analysis:

    • If toxicity increases dramatically in low serum: This strongly suggests that serum proteins are mitigating non-specific toxicity. The solution is to maintain a sufficient serum concentration in your experiments.

    • If toxicity decreases in low serum (and efficacy improves): This is less common but could indicate that the peptide-serum complex is somehow more toxic than the free peptide.

    • Adding purified Bovine Serum Albumin (BSA) to serum-free media can also be used to confirm if albumin is the key protective component.[13]

Q5: How can I investigate the specific mechanism of cell death (apoptosis vs. necrosis)?

Answer: Differentiating between programmed cell death (apoptosis) and uncontrolled cell lysis (necrosis) can provide clues about the toxicity mechanism.

  • Apoptosis: A controlled process often involving the activation of a cascade of cysteine proteases called caspases.[19][20] Off-target peptide effects can sometimes directly trigger this cascade.[8]

  • Necrosis: Typically results from severe cellular injury, leading to loss of membrane integrity and release of intracellular contents.

Recommended Assays:

AssayPrincipleWhat It Tells You
Caspase-3/7 Activity Assay Measures the activity of key "executioner" caspases using a fluorogenic or colorimetric substrate.[21][22]A positive result is a strong indicator of apoptosis.
LDH Release Assay Measures the activity of lactate dehydrogenase (a stable cytosolic enzyme) released into the culture medium from damaged cells.A positive result indicates loss of membrane integrity, a hallmark of necrosis.
Annexin V / PI Staining Uses flow cytometry or fluorescence microscopy. Annexin V binds to phosphatidylserine (flips to the outer membrane early in apoptosis), while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis).Allows for distinguishing between early apoptotic, late apoptotic, and necrotic cell populations.
Q6: My cells show signs of stress but aren't dying. Could it be oxidative stress?

Answer: Yes. Sub-lethal toxicity can manifest as cellular stress. Oxidative stress, an imbalance between ROS production and antioxidant defenses, is a common off-target effect of peptides.[10][23][24]

Protocol: Detecting Intracellular ROS

  • Cell Preparation: Culture your primary cells in a suitable format (e.g., 96-well black plate for fluorescence) and treat with your peptide at a sub-lethal concentration. Include positive (e.g., H₂O₂) and negative controls.[24]

  • Probe Loading: Use a ROS-sensitive fluorescent probe like DCFH-DA (2',7'-dichlorofluorescin diacetate). The probe is cell-permeable and non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS, at which point it fluoresces brightly.

  • Incubation: Incubate cells with the probe according to the manufacturer's instructions.

  • Measurement: Measure the fluorescence intensity using a plate reader or visualize by fluorescence microscopy.

  • Interpretation: A significant increase in fluorescence in peptide-treated cells compared to controls indicates the induction of oxidative stress.[9] This may suggest the peptide is interfering with mitochondrial function or other metabolic processes.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the best way to reconstitute and store the peptide to maintain stability and minimize toxicity? For initial reconstitution of the lyophilized powder, use a sterile, high-purity solvent recommended by the manufacturer (often sterile water, buffer, or a small amount of DMSO for hydrophobic peptides). To avoid repeated freeze-thaw cycles, which can degrade the peptide, create single-use aliquots and store them at -80°C.[7] When thawing an aliquot for use, do so slowly on ice.

FAQ 2: Can I reduce the serum concentration in my media when using this peptide? This depends on your experimental findings (see Q4). If you observe that serum is protective against toxicity, reducing it may not be advisable. If your experiment requires low-serum conditions, you may need to co-incubate with purified BSA or accept that you must use a lower, sub-toxic concentration of the peptide.

FAQ 3: Is the 4-chloro-phenylalanine modification known to be toxic? 4-chloro-phenylalanine is a non-natural analog of phenylalanine.[12] While it is incorporated to enhance binding affinity and stability, any non-natural amino acid has the potential for off-target interactions that could contribute to cytotoxicity. Its specific toxicity profile is highly context-dependent (i.e., its position in the peptide and the cell type being tested).

FAQ 4: How does the sensitivity of primary cells compare to immortalized cell lines for this peptide? Primary cells are almost always more sensitive. They lack the robust stress-response pathways and genetic stability of immortalized cell lines. A concentration of 4-chloro-phe(6)-leu(17)-VIP that is well-tolerated by a cell line like HeLa or HEK293 could be highly toxic to primary neurons, endothelial cells, or hepatocytes. Therefore, toxicity profiles from cell lines should not be directly extrapolated to primary cells; separate dose-response validation is mandatory.

References
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  • Grider, J. R., et al. (2006). Vasoactive intestinal peptide receptor subtypes and signalling pathways involved in relaxation of human stomach. British Journal of Pharmacology, 149(7), 932–939. [Link]

  • Jay, S. M., et al. (2024). VPAC2 Receptor Signaling Promotes Growth and Immunosuppression in Pancreatic Cancer. Cancer Research Communications, 4(9), 2345-2358. [Link]

  • Li, M., et al. (2022). Vasoactive intestinal peptide–VIPR2 signaling regulates tumor cell migration. Frontiers in Oncology, 12, 966539. [Link]

  • de Ligt, R. M., et al. (2022). Signal Transduction by VIP and PACAP Receptors. International Journal of Molecular Sciences, 23(4), 1968. [Link]

  • Spencer, D. M., et al. (1996). Synthetic activation of caspases: Artificial death switches. Proceedings of the National Academy of Sciences, 93(25), 14702-14706. [Link]

  • Mituta, P., et al. (2021). Evaluation of the effects of phosphorylation of synthetic peptide substrates on their cleavage by caspase-3 and -7. Biochemical Journal, 478(12), 2339-2353. [Link]

  • Buckley, C. D., et al. (2001). RGD peptides induce apoptosis by direct caspase-3 activation. The Journal of Immunology, 166(12), 7094-7098. [Link]

  • Whiteaker, J. R., et al. (2011). Selecting Optimal Peptides for Targeted Proteomic Experiments in Human Plasma Using in vitro Synthesized Proteins as Analytical Standards. Molecular & Cellular Proteomics, 10(6), M110.005565. [Link]

  • Kumar, S., & Doumanis, J. (2015). Using Synthetic Peptide Substrates to Measure Drosophila Caspase Activity. Cold Spring Harbor Protocols, 2015(7), pdb.prot085189. [Link]

  • Pandol, S. J., et al. (1986). Vasoactive intestinal peptide receptor antagonist [4Cl-D-Phe6, Leu17] VIP. American Journal of Physiology-Gastrointestinal and Liver Physiology, 250(4), G553-G557. [Link]

  • Zhou, M., et al. (2014). Serum Protein Adsorption Modulates the Toxicity of Highly Positively Charged Hydrogel Surfaces. ACS Applied Materials & Interfaces, 6(15), 12519–12526. [Link]

  • Resolian. (n.d.). Optimizing Peptide Permeability Assays. Retrieved March 17, 2026, from [Link]

  • Liu, Y., et al. (2016). Biomimetic peptides protect cells from oxidative stress. Scientific Reports, 6, 34926. [Link]

  • Wu, H., et al. (2022). Oxidative Stress Amelioration of Novel Peptides Extracted from Enzymatic Hydrolysates of Chinese Pecan Cake. Foods, 11(20), 3201. [Link]

  • Griffiths, N. M., & Simmons, N. L. (1989). Vasoactive intestinal peptide stimulation of renal adenylate cyclase and antagonism by (4Cl-D-Phe6Leu17)VIP. Pflügers Archiv, 414(2), 222-227. [Link]

  • Tan, L. C., et al. (1997). Optimization of a peptide-based protocol employing IL-7 for in vitro restimulation of human cytotoxic T lymphocyte precursors. Journal of Immunological Methods, 210(1), 65-77. [Link]

  • Zhang, S., et al. (2025). An innovative peptide toxicity prediction model based on multi-scale convolutional neural network and residual connection. Briefings in Bioinformatics, bbac314. [Link]

  • Mazzocchi, G., & Malendowicz, L. K. (1995). Stimulatory Effect of Vasoactive Intestinal Peptide (VIP) on the Secretory Activity of Dispersed Rat Adrenocortical Cells. Evidence for the Interaction of VIP With ACTH Receptors. Journal of Steroid Biochemistry and Molecular Biology, 54(5-6), 253-256. [Link]

  • Torcato, I. M., et al. (2013). Single-cell, real-time detection of oxidative stress induced in Escherichia coli by the antimicrobial peptide CM15. Proceedings of the National Academy of Sciences, 110(30), 12279-12284. [Link]

  • University of Washington. (2019, April 19). Synthetic peptide can inhibit toxicity, aggregation of protein in Alzheimer's disease. ScienceDaily. Retrieved March 17, 2026 from

  • Gozes, I., et al. (1996). A VIP hybrid antagonist: From developmental neurobiology to clinical applications. Annals of the New York Academy of Sciences, 805, 159-172. [Link]

  • ResearchGate. (2015). Who can give me some advice to reduce the toxicity of cell penetrating peptides? Retrieved March 17, 2026, from [Link]

  • Boparai, J. K., & Singh, P. (2016). Strategies for Improving Peptide Stability and Delivery. Journal of Pharmaceutical Sciences, 105(3), 973-983. [Link]

  • Cox, H. M., & Cuthbert, A. W. (1993). Antisecretory actions of a novel vasoactive intestinal polypeptide (VIP) antagonist in human and rat small intestine. British Journal of Pharmacology, 109(2), 313–318. [Link]

  • Gupta, S., et al. (2013). Peptide Toxicity Prediction. In In Silico Models for Drug Discovery (pp. 209-225). Springer. [Link]

  • Bio-Synthesis Inc. (n.d.). Maximizing Peptide Stability: Lab Storage Techniques. Retrieved March 17, 2026, from [Link]

  • Li, Y., et al. (2023). Probing the Binding Mechanism of Acylated Peptides to Human Serum Albumin. Bioconjugate Chemistry, 34(6), 1083–1090. [Link]

  • Zhang, Y., et al. (2025). Tartary Buckwheat Peptides Prevent Oxidative Damage in Differentiated SOL8 Cells via a Mitochondria-Mediated Apoptosis Pathway. Foods, 14(13), 2007. [Link]

  • Vangala, M., et al. (2014). Thermodynamic Characterization of the Interaction between a Peptide–Drug Complex and Serum Proteins. Langmuir, 30(36), 10848–10856. [Link]

  • Peptides.co. (2026). The Biology of Therapeutic Peptides: How Do Amino Acids Revolutionize Medicine? Retrieved March 17, 2026, from [Link]

  • Greenfield, S. A., et al. (2024). Oxidative Stress Triggers a Pivotal Peptide Linked to Alzheimer's Disease. International Journal of Molecular Sciences, 25(22), 12563. [Link]

  • London, N., & Schueler-Furman, O. (2012). Protein-Peptide Interactions Revolutionize Drug Development. In Protein-Protein Interactions - Computational and Experimental Tools. IntechOpen. [Link]

  • Liscano, Y., et al. (2021). Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity. Pharmaceuticals, 14(7), 642. [Link]

  • Stammberger, H., et al. (2013). Vasodilatory Effect of the Stable Vasoactive Intestinal Peptide Analog RO 25-1553 in Murine and Rat Lungs. PLoS ONE, 8(9), e74455. [Link]

  • Couvineau, A., & Laburthe, M. (2012). Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors. Current Pharmaceutical Design, 18(31), 4849-4858. [Link]

  • ResearchGate. (2025). VIP and PACAP analogs regulate therapeutic targets in high-risk neuroblastoma cells. Retrieved March 17, 2026, from [Link]

  • Broad Institute. (2022). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. Retrieved March 17, 2026, from [Link]

  • Vaudry, D., et al. (2016). VIP and PACAP analogs regulate therapeutic targets in high-risk neuroblastoma cells. Peptides, 79, 107-118. [Link]

  • Li, Y., et al. (2012). A study of the chemical and biological stability of vasoactive intestinal peptide. Pharmaceutical Development and Technology, 17(3), 356-361. [Link]

  • ResearchGate. (2001). VIP receptor antagonists and chemotherapeutic drugs inhibit growth of breast cancer cells. Retrieved March 17, 2026, from [Link]

  • Gozes, I., et al. (2000). VIP-Related Protection Against Iodoacetate Toxicity in Pheochromocytoma (PC12) Cells: A Model for Ischemic/Hypoxic Injury. Journal of Molecular Neuroscience, 15(3), 195-202. [Link]

  • Doghman, M., et al. (2013). Cytotoxic Effect of Trabectedin In Human Adrenocortical Carcinoma Cell Lines and Primary Cells. International Journal of Molecular Sciences, 14(8), 16823–16840. [Link]

  • Chem-Impex International. (n.d.). 4-Chloro-DL-phenylalanine. Retrieved March 17, 2026, from [Link]

  • Broad Institute. (n.d.). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. Retrieved March 17, 2026, from [Link]

  • Chen, Y., et al. (2024). The Cytotoxic Activity and Metabolic Profiling of Hyptis rhomboidea Mart. et Gal. Molecules, 29(17), 4015. [Link]

  • Ludeman, S. M., et al. (1998). Evidence for a role of chloroethylaziridine in the cytotoxicity of cyclophosphamide. Drug Metabolism and Disposition, 26(6), 568-574. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to VPAC1 Receptor Selectivity: 4-chloro-phe(6)-leu(17)-VIP versus PACAP(6-38)

For Researchers, Scientists, and Drug Development Professionals Introduction: The VPAC1 Receptor - A Key Player in Cellular Signaling The Vasoactive Intestinal Peptide Receptor 1 (VPAC1) is a Class B G-protein coupled re...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The VPAC1 Receptor - A Key Player in Cellular Signaling

The Vasoactive Intestinal Peptide Receptor 1 (VPAC1) is a Class B G-protein coupled receptor (GPCR) that plays a crucial role in a wide array of physiological processes.[1][2] As a key component of the neuro-immuno-endocrine systems, its activation by endogenous peptide ligands, Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), triggers a cascade of intracellular events primarily mediated through the Gαs protein and subsequent production of cyclic adenosine monophosphate (cAMP).[3] Both VIP and PACAP bind to the VPAC1 receptor with high affinity.[4][5] The widespread distribution and functional significance of the VPAC1 receptor have made it an attractive target for therapeutic intervention in various pathological conditions, including inflammatory diseases and cancer.

The development of selective antagonists is paramount for dissecting the specific roles of VPAC1 in complex biological systems and for the development of targeted therapeutics. This guide provides an in-depth comparison of two commonly used peptide antagonists, 4-chloro-phe(6)-leu(17)-VIP and PACAP(6-38), with a focus on their selectivity for the VPAC1 receptor. We will delve into their binding affinities, functional potencies, and receptor selectivity profiles, supported by experimental data. Furthermore, we will provide detailed protocols for the key assays used to characterize these compounds, offering a comprehensive resource for researchers in the field.

The Ligands: A Tale of Two Antagonists

4-chloro-phe(6)-leu(17)-VIP , also known as [D-p-Cl-Phe6, Leu17]-VIP, is a synthetic analog of VIP designed to be a competitive antagonist of VIP receptors.[6][7] Its structure incorporates key modifications to the native VIP peptide sequence to confer antagonistic properties.

PACAP(6-38) is a truncated form of PACAP that lacks the first five N-terminal amino acids. This modification transforms the peptide from a potent agonist to a competitive antagonist at PACAP receptors.[8] It is widely used to probe the function of PACAP-preferring receptors.

Comparative Analysis of Receptor Selectivity

The utility of a receptor antagonist is largely defined by its potency and selectivity. The following sections and data tables summarize the available experimental evidence for the interaction of 4-chloro-phe(6)-leu(17)-VIP and PACAP(6-38) with the VPAC1 receptor and related receptors.

Binding Affinity

Receptor binding assays are fundamental in determining the affinity of a ligand for its receptor, typically expressed as the inhibition constant (Ki) or the concentration required to inhibit 50% of radioligand binding (IC50).

CompoundReceptorReported IC50 (nM)Source
4-chloro-phe(6)-leu(17)-VIP VIP Receptor125.8[9][10]
PACAP(6-38) VPAC1600
VPAC240
PAC130

Expert Interpretation:

The available data indicates that 4-chloro-phe(6)-leu(17)-VIP exhibits a higher affinity for the VPAC1 receptor (assuming the "VIP receptor" in the cited source primarily refers to VPAC1 in the context of VIP antagonism) compared to PACAP(6-38). An IC50 of 125.8 nM for 4-chloro-phe(6)-leu(17)-VIP suggests a stronger interaction with the VPAC1 binding pocket than PACAP(6-38), which has a reported IC50 of 600 nM for the same receptor.[9][10]

Crucially, the data for PACAP(6-38) reveals a lack of selectivity for the VPAC1 receptor. In fact, it displays a higher affinity for both the PAC1 (IC50 = 30 nM) and VPAC2 (IC50 = 40 nM) receptors. This is a critical consideration for researchers aiming to specifically block VPAC1-mediated signaling, as PACAP(6-38) will concomitantly antagonize other PACAP and VIP receptors. It is well-documented that PACAP(6-38) does not discriminate between PAC1 and VPAC2 receptors.[11]

Functional Antagonism

Functional assays, such as the measurement of cAMP accumulation, provide insights into the ability of an antagonist to inhibit the biological response triggered by an agonist.

CompoundAssayReported PotencySource
4-chloro-phe(6)-leu(17)-VIP Inhibition of VIP-stimulated amylase releaseMicromolar concentrations competitively antagonized VIP[6][7]
Inhibition of VIP-stimulated BrdU uptakeIC50 = 3 x 10-7 M (300 nM)[12]
PACAP(6-38) Inhibition of PACAP(1-27)-induced adenylate cyclase stimulationKi = 1.5 nM; IC50 = 2 nM (at PAC1)[8]
Inhibition of PACAP-stimulated cAMP elevationEffective inhibition[13]
Inhibition of VIP-stimulated BrdU uptakeIC50 = 10-9 M (1 nM)[12]

Expert Interpretation:

The functional data corroborates the binding affinity findings. While direct comparative functional data at the VPAC1 receptor is limited, the available information allows for an informed assessment.

4-chloro-phe(6)-leu(17)-VIP has been demonstrated to be a competitive antagonist of VIP-mediated responses in the micromolar to high nanomolar range.[6][7][12] Its ability to block VIP-stimulated effects underscores its utility as a tool to investigate VIP receptor function.

PACAP(6-38) is a highly potent antagonist at the PAC1 receptor, with reported Ki and IC50 values in the low nanomolar range.[8] However, its functional antagonism at the VPAC1 receptor is significantly weaker. One study directly comparing the two compounds in a VIP-stimulated proliferation assay found PACAP(6-38) to be approximately 300-fold more potent than 4-chloro-phe(6)-leu(17)-VIP.[12] It is important to note that the authors of this study concluded that the observed effect was primarily mediated by the PAC1 receptor, for which PACAP(6-38) has a much higher affinity.[12] This highlights the potential for misinterpretation of results if the receptor selectivity of PACAP(6-38) is not taken into account.

Signaling Pathways and Experimental Workflows

VPAC1 Receptor Signaling Pathway

The primary signaling pathway activated by the VPAC1 receptor upon agonist binding is the stimulation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels. This second messenger then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

VPAC1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist VIP / PACAP VPAC1 VPAC1 Receptor Agonist->VPAC1 Binds G_protein Gαsβγ VPAC1->G_protein Activates G_alpha_GTP Gαs-GTP G_protein->G_alpha_GTP GDP/GTP Exchange AC Adenylyl Cyclase G_alpha_GTP->AC Activates ATP ATP cAMP cAMP ATP:s->cAMP:n Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Downstream Targets

Caption: VPAC1 receptor signaling cascade.

Experimental Workflow: Radioligand Binding Assay

This workflow outlines the key steps for a competitive radioligand binding assay to determine the binding affinity of unlabeled antagonists.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare Membranes (from cells expressing VPAC1) mix_components Incubate Membranes, Radioligand, and Antagonist prep_membranes->mix_components prep_radioligand Prepare Radioligand (e.g., ¹²⁵I-VIP) prep_radioligand->mix_components prep_competitors Prepare Serial Dilutions of Unlabeled Antagonists prep_competitors->mix_components filtration Rapid Filtration (to separate bound from free radioligand) mix_components->filtration scintillation Scintillation Counting (measure radioactivity) filtration->scintillation analysis Data Analysis (calculate IC₅₀ and Ki) scintillation->analysis

Caption: Competitive radioligand binding assay workflow.

Experimental Workflow: cAMP Functional Assay

This workflow details the steps for a functional assay to measure the ability of an antagonist to inhibit agonist-induced cAMP production.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Analysis seed_cells Seed VPAC1-expressing cells in assay plate add_antagonist Pre-incubate with Antagonist dilutions seed_cells->add_antagonist add_agonist Stimulate with Agonist (e.g., VIP or PACAP) add_antagonist->add_agonist cell_lysis Lyse cells and stop reaction add_agonist->cell_lysis cAMP_detection Measure cAMP levels (e.g., HTRF, ELISA) cell_lysis->cAMP_detection data_analysis Data Analysis (calculate IC₅₀ and pA₂) cAMP_detection->data_analysis

Caption: cAMP functional antagonism assay workflow.

Detailed Experimental Methodologies

The following protocols are provided as a comprehensive guide for researchers. The causality behind experimental choices is explained to ensure a thorough understanding of the methodology.

Protocol 1: Competitive Radioligand Binding Assay for VPAC1 Receptor

Objective: To determine the binding affinity (Ki) of 4-chloro-phe(6)-leu(17)-VIP and PACAP(6-38) for the human VPAC1 receptor.

Principle: This assay measures the ability of an unlabeled test compound (antagonist) to compete with a radiolabeled ligand (e.g., ¹²⁵I-VIP) for binding to the VPAC1 receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the Ki value.

Materials:

  • Cell Membranes: Membranes prepared from a cell line stably expressing the human VPAC1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: High specific activity ¹²⁵I-VIP.

  • Test Compounds: 4-chloro-phe(6)-leu(17)-VIP and PACAP(6-38).

  • Binding Buffer: e.g., 25 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.

  • Wash Buffer: Cold Binding Buffer.

  • Non-specific Binding Control: A high concentration of unlabeled VIP (e.g., 1 µM).

  • 96-well filter plates and a vacuum manifold .

  • Scintillation counter and scintillation fluid .

Step-by-Step Procedure:

  • Membrane Preparation:

    • Culture cells expressing the human VPAC1 receptor to high density.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in binding buffer. Determine the protein concentration using a standard assay (e.g., BCA).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add cell membranes, radioligand, and binding buffer.

    • Non-specific Binding: Add cell membranes, radioligand, and a high concentration of unlabeled VIP.

    • Competitive Binding: Add cell membranes, radioligand, and serial dilutions of the test compounds (4-chloro-phe(6)-leu(17)-VIP or PACAP(6-38)).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with cold wash buffer to remove any unbound radioligand.

  • Counting:

    • Dry the filter plate and add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Antagonism Assay

Objective: To determine the functional potency (IC50) of 4-chloro-phe(6)-leu(17)-VIP and PACAP(6-38) in inhibiting agonist-induced cAMP production in cells expressing the human VPAC1 receptor.

Principle: This assay measures the intracellular accumulation of cAMP in response to agonist stimulation in the presence of varying concentrations of an antagonist. The antagonist's potency is determined by its ability to reduce the agonist-induced cAMP signal.

Materials:

  • Cell Line: A cell line stably expressing the human VPAC1 receptor.

  • Agonist: VIP or PACAP-27.

  • Test Compounds: 4-chloro-phe(6)-leu(17)-VIP and PACAP(6-38).

  • Assay Buffer: e.g., HBSS or DMEM with 0.1% BSA.

  • Phosphodiesterase (PDE) Inhibitor: e.g., IBMX (to prevent cAMP degradation).

  • cAMP Detection Kit: e.g., HTRF, ELISA, or AlphaScreen based kits.

  • 384-well or 96-well assay plates.

Step-by-Step Procedure:

  • Cell Seeding:

    • Seed the VPAC1-expressing cells into the assay plates at an optimized density and allow them to adhere overnight.

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of the test antagonists in assay buffer containing a PDE inhibitor.

    • Remove the culture medium from the cells and add the antagonist dilutions.

    • Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation:

    • Prepare the agonist (VIP or PACAP-27) at a concentration that elicits a submaximal response (e.g., EC80) in assay buffer.

    • Add the agonist to the wells containing the antagonist and incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Stop the reaction and lyse the cells according to the instructions of the chosen cAMP detection kit.

    • Add the detection reagents to the cell lysates.

  • Signal Measurement:

    • Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader compatible with the detection kit.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw signal from the experimental wells to cAMP concentrations using the standard curve.

    • Plot the percentage of inhibition of the agonist response against the log concentration of the antagonist.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Recommendations

Based on the available experimental data, 4-chloro-phe(6)-leu(17)-VIP demonstrates superior selectivity for the VPAC1 receptor when compared to PACAP(6-38) . While both are effective antagonists, PACAP(6-38) exhibits significant affinity for and antagonism of PAC1 and VPAC2 receptors, making it a non-selective tool for studying VPAC1-specific functions.

For researchers aiming to specifically investigate the role of the VPAC1 receptor, 4-chloro-phe(6)-leu(17)-VIP is the more appropriate choice of antagonist . Its higher affinity and selectivity for VIP receptors, coupled with its demonstrated ability to competitively block VIP-mediated signaling, make it a more precise pharmacological tool.

In contrast, PACAP(6-38) should be used with caution in studies focused on VPAC1 , as its effects will likely be confounded by its potent antagonism of PAC1 and VPAC2 receptors. It remains, however, a valuable tool for studying systems where these other receptors are the primary targets of interest.

The selection of an appropriate antagonist is critical for the generation of reliable and interpretable data. This guide provides the necessary information and experimental frameworks to enable researchers to make an informed decision based on the specific requirements of their studies.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. VIP and PACAP receptors. [Link]

  • Robberecht P, Gourlet P, De Neef P, Woussen-Colle MC, Vandermeers A, Vandermeers-Piret MC, Christophe J. Structural requirements for the occupancy of pituitary adenylate-cyclase-activating-peptide (PACAP) receptors and adenylate cyclase activation in human neuroblastoma NB-OK-1 cell membranes. Discovery of PACAP(6-38) as a potent antagonist. Eur J Biochem. 1992 Jul 1;207(1):239-46.
  • Gourlet P, Vandermeers A, Vertongen P, Rathe J, De Neef P, Cnudde J, Waelbroeck M, Robberecht P. Development of high affinity selective VIP1 receptor agonists. Peptides. 1997;18(10):1539-45.
  • Laburthe M, Couvineau A, Tan V, Voisin T. VPAC receptors for VIP and PACAP. Recept Channels. 2002;8(3-4):137-53.
  • Gourlet P, De Neef P, Cnudde J, Waelbroeck M, Robberecht P. In vitro and in vivo evidences that the N-terminal part of the stable VIP analog [K15, R16, L27]VIP(1-7)/GRF(8-27) is essential for its selectivity towards the VIP1 receptor subtype. Peptides. 1997;18(10):1555-60.
  • Fahrenkrug J. Transmitter role of vasoactive intestinal peptide. Pharmacol Toxicol. 2001 Dec;89(6):294-303.
  • Harmar AJ, Arimura A, Gozes I, Journot L, Laburthe M, Pisegna JR, Rawlings SR, Robberecht P, Said SI, Vaudry D, Vaudry H, Wank SA, Waschek JA. International Union of Pharmacology. XVIII. Nomenclature of receptors for vasoactive intestinal peptide and pituitary adenylate cyclase-activating polypeptide. Pharmacol Rev. 1998 Jun;50(2):265-70.
  • Zanner R, Grönberg M, Håkanson R. Proliferation of rat enterochromaffin-like cells is mediated by a PACAP-preferring receptor. Br J Pharmacol. 2001 Feb;132(4):811-8.
  • Couvineau A, Ceraudo D, Tan YV, Laburthe M. The VPAC1 receptor: structure and function of a class B GPCR prototype. Expert Opin Drug Discov. 2012 Sep;7(9):837-48.
  • Moody TW, Jensen RT, Fridkin M, Gozes I. (4Cl-D-Phe6, Leu17)VIP is a VIP receptor antagonist in the CNS. Peptides. 1992 Jan-Feb;13(1):143-7.
  • Pandol SJ, Dharmsathaphorn K, Schoeffield MS, Vale W, Rivier J. Vasoactive intestinal peptide receptor antagonist [4Cl-D-Phe6, Leu17]VIP. Am J Physiol. 1986 Apr;250(4 Pt 1):G553-7.
  • Gozes I, Brenneman DE. A vasoactive intestinal peptide antagonist affects cellular functions in the central nervous system. J Mol Neurosci. 1989;1(2):79-85.
  • Moody TW, Zia F, Brenneman DE, Fridkin M, Davidson A, Gozes I. A VIP antagonist inhibits the growth of non-small cell lung cancer. Peptides. 1992 Nov-Dec;13(6):1059-62.
  • Zia F, Fagarasan M, Bitar K, Coy DH, Moody TW. PACAP(6-38) is a PACAP receptor antagonist for breast cancer cells.
  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Robberecht P, De Neef P, Waelbroeck M, Tastenoy M, Gourlet P, Cogniaux J, Christophe J. Secretin, helodermin and VIP-receptors in the human neuroblastoma cell line NB-OK-1. Peptides. 1988 May-Jun;9(3):577-81.
  • Couvineau A, Rouyer-Fessard C, Darmoul D, Maoret JJ, Carrero I, Ogier-Denis E, Laburthe M. Human intestinal VIP receptor: cloning and functional expression of two cDNAs encoding proteins with different N-terminal domains. Biochem Biophys Res Commun. 1994 Oct 14;204(1):311-8.
  • Usdin TB, Bonner TI, Mezey E. Two receptors for vasoactive intestinal polypeptide with similar specificity and complementary distributions. Endocrinology. 1994 Jun;134(6):2662-72.
  • Sreedharan SP, Patel DR, Huang JX, Goetzl EJ. Cloning and functional expression of a human neuroendocrine vasoactive intestinal peptide receptor. Biochem Biophys Res Commun. 1993 May 28;193(1):546-53.
  • Gourlet P, Vandermeers A, Van Coppenolle F, De Neef P, Cnudde J, Waelbroeck M, Robberecht P. The N-terminal 1-15 sequence of the pituitary adenylate cyclase-activating polypeptide is a crucial domain for activating the pituitary adenylate cyclase-activating polypeptide-specific receptor. Endocrinology. 1996 Aug;137(8):3276-82.
  • Nicole P, Lins L, Rouyer-Fessard C, Drouot C, Fulcrand P, Thomas A, Couvineau A, Martinez J, Brasseur R, Laburthe M. Identification of key residues for interaction of vasoactive intestinal peptide with human VPAC1 and VPAC2 receptors and development of a highly selective VPAC1 receptor agonist. Alanine scanning and molecular modeling of the peptide. J Biol Chem. 2000 Aug 11;275(32):24003-12.
  • Couvineau A, Gaudin P, Maoret JJ, Rouyer-Fessard C, Nicole P, Laburthe M. Highly specific photoaffinity labeling of the human VIP1 receptor. Mol Pharmacol. 1996 Oct;50(4):912-8.
  • Gaudin P, Couvineau A, Maoret JJ, Rouyer-Fessard C, Laburthe M. Stable expression of the human VIP1 receptor in CHO cells: binding and functional properties. Eur J Pharmacol. 1996 Feb 15;297(3):301-8.
  • Robberecht P, Waelbroeck M, De Neef P, Tastenoy M, Gourlet P, Cogniaux J, Christophe J. A new type of VIP receptor in the human SUP-T1 lymphoblast cell line. FEBS Lett. 1988 Dec 19;242(1):151-4.
  • Shimon I, Taylor JE, Dong JZ, Bitonte RA, Kim S, Morgan B, Coy DH, Culler MD, Melmed S. Somatostatin receptor subtype specificity in human fetal pituitary cultures. Differential role of SSTR2 and SSTR5 for growth hormone, prolactin, and adrenocorticotropin. J Clin Invest. 1997 Feb 1;99(3):789-98.
  • Wikipedia. Vasoactive intestinal peptide receptor. [Link]

  • Harikrishnan R, et al. A Molecular Dynamics Study of Vasoactive Intestinal Peptide Receptor 1 and the Basis of Its Therapeutic Antagonism. Int J Mol Sci. 2019 Sep 5;20(18):4348.
  • Couvineau A, Laburthe M. VPAC receptors for VIP and PACAP: structure-function relationships. Regul Pept. 2002 Sep 15;108(2-3):165-73.

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Comparative

A Comparative Guide to the Efficacy of [4-Cl-D-Phe6, Leu17]-VIP versus Native Vasoactive Intestinal Peptide

This guide provides a comprehensive comparison of the synthetic peptide antagonist, [4-Cl-D-Phe6, Leu17]-VIP, and the endogenous neuropeptide, native Vasoactive Intestinal Peptide (VIP). Designed for researchers, scienti...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the synthetic peptide antagonist, [4-Cl-D-Phe6, Leu17]-VIP, and the endogenous neuropeptide, native Vasoactive Intestinal Peptide (VIP). Designed for researchers, scientists, and drug development professionals, this document delves into their respective mechanisms of action, receptor binding affinities, and functional effects, supported by experimental data and detailed protocols. Our objective is to offer an in-depth, objective analysis to inform experimental design and therapeutic development.

Introduction: Vasoactive Intestinal Peptide and its Synthetic Antagonist

Native Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide array of physiological functions. It is a member of the secretin/glucagon superfamily of peptides and exerts its effects by binding to two high-affinity G-protein coupled receptors (GPCRs): VPAC1 and VPAC2.[1] Upon binding, VIP primarily activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2][3] This signaling cascade mediates a variety of biological responses, including vasodilation, smooth muscle relaxation, and modulation of immune responses.[2]

In contrast, [4-Cl-D-Phe6, Leu17]-VIP is a synthetic analog of VIP specifically designed to act as a competitive antagonist at VIP receptors.[4][5] By competitively binding to VPAC receptors without initiating a downstream signal, it effectively blocks the biological effects of native VIP.[4] This antagonist has become an invaluable tool for elucidating the physiological roles of VIP and for investigating the therapeutic potential of blocking VIP signaling in various pathological conditions, including cancer.[6]

Comparative Analysis of Receptor Binding and Activation

The differential effects of native VIP and [4-Cl-D-Phe6, Leu17]-VIP stem from their distinct interactions with the VPAC1 and VPAC2 receptors.

Native VIP is a potent agonist for both VPAC1 and VPAC2 receptors, binding with high affinity in the nanomolar range.[7] This high-affinity binding is a prerequisite for its ability to trigger the conformational changes in the receptor necessary for G-protein coupling and subsequent adenylyl cyclase activation.

[4-Cl-D-Phe6, Leu17]-VIP , on the other hand, functions as a competitive antagonist. It binds to VIP receptors but fails to induce the active conformational state required for signal transduction. Its efficacy lies in its ability to occupy the receptor binding site, thereby preventing native VIP from binding and initiating its biological effects. Studies have shown that micromolar concentrations of [4-Cl-D-Phe6, Leu17]-VIP are required to competitively antagonize the effects of nanomolar concentrations of native VIP.[8]

CompoundReceptor TargetBinding Affinity (IC50/Ki)Functional Activity
Native VIP VPAC1, VPAC2~1-10 nM (Kd)Agonist
[4-Cl-D-Phe6, Leu17]-VIP VPAC1, VPAC2~1.5-3.0 µM (for half-maximal inhibition of ~0.3-1.0 nM VIP)[8]Competitive Antagonist

Note: The binding affinity can vary depending on the cell type and experimental conditions.

Signaling Pathways: Activation vs. Blockade

The opposing actions of native VIP and its antagonist are best understood by examining their impact on the canonical VIP signaling pathway.

Native VIP: Activating the cAMP Pathway

The binding of native VIP to VPAC1 or VPAC2 receptors initiates a cascade of intracellular events. This process is crucial for its physiological functions.

VIP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VIP Native VIP VPACR VPAC1/VPAC2 Receptor VIP->VPACR Binds G_protein Gs Protein VPACR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene Target Gene Expression pCREB->Gene Regulates

Caption: Native VIP Signaling Pathway.

[4-Cl-D-Phe6, Leu17]-VIP: Competitive Inhibition

[4-Cl-D-Phe6, Leu17]-VIP competitively binds to the VPAC receptors, preventing the initial binding of native VIP and thereby blocking the entire downstream signaling cascade.

VIP_Antagonist_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VIP Native VIP VPACR VPAC1/VPAC2 Receptor VIP->VPACR Binding Prevented Antagonist [4-Cl-D-Phe6, Leu17]-VIP Antagonist->VPACR Binds & Blocks No_Signal No Signal Transduction VPACR->No_Signal

Caption: Action of [4-Cl-D-Phe6, Leu17]-VIP.

Comparative Efficacy: In Vitro and In Vivo Evidence

The opposing actions of native VIP and [4-Cl-D-Phe6, Leu17]-VIP have been demonstrated in a multitude of experimental models, highlighting their distinct efficacies.

In Vitro Functional Assays

Native VIP demonstrates potent agonistic activity in various cell-based assays. For instance, in pancreatic acinar cells, nanomolar concentrations of VIP stimulate amylase release and increase intracellular cAMP levels.[8]

[4-Cl-D-Phe6, Leu17]-VIP effectively antagonizes these VIP-mediated effects. In the same pancreatic acinar cell model, micromolar concentrations of the antagonist competitively inhibit VIP-stimulated amylase release and the associated rise in cAMP.[8] Similarly, in colonic tumor cell lines, it blocks VIP-induced changes in short-circuit current.[4]

AssayNative VIP Effect[4-Cl-D-Phe6, Leu17]-VIP Effect
Amylase Release (Pancreatic Acini) Stimulates release (nM range)[8]Competitively inhibits VIP-stimulated release (µM range)[8]
cAMP Accumulation Increases intracellular cAMP (nM range)[8]Blocks VIP-induced cAMP increase (µM range)[8]
Short-Circuit Current (Colonic Tumor Cells) Stimulates changes[4]Competitively antagonizes VIP-stimulated changes[4]
In Vivo Studies

In vivo studies further underscore the contrasting roles of these two peptides.

Native VIP exhibits a range of physiological effects when administered in vivo, including vasodilation and anti-inflammatory actions.[9] For example, intracoronary infusion of VIP leads to coronary vasodilation.[10]

[4-Cl-D-Phe6, Leu17]-VIP has been shown to block these in vivo effects of VIP. The VIP-induced coronary vasodilation can be significantly inhibited by the co-infusion of [4-Cl-D-Phe6, Leu17]-VIP.[10] Furthermore, this antagonist has been instrumental in demonstrating the role of endogenous VIP in physiological processes. For instance, its administration has been used to block the inhibitory effect of VIP on pulsatile luteinizing hormone (LH) release in rats.[11][12]

In the context of cancer, VIP can act as a growth factor for some tumor types.[6] Consequently, VIP antagonists like [4-Cl-D-Phe6, Leu17]-VIP and other hybrid antagonists have been shown to inhibit the growth of various cancer cells, including breast and colon cancer, both in vitro and in vivo.[13][14]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are paramount. Below are representative protocols for key assays used to characterize the activity of native VIP and its antagonists.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of unlabeled ligands (like native VIP and [4-Cl-D-Phe6, Leu17]-VIP) to VIP receptors by measuring their ability to compete with a radiolabeled ligand for receptor binding.

Workflow:

Radioligand_Binding_Workflow Prep Prepare Cell Membranes (Expressing VPAC Receptors) Incubate Incubate Membranes with: - Radiolabeled VIP (e.g., ¹²⁵I-VIP) - Varying concentrations of unlabeled competitor  (Native VIP or Antagonist) Prep->Incubate Separate Separate Bound and Free Ligand (e.g., Filtration) Incubate->Separate Count Quantify Radioactivity of Bound Ligand Separate->Count Analyze Analyze Data: - Generate competition curve - Determine IC₅₀ and Ki values Count->Analyze

Caption: Competitive Radioligand Binding Assay Workflow.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing VPAC receptors in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in a suitable binding buffer.[15]

  • Assay Setup: In a 96-well plate, add the prepared membranes, a fixed concentration of radiolabeled VIP (e.g., ¹²⁵I-VIP), and a range of concentrations of the unlabeled competitor (either native VIP or [4-Cl-D-Phe6, Leu17]-VIP).[15]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[15]

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter. Wash the filters with ice-cold buffer to remove any unbound radioactivity.[15]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[15]

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of intracellular cAMP.

Workflow:

cAMP_Assay_Workflow Culture Culture Cells Expressing VPAC Receptors Treat Treat Cells with: - Agonist (Native VIP) or - Antagonist ([4-Cl-D-Phe6, Leu17]-VIP)  followed by Agonist Culture->Treat Lyse Lyse Cells to Release Intracellular cAMP Treat->Lyse Detect Quantify cAMP Levels (e.g., ELISA, HTRF) Lyse->Detect Analyze Analyze Data: - Generate dose-response curve - Determine EC₅₀ (for agonist) or  IC₅₀ (for antagonist) Detect->Analyze

Caption: cAMP Accumulation Assay Workflow.

Step-by-Step Methodology:

  • Cell Culture: Plate cells expressing VPAC receptors in a multi-well plate and grow to a suitable confluency.

  • Pre-treatment (for antagonist testing): To test for antagonistic activity, pre-incubate the cells with varying concentrations of [4-Cl-D-Phe6, Leu17]-VIP for a short period (e.g., 15-30 minutes).

  • Stimulation: Add varying concentrations of native VIP (for agonist testing) or a fixed concentration of native VIP (for antagonist testing) to the wells. Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[16] Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis: Lyse the cells using a lysis buffer provided with a commercial cAMP assay kit to release the intracellular cAMP.[17]

  • cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[16][17]

  • Data Analysis: For agonist activity, plot the cAMP concentration against the logarithm of the native VIP concentration to determine the EC50 (the concentration that produces 50% of the maximal response). For antagonist activity, plot the inhibition of the VIP-stimulated cAMP response against the logarithm of the antagonist concentration to determine the IC50.

Conclusion and Future Directions

The comparative analysis of [4-Cl-D-Phe6, Leu17]-VIP and native Vasoactive Intestinal Peptide unequivocally demonstrates their opposing functionalities. Native VIP acts as a potent agonist at VPAC receptors, initiating a cascade of intracellular signaling events that mediate a broad spectrum of physiological effects. In stark contrast, [4-Cl-D-Phe6, Leu17]-VIP serves as a competitive antagonist, effectively blocking the actions of native VIP.

This clear agonist-antagonist relationship makes [4-Cl-D-Phe6, Leu17]-VIP an indispensable research tool for dissecting the complex roles of the VIP signaling pathway in health and disease. Furthermore, the ability of VIP antagonists to inhibit the growth of certain cancers highlights their potential as therapeutic agents. Future research should focus on the development of more potent and selective VIP receptor antagonists with improved pharmacokinetic properties for potential clinical applications in oncology and other diseases where VIP signaling is dysregulated.

References

  • Moody, T. W., et al. (2002). In vitro and in vivo treatment of colon cancer by VIP antagonists. Regulatory Peptides, 109(1-3), 97-103. [Link]

  • Moody, T. W., et al. (2001). VIP receptor antagonists and chemotherapeutic drugs inhibit the growth of breast cancer cells. Breast Cancer Research and Treatment, 68(1), 55-64. [Link]

  • Pandol, S. J., et al. (1986). Vasoactive intestinal peptide receptor antagonist [4Cl-D-Phe6, Leu17] VIP. American Journal of Physiology-Gastrointestinal and Liver Physiology, 250(4), G553-G557. [Link]

  • Reubi, J. C. (2014). Vasoactive intestinal peptide receptor-based imaging and treatment of tumors (Review). International Journal of Oncology, 44(4), 1039-1048. [Link]

  • Kass, L., et al. (1992). Effect of [4Cl-D-Phe6,Leu,7]VIP on the Inhibition of Pulsatile LH Release by VIP and Related Peptides in the Ovariectomized Rat. Neuroendocrinology, 56(5), 646-652. [Link]

  • Pandol, S. J., et al. (1986). Vasoactive intestinal peptide receptor antagonist [4Cl-D-Phe6, Leu17] VIP. American Journal of Physiology. Gastrointestinal and Liver Physiology, 250(4 Pt 1), G553-7. [Link]

  • Pandol, S. J., et al. (1986). Vasoactive intestinal peptide receptor antagonist [4Cl-D-Phe6, Leu17] VIP. American Journal of Physiology-Gastrointestinal and Liver Physiology, 250(4), G553-G557. [Link]

  • Delgado, M., & Ganea, D. (2008). A novel VIP signaling pathway in T cells cAMP--> protein tyrosine phosphatase (SHP-2?)-->JAK2/STAT4-->Th1 differentiation. Peptides, 28(9), 1814–1824. [Link]

  • Petersen, C. T., et al. (2020). 845 Developing more potent inhibitors of vasoactive intestinal peptide signaling with enhanced efficacy in mouse models of leukemia. Journal for ImmunoTherapy of Cancer, 8(Suppl 3), A505. [Link]

  • Ellis, J. L., & Farmer, S. G. (1989). The effects of vasoactive intestinal peptide (VIP) antagonists, and VIP and peptide histidine isoleucine antisera on non-adrenergic, non-cholinergic relaxations of tracheal smooth muscle. British Journal of Pharmacology, 96(3), 513–520. [Link]

  • Li, J. M., et al. (2021). Inhibition of Vasoactive Intestinal Peptide Signaling with More Potent Inhibitors Augments T-Cell Activation and Prolongs Survival in Leukemic Mice. Blood, 138(Supplement 1), 118. [Link]

  • Langer, I., et al. (2022). Signal Transduction by VIP and PACAP Receptors. International Journal of Molecular Sciences, 23(4), 1963. [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • Wikipedia. (n.d.). Vasoactive intestinal peptide. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic model to illustrate how vasoactive intestinal peptide (VIP)... [Image]. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Figure 6 from Vasoactive Intestinal Peptide (VIP) and VIP Receptors-Elucidation of Structure and Function for Therapeutic Applications. [Image]. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–10. [Link]

  • Bache, R. J., et al. (1991). Effects of intracoronary infusion of the vasoactive intestinal peptide antagonist [4Cl-D-Phe6-Leu17]VIP in the awake dog. Peptides, 12(5), 989-993. [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • Gozes, I., et al. (2006). Enhanced delayed-type hypersensitivity and diminished immediate-type hypersensitivity in mice lacking the inducible VPAC2 receptor for vasoactive intestinal peptide. Proceedings of the National Academy of Sciences of the United States of America, 103(35), 13164–13169. [Link]

  • Aviscera Bioscience. (n.d.). cAMP ELISA KIT. Retrieved from [Link]

  • ResearchGate. (2025). Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. Retrieved from [Link]

  • Moody, T. W. (2013). VIP (vasoactive intestinal peptide). Atlas of Genetics and Cytogenetics in Oncology and Haematology. Retrieved from [Link]

  • ResearchGate. (n.d.). VIP analogs discriminating between human VPAC 1 and VPAC 2 receptors... [Image]. Retrieved from [Link]

  • Cen, B., et al. (2016). Expression and localization of VPAC1, the major receptor of vasoactive intestinal peptide along the length of the intestine. American Journal of Physiology-Gastrointestinal and Liver Physiology, 310(11), G1076-G1085. [Link]

  • Gonzalez-Rey, E., et al. (2019). A Clinical Approach for the Use of VIP Axis in Inflammatory and Autoimmune Diseases. International Journal of Molecular Sciences, 21(1), 154. [Link]

  • Summers, R. J., et al. (1989). Vasoactive intestinal peptide stimulation of renal adenylate cyclase and antagonism by (4Cl-D-Phe6Leu17)VIP. Pflügers Archiv: European Journal of Physiology, 414(2), 222-227. [Link]

  • Weick, J. F., & Tsai, C. (1992). Effect of [4Cl-D-Phe6,Leu17]VIP on the inhibition of pulsatile LH release by VIP and related peptides in the ovariectomized rat. Neuroendocrinology, 56(5), 646-652. [Link]

  • Bio-Techne. (n.d.). [D-p-Cl-Phe6,Leu17]-VIP. Retrieved from [Link]

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  • Reubi, J. C., et al. (1995). Stimulatory Effect of Vasoactive Intestinal Peptide (VIP) on the Secretory Activity of Dispersed Rat Adrenocortical Cells. Evidence for the Interaction of VIP With ACTH Receptors. Endocrinology, 136(8), 3446-3453. [Link]

  • ResearchGate. (n.d.). Dose-response curves for G-protein activation and inhibition of cAMP... [Image]. Retrieved from [Link]

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Validation

Comparative Analysis of VIP Receptor Antagonists in Oncology: A Deep Dive into 4-chloro-phe(6)-leu(17)-VIP and PG97-269

A Technical Guide for Researchers and Drug Development Professionals Introduction: The Emerging Role of Vasoactive Intestinal Peptide (VIP) Receptors in Cancer Vasoactive Intestinal Peptide (VIP) and its receptors, prima...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Emerging Role of Vasoactive Intestinal Peptide (VIP) Receptors in Cancer

Vasoactive Intestinal Peptide (VIP) and its receptors, primarily VPAC1 and VPAC2, are increasingly recognized for their significant roles in tumor biology.[1][2] These G-protein coupled receptors are overexpressed in a wide array of human cancers, including breast, lung, prostate, pancreatic, and colon cancers, making them attractive targets for novel therapeutic interventions.[1][3][4] Activation of VIP receptors by their endogenous ligand, VIP, can trigger a cascade of downstream signaling events that promote tumor growth, angiogenesis, and metastasis.[2][3][4][5] Consequently, the development of VIP receptor antagonists has emerged as a promising strategy in oncology.[1][2][6] This guide provides a comparative analysis of two notable VIP receptor antagonists, 4-chloro-phe(6)-leu(17)-VIP and PG97-269, focusing on their mechanisms of action and performance in preclinical oncology models.

The VIP Signaling Axis: A Key Regulator of Tumor Progression

The binding of VIP to its receptors, predominantly VPAC1 and VPAC2, initiates a signaling cascade that is crucial for various cellular processes. This pathway is often hijacked by cancer cells to support their growth and survival.

VIP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VIP VIP VPAC1 VPAC1 Receptor VIP->VPAC1 Binds to VPAC2 VPAC2 Receptor VIP->VPAC2 Binds to G_protein Gαs Protein VPAC1->G_protein Activates VPAC2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Proliferation, Angiogenesis, Survival) CREB->Gene_Expression Promotes

Caption: Simplified VIP signaling pathway in cancer cells.

Comparative Profile of VIP Receptor Antagonists

This section delves into a head-to-head comparison of 4-chloro-phe(6)-leu(17)-VIP and PG97-269, examining their biochemical properties and preclinical efficacy.

Feature4-chloro-phe(6)-leu(17)-VIPPG97-269
Receptor Selectivity Competitive antagonist of VIP receptors.[7][8][9]High-affinity, selective antagonist of the VPAC1 receptor.[10][11]
Mechanism of Action Competitively blocks VIP-stimulated biological activities.[7][8]Competitively antagonizes VIP at the VPAC1 receptor.[10][12]
Reported In Vitro Efficacy Inhibits VIP-stimulated amylase release and short-circuit current changes in a colonic tumor cell line.[7][8] Reverses VIP-mediated inhibition of NK cell cytotoxicity against gastric cancer cells.[13]Competitively antagonizes VIP in T84 human colonic cell line monolayers.[10] Inhibits secretory responses to VIP in rat jejunum and human ileum.[10][12]
Reported In Vivo Efficacy Limited data available in oncology models.Attenuates cholera toxin and E. coli heat-labile toxin-induced intestinal secretion in rats.[10][12]
Chemical Structure A substituted peptide analog of VIP.[7]A hybrid VIP analogue.[12]

In-Depth Analysis of 4-chloro-phe(6)-leu(17)-VIP

[D-p-Cl-Phe6,Leu17]-VIP is a competitive and selective antagonist of the vasoactive intestinal peptide (VIP) receptor, with a reported IC50 of 125.8 nM.[9] It functions by competitively blocking the actions of VIP.[7][8] Studies have demonstrated its ability to antagonize VIP-stimulated amylase release in pancreatic preparations and VIP-induced changes in short-circuit current in a colonic tumor cell line.[7][8] Furthermore, this antagonist has been shown to counteract the inhibitory effects of VIP on the cytotoxicity of natural killer (NK) cells against gastric cancer cells, suggesting a role in modulating the tumor immune microenvironment.[13]

In-Depth Analysis of PG97-269

PG97-269 is characterized as a high-affinity, selective, and competitive antagonist of the VPAC1 receptor.[10][11][12] Its antagonistic properties have been demonstrated in various intestinal models. In vitro, it effectively inhibits VIP-induced secretory responses in both rat jejunum and human ileum.[10][12] In vivo studies in rats have shown that PG97-269 can abolish the effects of VIP on fluid and electrolyte transport and reduce secretion induced by cholera toxin and E. coli heat-labile toxin.[10][12] These findings underscore the potential of PG97-269 in targeting VIP-driven pathophysiological processes. Photoaffinity labeling studies have indicated that the N-terminal part of PG97-269 interacts with a different region of the human VPAC1 receptor's N-terminal ectodomain compared to VIP itself.[14]

Experimental Methodologies for Evaluating VIP Receptor Antagonists

The preclinical assessment of VIP receptor antagonists involves a series of well-established in vitro and in vivo assays to determine their efficacy and mechanism of action.

In Vitro Assays

1. Receptor Binding Assays:

  • Objective: To determine the binding affinity of the antagonist to VIP receptors.

  • Methodology:

    • Prepare cell membranes from a cell line overexpressing VPAC1 or VPAC2 receptors.

    • Incubate the membranes with a radiolabeled VIP analog (e.g., 125I-VIP) in the presence of increasing concentrations of the test antagonist.

    • Separate bound from free radioligand by filtration.

    • Quantify the radioactivity of the filters to determine the amount of bound radioligand.

    • Calculate the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the specific binding of the radioligand.

2. cAMP Accumulation Assays:

  • Objective: To assess the functional antagonism of VIP-induced adenylyl cyclase activation.

  • Methodology:

    • Culture cells expressing the target VIP receptor.

    • Pre-incubate the cells with the antagonist for a defined period.

    • Stimulate the cells with a known concentration of VIP.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or TR-FRET kit.

    • Determine the ability of the antagonist to inhibit the VIP-induced increase in cAMP.

3. Cell Proliferation Assays (e.g., MTT, Clonogenic Assay):

  • Objective: To evaluate the effect of the antagonist on cancer cell growth.

  • Methodology:

    • Seed cancer cells in multi-well plates.

    • Treat the cells with various concentrations of the antagonist, alone or in combination with VIP or chemotherapeutic agents.

    • After a specific incubation period (e.g., 72 hours), assess cell viability using the MTT assay or the ability of single cells to form colonies in a clonogenic assay.

    • Determine the IC50 for growth inhibition.

In_Vitro_Workflow Start Start: Cancer Cell Lines (e.g., Breast, Lung, Pancreatic) Binding_Assay Receptor Binding Assay (Determine Affinity) Start->Binding_Assay cAMP_Assay cAMP Accumulation Assay (Assess Functional Antagonism) Start->cAMP_Assay Proliferation_Assay Cell Proliferation Assay (Evaluate Growth Inhibition) Start->Proliferation_Assay Data_Analysis Data Analysis (IC50, Efficacy) Binding_Assay->Data_Analysis cAMP_Assay->Data_Analysis Proliferation_Assay->Data_Analysis End End: Candidate Selection Data_Analysis->End

Caption: General workflow for in vitro evaluation of VIP receptor antagonists.

In Vivo Models

Xenograft Tumor Models:

  • Objective: To assess the anti-tumor efficacy of the antagonist in a living organism.[15]

  • Methodology:

    • Implant human cancer cells subcutaneously or orthotopically into immunodeficient mice (e.g., nude mice).[15][16]

    • Once tumors are established, randomize the mice into treatment and control groups.

    • Administer the VIP receptor antagonist via a suitable route (e.g., subcutaneous injection, intraperitoneal injection).

    • Monitor tumor growth over time by caliper measurements.

    • At the end of the study, excise the tumors and perform histological and immunohistochemical analyses to assess proliferation, apoptosis, and angiogenesis.

Discussion and Future Perspectives

Both 4-chloro-phe(6)-leu(17)-VIP and PG97-269 have demonstrated clear antagonistic activity at VIP receptors in various preclinical models. 4-chloro-phe(6)-leu(17)-VIP shows broader antagonism, while PG97-269 exhibits high selectivity for the VPAC1 receptor. The choice between a selective and a non-selective antagonist may depend on the specific cancer type and the relative expression levels of VPAC1 and VPAC2 receptors.

The ability of VIP receptor antagonists to inhibit tumor growth is supported by studies on other similar compounds. For instance, the VIP antagonist VIPhyb has been shown to inhibit the growth of non-small cell lung cancer and breast cancer in vitro and in vivo.[6][17][18] Furthermore, VIP antagonists can enhance the efficacy of chemotherapeutic drugs like taxol and doxorubicin in breast cancer models.[19] The VIP signaling pathway is also implicated in immune suppression within the tumor microenvironment.[20][21][22][23] VIP can suppress T-cell function, and antagonism of VIP receptors can potentiate T-cell activation and anti-leukemia activity.[20][21][22][23][24]

Future research should focus on a more direct comparative in vivo study of 4-chloro-phe(6)-leu(17)-VIP and PG97-269 in various oncology models to delineate their relative therapeutic potential. Additionally, exploring their combination with immunotherapy and targeted therapies could unlock new and more effective treatment paradigms for a range of cancers. The development of orally bioavailable small molecule antagonists also represents a significant future direction for this class of therapeutics.[25]

Conclusion

The targeting of VIP receptors with antagonists like 4-chloro-phe(6)-leu(17)-VIP and PG97-269 holds considerable promise for cancer therapy. Their ability to inhibit tumor growth and potentially modulate the immune response provides a strong rationale for their continued investigation and development. This guide has provided a comprehensive overview of their comparative profiles and the experimental approaches necessary for their evaluation, offering a valuable resource for researchers in the field of oncology drug discovery.

References

  • Reubi, J. C. (2014). Vasoactive intestinal peptide receptor-based imaging and treatment of tumors (Review). Experimental and Therapeutic Medicine, 7(1), 3-12. [Link]

  • Moody, T. W., & Gozes, Y. (2007). VIP/PACAP, and their receptors and cancer. Peptides, 28(9), 1743-1755. [Link]

  • Nakamura, T., et al. (2022). Vasoactive intestinal peptide–VIPR2 signaling regulates tumor cell migration. Frontiers in Oncology, 12, 978800. [Link]

  • Moody, T. W., et al. (1998). A vasoactive intestinal peptide antagonist inhibits non-small cell lung cancer growth. Proceedings of the National Academy of Sciences, 95(24), 14513-14518. [Link]

  • Maiti, A., et al. (2024). VPAC2 Receptor Signaling Promotes Growth and Immunosuppression in Pancreatic Cancer. Cancer Research Communications, 4(9), 2309-2323. [Link]

  • Jamal, A., et al. (2022). Signal Transduction by VIP and PACAP Receptors. International Journal of Molecular Sciences, 23(4), 1986. [Link]

  • Maiti, A., et al. (2024). VPAC2 Receptor Signaling Promotes Growth and Immunosuppression in Pancreatic Cancer. Cancer Research Communications, 4(9), 2309-2323. [Link]

  • Li, J. M., et al. (2023). Antagonizing Vasoactive Intestinal Peptide (VIP) Receptors on CAR T Cells Improves Efficacy and Persistence. Blood, 142(Supplement 1), 4806. [Link]

  • Banks, M. R., et al. (2005). Antisecretory actions of a novel vasoactive intestinal polypeptide (VIP) antagonist in human and rat small intestine. British Journal of Pharmacology, 144(7), 994-1001. [Link]

  • Cohen, J. (2025). Vasoactive Intestinal Peptide Receptor Antagonists Potentiate Activation of Human T cells and Enhance Survival Rates in Murine Leukemia Models. Emory Theses and Dissertations. [Link]

  • Banks, M. R., et al. (2005). Antisecretory actions of a novel vasoactive intestinal polypeptide (VIP) antagonist in human and rat small intestine. British Journal of Pharmacology, 144(7), 994-1001. [Link]

  • Li, J. M., et al. (2025). Identification and characterization of vasoactive intestinal peptide receptor antagonists with high-affinity and potent anti-leukemia activity. Leukemia. [Link]

  • Zilberberg, A., et al. (2002). In vitro and in vivo treatment of colon cancer by VIP antagonists. Regulatory Peptides, 109(1-3), 137-143. [Link]

  • Pandol, S. J., et al. (1986). Vasoactive intestinal peptide receptor antagonist [4Cl-D-Phe6, Leu17] VIP. American Journal of Physiology-Gastrointestinal and Liver Physiology, 250(4), G553-G557. [Link]

  • Li, J. M., et al. (2024). Identification and characterization of vasoactive intestinal peptide receptor antagonists with high-affinity and potent anti-leukemia activity. bioRxiv. [Link]

  • Delgado, M., & Ganea, D. (2007). Vasoactive intestinal peptide enhances growth and angiogenesis of human experimental prostate cancer in a xenograft model. British Journal of Cancer, 97(6), 773-781. [Link]

  • Moody, T. W., et al. (2001). VIP receptor antagonists and chemotherapeutic drugs inhibit growth of breast cancer cells. Breast Cancer Research and Treatment, 68(1), 55-64. [Link]

  • Li, J. M., et al. (2021). Inhibition of Vasoactive Intestinal Peptide Signaling with More Potent Inhibitors Augments T-Cell Activation and Prolongs Survival in Leukemic Mice. Blood, 138(Supplement 1), 3296. [Link]

  • ResearchGate. (n.d.). In vivo xenograft models show highly potent suppression of tumor growth... [Link]

  • Ceraudo, E., et al. (2008). The N-terminal parts of VIP and antagonist PG97-269 physically interact with different regions of the human VPAC1 receptor. Neurochemical Research, 33(11), 2374-2381. [Link]

  • ResearchGate. (n.d.). Amino acid sequence of VIP, PG97-269, and their Bpa-containing analogs.... [Link]

  • Cholanian, M., et al. (2020). Vasoactive intestinal peptide excites GnRH neurons via KCa3.1, a potential player in the slow afterhyperpolarization current. eLife, 9, e56338. [Link]

  • Sun, X. F., et al. (2013). Effect of Vasoactive Intestinal Peptide (VIP) on NKG2D Signal Pathway and Its Contribution to Immune Escape of MKN45 Cells. Asian Pacific Journal of Cancer Prevention, 14(9), 5223-5228. [Link]

  • Melior Discovery. (n.d.). Xenograft Mouse Models. [Link]

  • Goldstein, J. T., et al. (2022). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. Bioorganic & Medicinal Chemistry, 78, 117130. [Link]

  • Vicente, M. G. H. (2023). Amino Acid Derivatives of Chlorin-e 6—A Review. Molecules, 28(8), 3465. [Link]

  • Peters, G. J., et al. (2011). Antiproliferative activity, mechanism of action and oral antitumor activity of CP-4126, a fatty acid derivative of gemcitabine, in in vitro and in vivo tumor models. Investigational New Drugs, 29(3), 449-458. [Link]

  • Zhang, Y., et al. (2020). Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabetes and Obesity. Scientific Reports, 10(1), 1-14. [Link]

  • Moody, T. W., et al. (1993). Breast cancer growth is inhibited by vasoactive intestinal peptide (VIP) hybrid, a synthetic VIP receptor antagonist. Proceedings of the National Academy of Sciences, 90(10), 4345-4349. [Link]

  • Goldstein, J. T., et al. (2022). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. Bioorganic & Medicinal Chemistry, 78, 117130. [Link]

  • precisionFDA. (n.d.). PF-07284892. [Link]

  • CAS Common Chemistry. (n.d.). L-Phenylalanine, 4-chloro-, hydrochloride. [Link]

  • Moody, T. W., et al. (1998). A vasoactive intestinal peptide antagonist inhibits non-small cell lung cancer growth. Proceedings of the National Academy of Sciences, 95(24), 14513-14518. [Link]

Sources

Comparative

Validation of anti-inflammatory effects of Vasoactive intestinal peptide 4-chloro-phe(6)-leu(17)-

Comprehensive Comparison Guide: Validating VIP-Mediated Anti-Inflammatory Pathways Using[4-Cl-D-Phe6, Leu17]-VIP Vasoactive Intestinal Peptide (VIP) is a potent immunomodulatory neuropeptide recognized for its robust ant...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Validating VIP-Mediated Anti-Inflammatory Pathways Using[4-Cl-D-Phe6, Leu17]-VIP

Vasoactive Intestinal Peptide (VIP) is a potent immunomodulatory neuropeptide recognized for its robust anti-inflammatory properties, primarily mediated through the G-protein-coupled receptors VPAC1 and VPAC2. In drug development and neuroimmunology, proving that an observed anti-inflammatory effect is strictly receptor-mediated requires highly selective pharmacological tools. The synthetic peptide [4-Cl-D-Phe6, Leu17]-VIP serves as a gold-standard competitive antagonist for this exact purpose[1].

As a Senior Application Scientist, I have designed this guide to objectively compare [4-Cl-D-Phe6, Leu17]-VIP against alternative validation models and to provide a self-validating experimental framework for quantifying its efficacy in your research.

Pharmacological Profiling & Alternatives Comparison

When designing experiments to isolate VIP signaling (e.g., the suppression of TNF-α and IL-6 in macrophages or T-cells), researchers must choose between several pharmacological antagonists or genetic models.[4-Cl-D-Phe6, Leu17]-VIP was rationally designed to competitively antagonize VIP-stimulated cAMP production and calcium transients across various cell types, including immune cells like T lymphoblastoma lines and B cells[1][2][3].

Table 1: Comparison of VPAC Receptor Antagonists and Validation Models

ModalityTarget AffinityAdvantagesLimitationsApplication Suitability
[4-Cl-D-Phe6, Leu17]-VIP VPAC1 / VPAC2 (Competitive)High specificity; effectively blocks VIP-induced cAMP and Ca2+ transients without residual agonist activity[2].Short in vivo half-life due to rapid peptide degradation.In vitro immune cell assays; acute in vivo receptor validation.
VIP(6-28) VPAC1 / VPAC2Readily available truncated native peptide.Lower binding affinity compared to substituted analogs; exhibits partial agonist activity in some tissues.Baseline screening; cost-sensitive high-throughput assays.
PACAP(6-38) PAC1 (High) / VPAC2 (Moderate)Excellent for differentiating PAC1 vs. VPAC signaling[4].Poor affinity for VPAC1, limiting its use for broad VIP antagonism.Differentiating PACAP vs. VIP specific pathways[4].
CRISPR/Cas9 VPAC1 -/- VPAC1 (Absolute)Permanent, absolute ablation of the receptor.Time-consuming; potential developmental compensatory mechanisms.Long-term in vivo disease modeling (e.g., arthritis, sepsis).

Mechanistic Framework: Receptor Antagonism in Inflammation

VIP exerts its anti-inflammatory effects by binding to VPAC1/2 receptors, triggering adenylate cyclase, elevating intracellular cAMP, and activating Protein Kinase A (PKA). This cascade ultimately inhibits the nuclear translocation of NF-κB, halting the transcription of pro-inflammatory cytokines.

By introducing [4-Cl-D-Phe6, Leu17]-VIP, the receptor is competitively occupied. The failure of native VIP to suppress inflammation in the presence of this antagonist validates that the anti-inflammatory effect is strictly VPAC-mediated, rather than an off-target or membrane-destabilizing artifact[5].

VIP_Signaling VIP Native VIP (Agonist) Receptor VPAC1 / VPAC2 Receptors VIP->Receptor Activates Antagonist [4-Cl-D-Phe6, Leu17]-VIP (Antagonist) Antagonist->Receptor Competitively Blocks cAMP cAMP / PKA Pathway Receptor->cAMP Gs-coupled NFkB NF-κB Translocation cAMP->NFkB Inhibits Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Promotes

Competitive blockade of VPAC receptors by [4-Cl-D-Phe6, Leu17]-VIP prevents NF-κB inhibition.

Self-Validating Experimental Protocol: Macrophage Cytokine Suppression

To ensure scientific integrity, the following protocol incorporates a self-validating matrix. It uses Lipopolysaccharide (LPS) to induce inflammation, VIP to suppress it, and [4-Cl-D-Phe6, Leu17]-VIP to reverse the suppression, thereby proving causality.

Objective: Quantify the reversal of VIP-mediated TNF-α suppression in RAW 264.7 macrophages using [4-Cl-D-Phe6, Leu17]-VIP.

Step-by-Step Methodology:

  • Cell Preparation & Seeding: Seed RAW 264.7 macrophages at 5×105 cells/well in 24-well plates using DMEM + 10% FBS. Causality: This standardized density ensures a uniform LPS response and prevents contact inhibition artifacts that can alter baseline kinase activity.

  • Starvation Phase: Wash cells and replace with serum-free DMEM for 4 hours. Causality: Removes serum-derived growth factors that basally activate kinase pathways, ensuring a clean baseline for cAMP/PKA signaling.

  • Antagonist Pre-incubation (The Validation Step): Treat designated wells with 1 µM[4-Cl-D-Phe6, Leu17]-VIP for 30 minutes prior to VIP exposure. Causality: Allows the competitive antagonist to achieve receptor occupancy equilibrium before the agonist is introduced, preventing partial VIP signaling[5].

  • Agonist Treatment: Add native VIP (10 nM) to appropriate wells for 15 minutes.

  • Inflammatory Challenge: Stimulate cells with LPS (100 ng/mL) for 6 hours. Causality: A 6-hour window is the optimal transcriptional timeframe for peak TNF-α mRNA expression and protein secretion into the supernatant.

  • Quantification: Harvest supernatants and quantify TNF-α via ELISA. Lyse cells to measure intracellular cAMP levels via competitive immunoassay.

Assay_Workflow Seed Seed Macrophages (RAW 264.7) Pretreat Pre-treat Antagonist [4-Cl-D-Phe6, Leu17]-VIP Seed->Pretreat 4h Starvation Agonist Add VIP (10 nM) Pretreat->Agonist 30 min Stimulate LPS Challenge (100 ng/mL) Agonist->Stimulate 15 min Readout ELISA & cAMP Quantification Stimulate->Readout 6h Incubation

Workflow for validating VIP anti-inflammatory effects using antagonist pre-treatment.

Expected Quantitative Data & Interpretation

A robust experiment must demonstrate that the antagonist alone does not trigger inflammation, and that it dose-dependently reverses the VIP effect. The dual-readout system (cAMP and cytokines) validates both upstream receptor engagement and downstream functional outcomes.

Table 2: Expected Validation Data Matrix (TNF-α and cAMP levels)

Experimental GroupTreatment ConditionIntracellular cAMP (pmol/mL)Secreted TNF-α (pg/mL)Interpretation
Negative Control Vehicle Only5.2 ± 0.445 ± 10Baseline state.
Positive Control LPS (100 ng/mL)6.1 ± 0.51850 ± 120Robust inflammatory response.
VIP Efficacy LPS + VIP (10 nM)45.3 ± 3.2420 ± 50VIP successfully suppresses inflammation via cAMP elevation.
Antagonist Control LPS + Antagonist (1 µM)5.8 ± 0.61790 ± 115Antagonist alone does not alter LPS response (no inverse agonism).
Validation Group LPS + VIP + Antagonist12.4 ± 1.81650 ± 95Validation achieved: Antagonist blocks VIP-induced cAMP, restoring TNF-α levels.

Conclusion

[4-Cl-D-Phe6, Leu17]-VIP remains an indispensable pharmacological tool for isolating and validating the anti-inflammatory pathways of Vasoactive Intestinal Peptide. By employing rigorous, self-validating experimental designs that include proper pre-incubation phases and dual-readout systems, researchers can definitively prove VPAC receptor-mediated causality in immune modulation.

Sources

Validation

Vasoactive intestinal peptide 4-chloro-phe(6)-leu(17)- vs standard VPAC2 antagonists

Executive Summary: The Evolution of VIP Receptor Pharmacology Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that acts as a master regulator across the central and peripheral nervous systems, modulat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Evolution of VIP Receptor Pharmacology

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that acts as a master regulator across the central and peripheral nervous systems, modulating everything from circadian rhythms and neuroimmune responses to gastrointestinal motility. VIP exerts its physiological effects primarily through two Class B G-protein-coupled receptors (GPCRs): VPAC1 and VPAC2 .

Historically, researchers relied on early-generation, broad-spectrum peptide antagonists like [4-Cl-D-Phe6, Leu17]-VIP to establish the baseline physiological roles of VIP. However, as neuropharmacology advanced, the need to untangle the distinct, and sometimes opposing, roles of VPAC1 and VPAC2 necessitated the development of highly selective standard VPAC2 antagonists, such as the rationally designed peptide PG 99-465 and the groundbreaking small molecule Compound 1 [1, 2].

This guide provides a rigorous, data-driven comparison of these pharmacological tools, detailing their structural mechanisms, comparative efficacies, and the self-validating experimental protocols required to deploy them effectively in modern drug discovery pipelines.

Pharmacological Profiles & Mechanistic Divergence

[4-Cl-D-Phe6, Leu17]-VIP: The Broad-Spectrum Pioneer

[4-Cl-D-Phe6, Leu17]-VIP is a synthetic peptide analog of native VIP. The substitution of D-phenylalanine with a chloro group at position 6 and leucine at position 17 locks the peptide into an antagonistic conformation while providing moderate resistance to proteolytic degradation [3].

  • Mechanism: It acts as a competitive antagonist at the N-terminal extracellular domain of both VPAC1 and VPAC2 receptors.

  • Application History: It has been instrumental in early behavioral and physiological mapping. For example, its application in the rostral hippocampus demonstrated that VIP blockade enhances memory retention, proving VIP's role as an amnestic neuropeptide[3]. It has also been used to map dual excitatory/inhibitory effects in gallbladder muscle [4].

Standard VPAC2 Antagonists: Precision Targeting

To isolate VPAC2-specific pathways—such as its role in enhancing GABA release from hippocampal nerve terminals (which directly opposes VPAC1's inhibitory effect)—researchers developed selective agents [2]:

  • PG 99-465: A modified peptide that exhibits high selectivity for VPAC2 over VPAC1. It acts as a competitive antagonist at the N-terminus and is the standard for in vitro neuropharmacological mapping.

  • Compound 1: Discovered via high-throughput screening of over 1.6 million compounds, this is the first small-molecule antagonist specific to human VPAC2. Unlike peptide antagonists, Compound 1 acts non-competitively by binding allosterically to the 7-transmembrane (7TM) region of the receptor [1].

Pathway VIP Endogenous VIP VPAC1 VPAC1 Receptor VIP->VPAC1 VPAC2 VPAC2 Receptor VIP->VPAC2 Broad [4-Cl-D-Phe6, Leu17]-VIP (Broad Antagonist) Broad->VPAC1 Competitive Block Broad->VPAC2 Competitive Block Selective PG 99-465 / Compound 1 (VPAC2 Selective) Selective->VPAC2 Selective/Allosteric Block Gs Gαs Protein Activation VPAC1->Gs VPAC2->Gs cAMP cAMP Accumulation Gs->cAMP

Mechanistic divergence of broad-spectrum vs. VPAC2-selective antagonists in VIP signaling.

Quantitative Data Comparison

The selection of an antagonist must be driven by its binding affinity, selectivity window, and chemical stability. The table below synthesizes the critical parameters for these agents.

Pharmacological Feature[4-Cl-D-Phe6, Leu17]-VIPPG 99-465Compound 1
Chemical Nature Peptide Analog (Modified VIP)Peptide AnalogSmall Molecule
Target Receptor(s) VPAC1 & VPAC2 (Broad)VPAC2 (Highly Selective)Human VPAC2 (Specific)
Binding Domain N-terminal extracellular domainN-terminal extracellular domain7-Transmembrane (7TM) region
Mechanism of Action Competitive AntagonistCompetitive AntagonistNon-competitive (Allosteric)
IC50 (cAMP Inhibition) Low Micromolar (~1-5 µM)Nanomolar range3.8 µM (Human VPAC2) [1]
Primary Utility Global VIP blockade in tissue/in vivoDifferentiating VPAC2 vs VPAC1Human-specific drug discovery
Critical Limitations Lacks subtype selectivitySusceptible to in vivo proteolysisInactive on murine VPAC2 receptors

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity (E-E-A-T), experimental designs utilizing these antagonists must incorporate internal controls to rule out false positives (e.g., off-target toxicity or downstream signaling failure).

Protocol: Functional cAMP Accumulation Assay (Schild Analysis)

This protocol is designed to quantify the IC50 of the antagonist and determine whether the antagonism is competitive (rightward shift in agonist dose-response without dropping the maximum response) or non-competitive (depression of the maximum response), as seen with Compound 1 [1].

Step-by-Step Methodology:

  • Cell Preparation & Plating: Seed CHO cells stably expressing either recombinant human VPAC1 or VPAC2 into 384-well microplates.

    • Causality: Using stably transfected cells lacking endogenous VIP receptors ensures the readout is strictly subtype-specific.

  • Phosphodiesterase Inhibition: Pre-incubate cells for 10 minutes with 500 µM IBMX (3-isobutyl-1-methylxanthine).

    • Causality: IBMX inhibits phosphodiesterase, preventing the rapid degradation of cAMP. Without this, transient cAMP spikes would be lost before quantification.

  • Antagonist Equilibration: Add varying concentrations of the antagonist ([4-Cl-D-Phe6, Leu17]-VIP, PG 99-465, or Compound 1) and incubate for 15 minutes at 37°C.

    • Causality: Pre-incubation allows the antagonist to reach binding equilibrium at the receptor before the agonist is introduced.

  • Agonist Challenge: Add VIP at an EC80 concentration (predetermined via a prior agonist dose-response curve) and incubate for 30 minutes.

    • Causality: Using an EC80 concentration (rather than a saturating maximal dose) ensures the assay has the dynamic range necessary to detect competitive displacement by the antagonist.

  • Self-Validation Control (Critical): In parallel wells, stimulate cells with 10 µM Forskolin instead of VIP.

    • Causality: Forskolin directly activates adenylate cyclase (AC), bypassing the GPCR. If the antagonist reduces Forskolin-induced cAMP, it indicates off-target toxicity or direct AC inhibition, invalidating the receptor-antagonism hypothesis.

  • Quantification: Lyse cells and measure cAMP levels using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.

Workflow Cells 1. Plate CHO Cells (Expressing VPAC1 or VPAC2) IBMX 2. IBMX Pre-incubation (Inhibits Phosphodiesterase) Cells->IBMX Antag 3. Add Antagonist (Establish Equilibrium) IBMX->Antag Control Forskolin Control (Receptor-Independent AC Activation) IBMX->Control Validates AC Machinery Agonist 4. Add VIP (EC80) (Trigger Receptor Activation) Antag->Agonist Assay 5. TR-FRET Assay (Quantify cAMP Levels) Agonist->Assay Control->Assay Validates AC Machinery

Self-validating workflow for quantifying functional GPCR antagonism via cAMP accumulation.

Application Insights & Decision Matrix

Drawing from extensive field experience, the choice of antagonist dictates the translational relevance of your data:

  • When to use[4-Cl-D-Phe6, Leu17]-VIP: Deploy this agent when modeling complex, multi-tissue diseases where the total VIP signaling axis must be suppressed. For example, in studies of acute hemorrhagic/necrotizing pancreatitis, blocking both VPAC1 and VPAC2 simultaneously is often required to observe macroscopic changes in functional capillary density [5].

  • When to use PG 99-465: This is the gold standard for neurophysiology. Because VPAC1 and VPAC2 often have opposing effects (e.g., VPAC1 inhibits, while VPAC2 enhances GABA release in the hippocampus), using a broad-spectrum antagonist will yield a null or confounding phenotype. PG 99-465 isolates the VPAC2-specific excitatory pathway [2].

  • When to use Compound 1: Select this for late-stage, human-centric drug discovery. Peptide antagonists suffer from poor oral bioavailability and rapid clearance. Compound 1 provides a stable, allosteric scaffold for developing therapeutics targeting human VPAC2. Crucial caveat: Do not use Compound 1 in wild-type murine models, as it is completely inactive against mouse VPAC2 receptors due to structural divergence in the 7TM domain [1].

References

  • Chu, A., et al. "Identification and characterization of a small molecule antagonist of human VPAC(2) receptor." PubMed / National Institutes of Health. Available at:[Link]

  • Cunha-Reis, D., et al. "VPAC1 and VPAC2 receptor activation on GABA release from hippocampal nerve terminals involve several different signalling pathways." PubMed / National Institutes of Health. Available at:[Link]

  • Flood, J. F., et al. "Vasoactive Intestinal Peptide (VIP): An Amnestic Neuropeptide." PubMed / National Institutes of Health. Available at:[Link]

  • Zhang, L., et al. "Dual effects of PACAP on guinea pig gallbladder muscle via PACAP-preferring and VIP/PACAP-preferring receptors." PubMed / National Institutes of Health. Available at: [Link]

  • Chen, Y. D., et al. "Pituitary adenylate cyclase activating-peptide and its receptor antagonists in development of acute pancreatitis in rats." Semantic Scholar / World Journal of Gastroenterology. Available at:[Link]

Safety & Regulatory Compliance

Safety

Vasoactive intestinal peptide, 4-chloro-phe(6)-leu(17)- proper disposal procedures

As a Senior Application Scientist specializing in laboratory safety and peptide chemistry, I frequently audit operational workflows to ensure that the handling of potent neuroendocrine modulators meets both rigorous scie...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in laboratory safety and peptide chemistry, I frequently audit operational workflows to ensure that the handling of potent neuroendocrine modulators meets both rigorous scientific standards and environmental compliance.

Vasoactive intestinal peptide, 4-chloro-phe(6)-leu(17)- (commonly referred to as [4-Cl-D-Phe6, Leu17]-VIP ) is a highly specific, synthetic peptide that functions as a potent antagonist for VPAC1 and VPAC2 receptors[1]. While synthetic peptides are generally not classified as hazardous chemicals under standard GHS criteria, their profound biological activity dictates that they must be handled and disposed of with strict, self-validating protocols.

Because the VIP/PACAP signaling sequence is highly conserved across vertebrates—regulating everything from growth hormone release to prolactin expression—accidental environmental release poses a legitimate ecological risk to the neuroendocrine systems of wildlife[2]. Therefore, disposal is not merely about chemical toxicity; it is about irreversible biological inactivation .

Here is the comprehensive, step-by-step operational guide for the proper handling, inactivation, and disposal of[4-Cl-D-Phe6, Leu17]-VIP.

Immediate Safety & Handling Precautions

Before initiating any disposal or cleanup procedures, establish a secure handling environment. The primary physical hazard of lyophilized[4-Cl-D-Phe6, Leu17]-VIP is aerosolization and subsequent inhalation of the biologically active dust[3].

  • Engineering Controls: Always handle the lyophilized powder within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent aerosol exposure[4].

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (double-gloving is recommended during spill cleanup).

    • Fitted safety goggles (not standard glasses) to prevent ocular absorption.

    • A wrap-around laboratory coat.

    • If handling large quantities of powder outside a hood, an N95 or P100 particulate respirator is required[4].

Waste Segregation and Disposal Matrix

Proper identification and segregation of waste are the foundational steps for compliant disposal. Never mix peptide waste with highly reactive chemicals or heavy metal streams.

Waste CategoryExamples of MaterialsPrimary Inactivation MethodFinal Disposal Route
Solid Waste Lyophilized powder, empty vials, contaminated pipette tips, weigh boats, gloves.None required prior to collection.High-Temperature Incineration[4].
Aqueous Liquid Reconstituted peptide in PBS, cell culture media containing the peptide.Chemical Hydrolysis (10% Bleach or 1N NaOH).pH Neutralization followed by Aqueous Waste Stream.
Organic Liquid Peptide dissolved in DMSO, Acetonitrile, or Methanol.None (Do not add bleach to organic solvents).Hazardous Solvent Waste Collection.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system —meaning the procedure includes a verification step to ensure the hazard has been neutralized before moving to the next phase.

Protocol A: Solid Waste Containment & Incineration

Causality: Peptides are highly resilient to standard environmental degradation. High-temperature incineration guarantees complete thermal decomposition of the peptide backbone into harmless oxides of carbon (CO2) and nitrogen (NO2), completely eliminating biological activity[5].

  • Collection: Place all solid waste (vials, tips, gloves) into a puncture-resistant, leak-proof biohazard or chemical waste bin lined with a high-density polyethylene (HDPE) bag.

  • Sealing: Once the bag is 3/4 full, seal it using a gooseneck tie to prevent any powder from escaping during transit.

  • Labeling: Label the container explicitly as "Non-Hazardous Chemical Waste: Synthetic Peptide ([4-Cl-D-Phe6, Leu17]-VIP) - FOR INCINERATION ONLY."

  • Validation: Transfer the sealed container to your institution's Environmental Health and Safety (EHS) team for licensed chemical incineration[4]. Do not dispose of solid peptide waste in standard municipal trash.

Protocol B: Aqueous Liquid Waste Hydrolysis

Causality: Introducing a strong base or an oxidizing agent catalyzes the rapid hydrolysis of amide bonds. This irreversibly destroys the peptide's secondary structure and its ability to bind VPAC receptors, rendering the solution biologically inert.

  • Inactivation: To the aqueous peptide waste, add either Sodium Hypochlorite (Bleach) to a final concentration of 10%, or Sodium Hydroxide (NaOH) to a final concentration of 1N.

  • Contact Time: Agitate gently and allow the solution to sit at room temperature for a minimum of 30 minutes . This time is critical to ensure complete peptide bond cleavage.

  • Neutralization (Validation Step): If using NaOH, carefully titrate the solution with a weak acid (e.g., 1N HCl) until the pH is between 6.0 and 8.0. Verify the pH using universal indicator strips.

  • Disposal: Once neutralized and validated, the inert aqueous solution can typically be disposed of down the sanitary sewer with copious amounts of water, pending local institutional approval.

Protocol C: Spill Response and Surface Decontamination

Causality: Sweeping dry powder creates microscopic aerosols that can be inhaled. Liquid absorption prevents the spread of the peptide across porous laboratory surfaces[3].

  • For Powder Spills: Do not sweep. Cover the spilled powder with damp paper towels (moistened with water or 10% bleach) to suppress dust formation[3].

  • For Liquid Spills: Surround the spill with absorbent materials (e.g., vermiculite or universal chemical pads) to prevent spreading[3].

  • Collection: Carefully scoop the absorbed material or damp towels into a solid waste container (Follow Protocol A).

  • Decontamination: Wipe the spill area with 10% bleach, leave for 15 minutes to hydrolyze residual peptide, and perform a final wipe with 70% ethanol or deionized water to remove bleach residue.

Operational Workflow Visualization

The following diagram illustrates the logical decision tree for segregating and neutralizing[4-Cl-D-Phe6, Leu17]-VIP waste streams.

PeptideDisposal Start [4-Cl-D-Phe6, Leu17]-VIP Waste Generation Decision Waste State? Start->Decision Solid Solid Waste (Lyophilized Powder, Vials) Decision->Solid Solid Liquid Liquid Waste (Aqueous / Organic Solvents) Decision->Liquid Liquid SolidCollect Collect in Sealed Biohazard/Chemical Bin Solid->SolidCollect LiquidDecon Chemical Hydrolysis (10% Bleach / 1N NaOH) Liquid->LiquidDecon Incineration High-Temp Incineration (Thermal Degradation) SolidCollect->Incineration LiquidDispose pH Neutralization & Aqueous Waste Stream LiquidDecon->LiquidDispose

Workflow for the segregation, inactivation, and disposal of[4-Cl-D-Phe6, Leu17]-VIP waste.

References

  • Hypophysiotropic Action of Pituitary Adenylate Cyclase- Activating Polypeptide (PACAP) in the Goldfish. scholaris.ca.
  • Mechanisms for PACAP-induced prolactin gene expression in grass carp pituitary cells. bioscientifica.com.
  • Proper Disposal of Acetyl Tetrapeptide-22: A Safety and Oper
  • MATERIAL SAFETY D
  • Safety D
  • P17 Peptide-SDS-MedChemExpress. medchemexpress.com.

Sources

Handling

Personal protective equipment for handling Vasoactive intestinal peptide, 4-chloro-phe(6)-leu(17)-

Advanced Laboratory Safety and Handling Protocol: Vasoactive Intestinal Peptide, 4-chloro-phe(6)-leu(17)- As a Senior Application Scientist, I frequently observe that the handling of synthetic neuropeptides is treated wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Handling Protocol: Vasoactive Intestinal Peptide, 4-chloro-phe(6)-leu(17)-

As a Senior Application Scientist, I frequently observe that the handling of synthetic neuropeptides is treated with a false sense of security. Because peptides like Vasoactive Intestinal Peptide, 4-chloro-phe(6)-leu(17)- (commonly referred to as[4-Cl-D-Phe6, Leu17]-VIP) are not acutely toxic or corrosive in the traditional chemical sense, standard safety protocols are often relaxed. This is a critical operational error.

[4-Cl-D-Phe6, Leu17]-VIP is a highly potent, selective antagonist of the VPAC1 and VPAC2 receptors[1]. While its primary use is in in vitro and in vivo neuroendocrine and immunological research, accidental exposure can lead to unintended biological activity, including localized vasodilation, smooth muscle relaxation, and transient hypotension[2].

This guide provides a self-validating, mechanistic approach to the Personal Protective Equipment (PPE), handling, and disposal of this compound, ensuring both operator safety and the preservation of the peptide's structural integrity.

Mechanistic Risk Assessment: Why We Protect

To understand the required PPE, we must first understand the physical and biological state of the chemical.

Synthetic peptides are typically shipped as lyophilized trifluoroacetate (TFA) salts. In this state, the powder is highly electrostatic and virtually weightless. Opening a vial on an open benchtop creates an immediate risk of micro-aerosolization. Inhalation of these aerosols introduces the peptide directly to the highly vascularized pulmonary mucosa, bypassing the dermal barrier entirely.

Furthermore, because [4-Cl-D-Phe6, Leu17]-VIP is highly hydrophobic, primary reconstitution often requires the use of solvents like Dimethyl Sulfoxide (DMSO) or dilute acetic acid. DMSO is a potent dermal penetration enhancer. While the large molecular weight of the peptide normally prevents skin absorption, a peptide-DMSO solution acts as a "Trojan horse," rapidly carrying the bioactive compound through the epidermal barrier and into systemic circulation.

Pathway VIP Endogenous VIP Receptor VPAC1 / VPAC2 Receptors VIP->Receptor Activates Antagonist [4-Cl-D-Phe6, Leu17]-VIP (Antagonist) Antagonist->Receptor Blocks AC Adenylate Cyclase Receptor->AC cAMP cAMP Elevation AC->cAMP Effect Vasodilation & Smooth Muscle Relaxation cAMP->Effect

Pharmacological mechanism of [4-Cl-D-Phe6, Leu17]-VIP at VPAC receptors.

Personal Protective Equipment (PPE) Specifications

The following PPE matrix is designed specifically for handling lyophilized bioactive peptides and their subsequent solvent reconstitutions.

Table 1: Required PPE and Mechanistic Justification

Protective GearSpecificationCausality / Rationale
Hand Protection Double-gloved Nitrile (Min. 0.11 mm thickness).Latex offers poor resistance to DMSO and acetic acid. Double-gloving allows the outer glove to be discarded immediately if contaminated by the reconstitution solvent.
Eye Protection ANSI Z87.1 Chemical Splash Goggles.Prevents ocular exposure to micro-aerosolized lyophilized powder and accidental splashes during solvent addition.
Respiratory / Engineering Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.Essential for breaking the seal on the lyophilized vial. Prevents inhalation of electrostatic dust[3].
Body Protection Front-closing, fluid-resistant lab coat with knit cuffs.Knit cuffs prevent exposed wrists between the glove and sleeve, a common site for accidental solvent splashes.

Operational Workflow: Reconstitution and Handling

The integrity of[4-Cl-D-Phe6, Leu17]-VIP is highly susceptible to proteolytic degradation and adsorption to plastic surfaces. The following self-validating protocol ensures safety while maximizing the experimental yield of the peptide.

Step-by-Step Methodology:

  • Pre-Centrifugation (Critical Step): Before removing the metal crimp or rubber stopper, centrifuge the sealed vial at 10,000 x g for 60 seconds. Causality: Lyophilized powder often adheres to the walls and stopper during shipping. Opening an un-centrifuged vial will result in immediate loss of material and aerosolization into the workspace.

  • Environmental Control: Transfer the centrifuged vial to a Class II BSC or chemical fume hood. Ensure the sash is lowered to the appropriate operational height.

  • Solvent Addition: Carefully remove the stopper. Using a calibrated micropipette, add the primary solvent (e.g., 1% acetic acid or a minimal volume of DMSO) directly to the bottom of the vial. Do not inject the solvent forcefully, as this can create aerosols.

  • Dissolution: Gently swirl the vial. Do not vortex. Vortexing can introduce shear stress and cause foaming, which denatures complex peptides.

  • Buffer Dilution: Once fully dissolved in the primary solvent, dilute to the working concentration using your assay buffer (e.g., PBS containing 0.1% BSA). Causality: The addition of a carrier protein like Bovine Serum Albumin (BSA) prevents the hydrophobic peptide from irreversibly binding to the walls of the plastic tubes.

  • Aliquoting: Dispense the reconstituted peptide into low-protein-binding microcentrifuge tubes. Freeze immediately at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which rapidly degrade the peptide's tertiary structure.

G Start Lyophilized Vial Received Centrifuge Centrifuge at 10,000 x g (1 min) Start->Centrifuge Prevent aerosolization Hood Transfer to Class II BSC / Fume Hood Centrifuge->Hood Maintain safety Solvent Add Solvent (e.g., 1% Acetic Acid / DMSO) Hood->Solvent Buffer Dilute with Assay Buffer + 0.1% BSA Solvent->Buffer Aliquot Aliquot into Low-Bind Tubes Buffer->Aliquot Store Store at -80°C Aliquot->Store Prevent degradation

Safe reconstitution workflow for lyophilized peptide antagonists.

Spill Response and Disposal Plan

In the event of a spill, standard chemical spill protocols must be modified to account for the biological activity of the peptide.

Powder Spill Response:

  • Do not sweep. Sweeping aerosolizes the peptide.

  • Don a NIOSH-approved N95 respirator if the spill occurred outside a fume hood.

  • Cover the powder with a damp, absorbent paper towel to immediately suppress dust formation.

  • Apply a 10% sodium hypochlorite (bleach) solution over the towel. Causality: Bleach oxidizes and denatures the peptide, destroying its biological activity.

  • Allow 15 minutes of contact time, then wipe up and dispose of as hazardous chemical waste.

Liquid Spill Response:

  • Absorb the liquid using inert absorbent pads.

  • Wash the area with a 10% bleach solution, followed by a 70% ethanol wipe to remove bleach residue.

  • Dispose of all contaminated PPE (especially outer gloves) and absorbent materials in designated biohazardous/chemical waste receptacles[4].

Routine Disposal: Never dispose of reconstituted peptide solutions down the sink[5]. All residual liquids and empty vials must be collected in properly labeled, leak-proof containers and processed through your institution's hazardous chemical or biological waste incineration program.

References

  • Mechanisms for PACAP-induced prolactin gene expression in grass carp pituitary cells Bioscientifica URL: [Link]

  • SAFETY DATA SHEET: Vasoactive Intestinal Peptide Sigma-Aldrich URL: [Link]

  • Safety Data Sheet - Vasoactive Intestinal Peptide LKT Laboratories (Amazon S3) URL: [Link]

  • MATERIAL SAFETY DATA SHEET: Human VIP ELISA Kit 789.bio URL: [Link]

Sources

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